molecular formula C8H8ClN3O B1458056 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1226804-02-9

4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B1458056
CAS No.: 1226804-02-9
M. Wt: 197.62 g/mol
InChI Key: KYBINFJRIXEZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a useful research compound. Its molecular formula is C8H8ClN3O and its molecular weight is 197.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-8(2)4-5(9)10-3-11-6(4)12-7(8)13/h3H,1-2H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBINFJRIXEZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(NC1=O)N=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific experimental data for this particular derivative is not extensively available in the public domain, this document synthesizes information on the core pyrrolo[2,3-d]pyrimidine scaffold, outlines established methodologies for the determination of key physicochemical parameters, and presents a proposed synthetic pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of novel heterocyclic compounds.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. This fused heterocyclic system is a key component in numerous kinase inhibitors and other therapeutic agents.[1] The specific derivative, this compound, is recognized as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of protein degraders and kinase inhibitors.[2][3][4] Understanding its fundamental physicochemical properties is therefore crucial for its effective utilization in synthetic chemistry and drug design.

Molecular Structure and Core Identifiers

A thorough characterization of any chemical entity begins with its fundamental identifiers.

PropertyValueSource
IUPAC Name 4-chloro-5,5-dimethyl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneN/A
CAS Number 1226804-02-9[2][5]
Molecular Formula C₈H₈ClN₃O[2]
Molecular Weight 197.62 g/mol [2]
Canonical SMILES CC1(C2=C(NC1=O)N=CN=C2Cl)C[5]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of the target compound likely involves a multi-step sequence, leveraging the reactivity of pyrimidine precursors. A potential approach is outlined below.

Synthetic_Pathway A 2-amino-4-chloro-5-cyanopyrimidine B 2-amino-4-chloro-5-(1-cyano-1-methylethyl)pyrimidine A->B Alkylation (e.g., 2-bromoisobutyronitrile, base) C This compound B->C Cyclization (e.g., Acid or base catalysis) Solubility_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution (in DMSO) B Prepare Standard Dilutions A->B D Measure Absorbance of Standards (UV-Vis Spectrophotometer) B->D C Prepare Saturated Solution (in test solvent) E Filter Saturated Solution C->E G Generate Calibration Curve D->G F Measure Absorbance of Filtrate E->F H Determine Concentration from Calibration Curve F->H G->H

References

An In-Depth Technical Guide to 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1226804-02-9 Molecular Formula: C₈H₈ClN₃O

This technical guide provides a comprehensive overview of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, a specialized heterocyclic compound that serves as a critical building block in the synthesis of advanced therapeutics. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical properties, synthesis strategies, and the significant role of this molecule in the landscape of targeted therapies, particularly as an intermediate for kinase inhibitors.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolo[2,3-d]pyrimidine core is a highly valued scaffold in medicinal chemistry, often referred to as a "privileged structure" due to its recurring presence in biologically active compounds.[1] Its structural resemblance to the purine core of DNA and RNA allows it to interact with a wide array of biological targets, particularly protein kinases.[1] This mimicry enables the design of potent and selective inhibitors for enzymes that play a crucial role in cellular signaling pathways.

The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. As a result, kinase inhibitors have become a major focus of modern drug discovery. The versatility of the pyrrolo[2,3-d]pyrimidine skeleton allows for chemical modifications at multiple positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[2] This adaptability has led to the development of several FDA-approved drugs based on this core structure for the treatment of various cancers and inflammatory conditions.[2]

Physicochemical Properties and Structural Features

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its key structural features provide insight into its chemical behavior and utility.

PropertyValue/InformationSource
CAS Number 1226804-02-9
Molecular Formula C₈H₈ClN₃O[2]
Molecular Weight 197.62 g/mol
Appearance Expected to be a solid
Purity Commercially available in grades up to >98%[2]
Key Structural Features - Pyrrolo[2,3-d]pyrimidine core- Chlorine atom at the 4-position- Gem-dimethyl group at the 5-position- Carbonyl group at the 6-position

The chlorine atom at the 4-position is a key reactive handle. It is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains, often containing amine functionalities, to build the final active pharmaceutical ingredient (API). The gem-dimethyl group at the 5-position is a significant feature that can impart several desirable properties to a drug candidate, including increased metabolic stability and improved binding affinity to the target protein.

Synthesis and Manufacturing Considerations

The synthesis of this compound is a multi-step process that requires specialized expertise in heterocyclic chemistry.[2] While a specific, detailed protocol for this exact molecule is not publicly available, the general synthetic strategies for related pyrrolo[2,3-d]pyrimidines involve the construction of the bicyclic core followed by functional group manipulations.

A plausible synthetic approach would likely begin with the synthesis of a 5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one precursor, followed by chlorination at the 4-position. The introduction of the gem-dimethyl group at the 5-position is a critical and potentially challenging step.

General Synthetic Workflow for Pyrrolo[2,3-d]pyrimidines

The synthesis of the pyrrolo[2,3-d]pyrimidine core can be broadly approached in two ways: by constructing the pyrimidine ring onto a pre-existing pyrrole or by forming the pyrrole ring from a pyrimidine precursor. A common strategy for the latter involves the following conceptual steps:

G A Pyrimidine Precursor B Introduction of a side chain at the 5-position A->B C Cyclization to form the pyrrole ring B->C D Functional group manipulation (e.g., chlorination) C->D

Figure 1: Conceptual workflow for the synthesis of a pyrrolo[2,3-d]pyrimidine core.

Challenges in Synthesis and Purification

The synthesis of this compound presents several challenges:

  • Multi-step Synthesis: The overall synthesis is lengthy and requires careful optimization of each step to ensure a good overall yield.[2]

  • Purity Requirements: As a pharmaceutical intermediate, this compound must meet stringent purity specifications, often exceeding 98%.[2] This necessitates robust purification methods, such as column chromatography, which can be costly and difficult to scale up.[2]

  • Introduction of the Gem-dimethyl Group: The installation of the gem-dimethyl group at the 5-position requires specific reagents and reaction conditions and can be a low-yielding step.

These complexities contribute to the relatively high cost of this specialized intermediate.

Role in Drug Discovery and Development

This compound is a valuable intermediate primarily used in the synthesis of kinase inhibitors for the treatment of cancer and other diseases.[2] The 4-chloro position serves as a key attachment point for various side chains that are designed to interact with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

Application in the Synthesis of Kinase Inhibitors

The general scheme for the utilization of this intermediate in the synthesis of a kinase inhibitor is depicted below:

G A 4-chloro-5,5-dimethyl-5H,6H,7H- pyrrolo[2,3-d]pyrimidin-6-one B Nucleophilic Aromatic Substitution (e.g., with a primary amine) A->B R-NH2 C Final Kinase Inhibitor B->C

Figure 2: General reaction scheme for the use of the title compound in kinase inhibitor synthesis.

The "R" group in the amine nucleophile is a carefully designed moiety that will occupy other regions of the kinase active site, contributing to the overall potency and selectivity of the final drug candidate.

Potential Therapeutic Targets

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have shown activity against a wide range of kinases, including:

  • Janus kinases (JAKs)[3]

  • Epidermal growth factor receptor (EGFR)

  • Vascular endothelial growth factor receptor (VEGFR)

  • Platelet-derived growth factor receptor (PDGFR)

  • c-Raf1 kinase

The specific kinase profile of a drug candidate derived from this compound will depend on the nature of the substituent introduced at the 4-position.

Market and Commercial Availability

The global market for this compound is driven by the increasing research and development in targeted cancer therapies.[2] China is a major producer of this intermediate, with several specialized chemical suppliers offering it in various quantities and purity grades.[2] The market is characterized by a demand for high-purity material, particularly for use in late-stage preclinical and clinical development.[2]

Conclusion

This compound is a sophisticated and highly valuable chemical intermediate that plays a pivotal role in the discovery and development of next-generation targeted therapies. Its unique structural features, particularly the reactive 4-chloro group and the stabilizing 5,5-dimethyl substitution, make it an ideal starting material for the synthesis of potent and selective kinase inhibitors. While its synthesis is complex and requires specialized knowledge, the continued demand for novel therapeutics ensures that this compound will remain a key building block in the pharmaceutical industry. Further research into more efficient and scalable synthetic routes for this and related intermediates will be crucial in advancing the field of drug discovery.

References

structure elucidation of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Authored by a Senior Application Scientist

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of modern drug discovery and development, the pyrrolo[2,3-d]pyrimidine scaffold is of significant interest. Its structural analogy to purines allows it to function as a "hinge-binding" motif for numerous protein kinases, making it a privileged core for the development of targeted therapies, particularly in oncology[1][2]. The title compound, this compound (CAS No: 1226804-02-9), represents a novel variation on this theme. The introduction of a gem-dimethyl group at the C5 position and a carbonyl at C6 introduces a chiral center and alters the planarity and electronic distribution of the pyrrole ring, potentially modulating its kinase binding profile.

Given its role as a key synthetic intermediate for more complex, high-value molecules, the absolute and unambiguous confirmation of its structure is not merely an academic exercise; it is a critical quality attribute that underpins the reliability of subsequent research and development efforts[3]. Any ambiguity in its structure could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety liabilities.

This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this molecule. It is designed not as a rigid protocol, but as a logical, self-validating system that moves from foundational molecular formula determination to the ultimate confirmation of three-dimensional architecture. We will detail the "why" behind each analytical choice, interpreting predicted data based on well-established principles and extensive data from closely related analogs to provide a robust framework for its characterization.

Logical Workflow for Structure Elucidation

The process of structure elucidation is a systematic investigation. Each step builds upon the last, progressively refining our understanding of the molecule's constitution and configuration. The workflow presented here is a field-proven approach to minimize ambiguity and ensure the highest level of confidence in the final assigned structure.

G cluster_0 Initial Assessment cluster_1 Functional Group & Connectivity Analysis cluster_2 Definitive Confirmation Synthesis & Purification Synthesis & Purification MS Mass Spectrometry (MS) Synthesis & Purification->MS Provides Molecular Formula IR Infrared (IR) Spectroscopy MS->IR Confirms Functional Groups NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D Provides Carbon-Proton Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Establishes Atom Connectivity Computational_Validation Computational Chemistry NMR_2D->Computational_Validation Corroborates NMR Assignment XRay Single Crystal X-ray Crystallography NMR_2D->XRay Absolute Structure

Caption: A logical workflow for the unambiguous structure elucidation of a novel synthetic compound.

Part 1: Foundational Analysis - Mass Spectrometry

Expertise & Experience: Mass spectrometry is the first-line technique post-synthesis. Its primary role is to provide the most fundamental piece of information: the molecular weight and, by extension, the molecular formula. For a chlorinated compound, the isotopic pattern is a powerful, built-in validation of the elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Acquire data in positive ion mode. The presence of multiple nitrogen atoms in the heterocyclic core makes it readily protonated.

  • Data Acquisition: Scan a mass range from m/z 100 to 500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Trustworthiness through Isotopic Patterning: The presence of chlorine provides a definitive isotopic signature. Chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum that is approximately one-third the intensity of the molecular ion peak (M+). The observation of this pattern is a non-negotiable confirmation of the presence of a single chlorine atom in the molecule.

Expected Data & Interpretation: The molecular formula of the target compound is C₈H₈ClN₃O. The expected HRMS data would be as follows:

IonCalculated m/z (C₈H₉ClN₃O⁺)Expected Isotopic PatternInformation Gained
[M+H]⁺ (³⁵Cl)198.0434~75% relative abundanceConfirms molecular weight for the major isotope.
[M+H]⁺ (³⁷Cl)200.0405~25% relative abundanceConfirms the presence of one chlorine atom.

The high-resolution measurement allows for the confident assignment of the elemental composition, distinguishing it from other potential formulas at the same nominal mass. Any significant deviation from the calculated m/z or the ~3:1 isotopic ratio would immediately indicate an incorrect structural assignment or the presence of an impurity.

Part 2: Functional Group Identification - Infrared Spectroscopy

Expertise & Experience: While NMR and MS provide the bulk of the structural detail, IR spectroscopy offers a rapid and non-destructive confirmation of key functional groups. For this molecule, the most critical functionalities to confirm are the carbonyl (C=O) of the lactam, the N-H bonds of the pyrrole and pyrimidine rings, and the C-Cl bond.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000 to 600 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Expected Data & Interpretation: The IR spectrum provides a characteristic fingerprint of the molecule's vibrational modes.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
~3200-3100N-H stretchBroadHydrogen bonding of the N-H in the pyrrole ring.
~1680-1660C=O stretch (lactam)Strong, sharpConfirms the presence of the 6-oxo functionality.
~1600-1450C=C and C=N stretchesMultiple sharp bandsAromatic ring vibrations of the pyrrolo[2,3-d]pyrimidine core.
~750-700C-Cl stretchModerate to strongIndicates the presence of the chloro-substituent.

The presence of a strong absorption around 1670 cm⁻¹ would be compelling evidence for the lactam carbonyl, a key structural feature of the target molecule.

Part 3: Connectivity Mapping - 1D and 2D NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules in solution. It provides detailed information about the chemical environment of each proton and carbon atom and, through 2D techniques, reveals how these atoms are connected. For a novel heterocyclic system, a full suite of 1D and 2D experiments is required for an unambiguous assignment.

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable N-H protons.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹J-coupling).

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J-coupling). This is the most powerful experiment for piecing together the molecular skeleton.

Expected Data & Interpretation:

¹H NMR (Predicted, in DMSO-d₆):

  • ~12.0 ppm (s, 1H): This broad singlet is characteristic of the pyrrole N-H proton (H7)[4].

  • ~8.5 ppm (s, 1H): A sharp singlet corresponding to the pyrimidine proton (H2)[5].

  • ~3.5 ppm (s, 2H): A singlet for the methylene protons (H6).

  • ~1.5 ppm (s, 6H): A strong singlet for the two equivalent methyl groups at C5.

¹³C NMR (Predicted, in DMSO-d₆):

  • ~175 ppm: The lactam carbonyl carbon (C6).

  • ~155 ppm, ~152 ppm, ~150 ppm: Carbons of the pyrimidine ring (C4, C2, C7a).

  • ~100 ppm: Quaternary carbon of the pyrrole ring (C4a).

  • ~50 ppm: The methylene carbon (C6).

  • ~45 ppm: The quaternary carbon C5.

  • ~25 ppm: The two equivalent methyl carbons.

Synthesizing the Structure with 2D NMR: The true power of NMR comes from assembling the puzzle pieces with 2D correlations. The HMBC experiment is particularly crucial.

Caption: Key expected HMBC correlations to confirm the connectivity of the 5,5-dimethyl-6-oxo-pyrrolo[2,3-d]pyrimidine core.

  • Methyl Protons to Skeleton: The singlet from the gem-dimethyl groups (δ ~1.5 ppm) must show correlations to the quaternary carbon they are attached to (C5, ²J), the adjacent methylene carbon (C6, ³J), and the other adjacent quaternary carbon of the pyrrole ring (C4a, ³J). This single set of correlations locks in the entire C5-dimethyl substitution pattern.

  • Methylene Protons to Skeleton: The methylene protons (δ ~3.5 ppm) should show correlations to the adjacent quaternary carbon (C5, ²J), the carbonyl carbon (C6, ²J), and the pyrrole ring fusion carbon (C4a, ²J).

  • Pyrimidine Proton to Skeleton: The H2 proton (δ ~8.5 ppm) will show correlations to C4 and the bridgehead carbon C7a, confirming its position on the pyrimidine ring.

This web of interlocking correlations provides an irrefutable map of the molecule's covalent bonding network, confirming the proposed structure over other potential isomers.

Part 4: Computational Corroboration

Expertise & Experience: As a self-validating system, we can add another layer of confidence by comparing our experimental NMR data with theoretically predicted values. Quantum mechanical methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy for small to medium-sized organic molecules[6]. A strong correlation between the experimental and computed shifts serves as powerful evidence that the correct structure has been assigned.

Protocol: DFT-Based NMR Prediction

  • Conformational Search: Perform a conformational search to identify the lowest energy conformer of the molecule.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • NMR Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized geometry.

  • Data Analysis: Plot the calculated ¹H and ¹³C chemical shifts against the experimental values. A linear regression should yield a high correlation coefficient (R² > 0.99) for a correct structural assignment.

Part 5: The Gold Standard - Single Crystal X-ray Crystallography

Expertise & Experience: While the combination of MS and comprehensive NMR analysis provides an exceptionally high degree of confidence in the structure, the ultimate and most definitive proof comes from single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in the crystal, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and intermolecular interactions. For a novel compound intended for pharmaceutical development, obtaining a crystal structure is often a critical milestone.

Protocol: X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Data & Interpretation: The output is a detailed crystallographic information file (CIF) and a visual representation of the molecule in the solid state. This would definitively confirm:

  • The connectivity of the pyrrolo[2,3-d]pyrimidine core.

  • The presence and location of the chlorine atom at C4.

  • The gem-dimethyl substitution at C5.

  • The carbonyl group at C6.

  • The bond lengths and angles, which can provide insight into the electronic nature of the ring system.

Conclusion: A Synthesis of Evidence

The is achieved not by a single experiment, but by the careful and logical synthesis of data from a suite of orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula, with isotopic analysis confirming the presence of chlorine. Infrared spectroscopy provides rapid confirmation of key functional groups, most notably the lactam carbonyl. A comprehensive set of 1D and 2D NMR experiments maps the precise atom-to-atom connectivity, leaving no doubt as to the isomeric form. This experimental data is further corroborated by computational predictions. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the solid structural foundation necessary for the compound's future application in research and drug development.

References

The Diverse Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry. Its structural resemblance to purine has rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets. This unique framework, composed of a fused pyrrole and pyrimidine ring, serves as an exceptional platform for the design of potent and selective therapeutic agents. The versatility of this scaffold has led to the development of numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of pyrrolo[2,3-d]pyrimidine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a prominent class of anticancer agents, primarily through their action as kinase inhibitors.[1] Their structural similarity to ATP allows them to competitively bind to the ATP-binding site of various kinases, thereby disrupting signal transduction pathways crucial for cancer cell growth, proliferation, and survival.[1][2][3]

Mechanism of Action: Inhibition of Key Signaling Pathways

Several critical signaling pathways are targeted by pyrrolo[2,3-d]pyrimidine-based kinase inhibitors:

  • Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immunity.[1][4][5][6][7] Dysregulation of this pathway is frequently observed in various cancers. Pyrrolo[2,3-d]pyrimidine derivatives can effectively inhibit JAKs, leading to the downregulation of STAT phosphorylation and subsequent modulation of gene expression involved in tumor progression.[5]

  • Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[2][8][9][10] Mutations and overexpression of EGFR are common in many cancers. Certain pyrrolo[2,3-d]pyrimidine derivatives have been designed to specifically inhibit EGFR, including mutant forms that confer resistance to other therapies.[11][12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key regulators of this process.[13][14][15][16][17] Pyrrolo[2,3-d]pyrimidine derivatives that inhibit VEGFR can block tumor angiogenesis, thereby starving the tumor of essential nutrients and oxygen.[11][12][18]

  • Cyclin-Dependent Kinase (CDK) Signaling Pathway: CDKs are crucial for cell cycle regulation, and their aberrant activity is a hallmark of cancer.[19][20][21][22] By inhibiting specific CDKs, pyrrolo[2,3-d]pyrimidine derivatives can induce cell cycle arrest and apoptosis in cancer cells.[11][12][18]

Quantitative Data: Potency of Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrrolo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.

CompoundTarget Kinase(s)IC50 (nM)Target Cell Line(s)Cytotoxicity IC50 (µM)Reference
Compound 5kEGFR, Her2, VEGFR2, CDK240-204HepG2, MCF-7, HCT-116, A54929-59[11][12][18]
Compound 8fDDR2 (in silico)-HT-294.55[23]
Compound 8gDDR2 (in silico)-HT-294.01[23]
Compound 19RET127--[24]
Compound 20RET76--[24]
Compound 55RET<10LC-2/ad0.136[24]
Compound 59RET<10LC-2/ad0.107[24]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[25][26][27][28]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[25][27]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine derivatives in culture medium.

    • Replace the existing medium with the medium containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualization of Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription ERK->Transcription Translocates & Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Promotes Inhibitor Pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->EGFR Inhibits Proliferation Proliferation Transcription->Proliferation Leads to

Caption: EGFR Signaling Pathway Inhibition.

Antiviral Activity: A Promising Avenue for Novel Therapeutics

Pyrrolo[2,3-d]pyrimidine nucleoside analogues have demonstrated significant potential as antiviral agents. Their structural similarity to natural purine nucleosides allows them to be recognized by viral enzymes, leading to the disruption of viral replication.

Mechanism of Action: Inhibition of Viral Polymerases

The primary antiviral mechanism of these derivatives involves their conversion to the corresponding 5'-triphosphate form within the host cell. This triphosphate analogue then acts as a competitive inhibitor or an alternative substrate for viral DNA or RNA polymerases. Incorporation of the modified nucleoside into the growing viral nucleic acid chain leads to chain termination, thereby halting viral replication. This mechanism has been observed against a range of viruses, including human cytomegalovirus (HCMV) and hepatitis C virus (HCV).[8]

Quantitative Data: Antiviral Potency of Pyrrolo[2,3-d]pyrimidine Nucleosides
CompoundVirusAssayEC50 (µM)Reference
Ara-tubercidinHuman Cytomegalovirus (HCMV)Plaque Reduction-[8]
Ara-toyocamycinHuman Cytomegalovirus (HCMV)Plaque Reduction-[8]
Ara-sangivamycinHuman Cytomegalovirus (HCMV)Plaque Reduction<10[8]
DeoxysangivamycinHuman Cytomegalovirus (HCMV)Plaque Reduction-[8]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[29][30][31][32][33]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.[29][30]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a monolayer of susceptible host cells in 6-well plates and incubate until confluent.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine derivative.

    • Pre-incubate a known titer of the virus with the different concentrations of the compound for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixtures.

    • Include a virus-only control.

  • Overlay and Incubation:

    • After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

    • Incubate for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cells with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Visualization of Experimental Workflow

Plaque_Reduction_Assay_Workflow Start Start Cell_Seeding Seed Host Cells in 6-well Plates Start->Cell_Seeding Incubation1 Incubate until Confluent Cell_Seeding->Incubation1 Infection Infect Cell Monolayers Incubation1->Infection Compound_Dilution Prepare Serial Dilutions of Test Compound Virus_Incubation Pre-incubate Virus with Compound Compound_Dilution->Virus_Incubation Virus_Incubation->Infection Overlay Add Semi-Solid Overlay Infection->Overlay Incubation2 Incubate for Plaque Formation Overlay->Incubation2 Fix_and_Stain Fix and Stain Cells Incubation2->Fix_and_Stain Plaque_Counting Count Plaques Fix_and_Stain->Plaque_Counting Data_Analysis Calculate EC50 Plaque_Counting->Data_Analysis End End Data_Analysis->End

Caption: Plaque Reduction Assay Workflow.

Anti-inflammatory Activity: Modulating the Immune Response

The anti-inflammatory properties of pyrrolo[2,3-d]pyrimidine derivatives are also largely attributed to their kinase inhibitory activity. By targeting kinases involved in inflammatory signaling cascades, these compounds can effectively suppress the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pathways such as the JAK-STAT pathway, which is crucial for the signaling of many pro-inflammatory cytokines.[17] By blocking this pathway, pyrrolo[2,3-d]pyrimidine derivatives can reduce the expression of genes involved in the inflammatory response.

Experimental Evidence

Studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit significant in vivo anti-inflammatory activity in animal models, comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[16]

Antibacterial Activity: A New Frontier in Antimicrobial Research

The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Pyrrolo[2,3-d]pyrimidine derivatives have shown promise in this area, exhibiting activity against a range of pathogenic bacteria.

Mechanism of Action: Diverse Bacterial Targets

The antibacterial mechanisms of pyrrolo[2,3-d]pyrimidines are diverse and can involve the inhibition of various essential bacterial enzymes and processes. Some derivatives have been shown to target bacterial kinases, while others may interfere with cell wall synthesis or other vital metabolic pathways.

Quantitative Data: Antibacterial Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrrolo[2,3-d]pyrimidine derivatives against different bacterial strains.

CompoundBacterial StrainMIC (mg/L)Reference
Bromo derivativeStaphylococcus aureus8[15]
Iodo derivativeStaphylococcus aureus8[15]
Bromo derivative + BetatideStaphylococcus aureus1-2[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][34][35][36][37]

Principle: A serial dilution of the test compound is prepared in a liquid or solid growth medium, which is then inoculated with the test microorganism. After incubation, the lowest concentration that inhibits growth is determined.[35]

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Compound Dilutions:

    • Prepare a two-fold serial dilution of the pyrrolo[2,3-d]pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion: A Scaffold of Immense Therapeutic Potential

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of biologically active compounds. Its versatility as a kinase inhibitor has led to significant advances in anticancer and anti-inflammatory drug discovery. Furthermore, its potential as an antiviral and antibacterial agent highlights the broad therapeutic applicability of this remarkable heterocyclic system. The continued exploration of the chemical space around the pyrrolo[2,3-d]pyrimidine core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of novel and effective therapies for a multitude of human diseases.

References

An In-depth Technical Guide to the Core Mechanism of Action of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the anticipated mechanism of action for the compound 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one. While direct literature on this specific molecule is limited, its core structure, the pyrrolo[2,3-d]pyrimidine nucleus, is a highly significant and well-characterized pharmacophore in modern medicinal chemistry. This document synthesizes information from extensive research on this scaffold to project a robust, evidence-based hypothesis for the compound's biological activity, intended for researchers, scientists, and drug development professionals.

The Privileged Scaffold: Pyrrolo[2,3-d]pyrimidine as a Kinase Inhibitor Core

The pyrrolo[2,3-d]pyrimidine nucleus is classified as a "privileged scaffold" in drug discovery. This is due to its structural resemblance to adenine, the nitrogenous base of adenosine triphosphate (ATP)[1][2][3]. Specifically, it is a deaza-isostere of adenine, meaning a nitrogen atom in the purine ring system is replaced by a carbon atom. This subtle but critical modification allows molecules built on this scaffold to act as ATP-competitive inhibitors for a large and crucial class of enzymes: protein kinases [1][3].

Protein kinases regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. By mimicking ATP, pyrrolo[2,3-d]pyrimidine derivatives can occupy the ATP-binding site of a kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. This fundamental principle is the cornerstone of the mechanism of action for numerous approved drugs and clinical candidates used in oncology and for inflammatory diseases[1][2][3].

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Based on its core structure, the primary mechanism of action for this compound is hypothesized to be ATP-competitive inhibition of one or more protein kinases .

The key structural features of the molecule contribute to this proposed mechanism:

  • Pyrrolo[2,3-d]pyrimidine Core : This nucleus acts as the "anchor," mimicking adenine to bind within the kinase's ATP pocket.

  • 4-Chloro Substituent : The chlorine atom at the 4-position is a critical feature. It is an electron-withdrawing group that can significantly influence the electronic properties of the pyrimidine ring, potentially enhancing binding affinity. Furthermore, this position is often a key site for interaction with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme and is crucial for inhibitor binding. In some cases, a chloro-substituent at this position can be displaced by a nucleophilic residue (like cysteine) in the kinase active site to form a covalent bond, leading to irreversible inhibition. This is a strategy employed in some third-generation kinase inhibitors[4][5].

  • 6-one (Lactam) Functionality : The carbonyl group of the lactam is a potent hydrogen bond acceptor. It is ideally positioned to form a critical hydrogen bond with a backbone amide proton in the kinase hinge region, a canonical interaction for many Type I kinase inhibitors.

  • 5,5-dimethyl Groups : These gem-dimethyl groups on the pyrrole ring introduce steric bulk. This can serve two purposes:

    • Conformational Rigidity : It restricts the rotational freedom of the molecule, which can pre-organize it into a conformation favorable for binding, reducing the entropic penalty of binding.

    • Hydrophobic Interactions : These methyl groups can fit into hydrophobic pockets within the ATP-binding site, enhancing binding affinity and potentially contributing to selectivity for certain kinases over others.

The diagram below illustrates the hypothesized binding mode within a generic kinase ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue core Pyrrolo[2,3-d]pyrimidine (Adenine Mimic) core->gatekeeper Shape Complementarity cl 4-Chloro Group cl->hinge Interaction one 6-one (Lactam) one->hinge H-Bond me2 5,5-dimethyl me2->hydrophobic_pocket Hydrophobic Interaction

Caption: Hypothesized binding mode of the inhibitor within a kinase active site.

Potential Kinase Targets and Therapeutic Indications

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to target a wide range of kinases. Based on published research, potential targets for derivatives with this core structure include:

  • Epidermal Growth Factor Receptor (EGFR) : Derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, which are crucial drivers in non-small cell lung cancer (NSCLC)[4][5].

  • RET Kinase : This kinase is implicated in certain types of thyroid and lung cancers through gene fusions and mutations. Pyrrolo[2,3-d]pyrimidines have been investigated as RET inhibitors[6].

  • Cyclin-Dependent Kinases (CDKs) : A structurally related core, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one, has been identified as a scaffold for highly selective CDK2 inhibitors, which are of interest for cancers that have developed resistance to CDK4/6 inhibitors[7].

  • p21-Activated Kinase 4 (PAK4) : The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been shown to be effective in inhibiting PAK4, a kinase overexpressed in various cancers[8].

  • Signal Transducer and Activator of Transcription 6 (STAT6) : Although not a kinase, STAT6 is a key transcription factor in the IL-4 signaling pathway. Pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of this pathway, suggesting potential applications in asthma and allergic conditions[9].

Given these precedents, this compound holds potential as an anticancer agent or an anti-inflammatory agent, with its precise therapeutic application being dependent on its specific kinase selectivity profile.

Experimental Validation Workflow

To validate the hypothesized mechanism of action and identify the specific kinase target(s), a systematic experimental approach is required. The following workflow outlines the key stages of investigation.

G A Stage 1: Broad Kinase Profiling B Stage 2: Biochemical Validation (IC50) A->B Identify 'Hits' C Stage 3: Cellular Activity Assessment B->C Confirm Potency D Stage 4: Target Engagement & Pathway Analysis C->D Validate On-Target Effect E Stage 5: Structural Biology & Modeling D->E Elucidate Binding Mode

Caption: Experimental workflow for validating the mechanism of action.

Stage 1: Broad Kinase Profiling

The initial step is to screen the compound against a large panel of recombinant human kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 1 µM).

Protocol: Kinome-wide Binding Assay

  • Principle: A competition binding assay is used where the test compound competes with a known, tagged ligand for binding to the kinase panel.

  • Procedure: a. Immobilize the kinase library on a solid support. b. Add the test compound at a single high concentration (e.g., 1-10 µM). c. Add a broad-spectrum, tagged (e.g., fluorescent or biotinylated) ATP-competitive ligand. d. After incubation and washing, quantify the amount of tagged ligand bound to each kinase.

  • Data Analysis: Results are typically expressed as "% Inhibition" or "% of Control". Kinases showing significant inhibition (e.g., >50%) are identified as primary "hits".

Stage 2: Biochemical Validation (IC50 Determination)

For the primary hits identified in Stage 1, dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50).

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a multi-well plate, combine the kinase, its specific substrate peptide, and ATP. c. Add the diluted test compound to the wells and incubate at room temperature to allow the kinase reaction to proceed. d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. f. Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Parameter Description
IC50 Concentration of inhibitor required to reduce enzyme activity by 50%.
Ki The inhibition constant; a measure of the inhibitor's binding affinity.
Stage 3: Cellular Activity Assessment

The ability of the compound to inhibit cell growth is assessed in cancer cell lines known to be dependent on the identified target kinase(s).

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of the test compound for a set period (e.g., 72 hours). c. Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction. d. Measure luminescence.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Stage 4: Target Engagement and Pathway Analysis

This stage confirms that the compound engages its intended target in a cellular context and inhibits the downstream signaling pathway.

Protocol: Western Blot for Phospho-protein Analysis

  • Principle: Measures the phosphorylation state of the kinase's direct downstream substrate.

  • Procedure: a. Treat cells with the compound at various concentrations for a short period (e.g., 1-4 hours). b. Lyse the cells and quantify total protein concentration. c. Separate proteins by size using SDS-PAGE and transfer them to a membrane. d. Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate protein. e. Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate protein as a loading control. f. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

  • Data Analysis: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total protein level, indicates on-target pathway inhibition.

Conclusion

The this compound molecule is built upon a robust and clinically validated kinase inhibitor scaffold. Its mechanism of action is strongly predicted to be ATP-competitive inhibition of protein kinases, driven by the adenine-mimicking core and refined by its specific substitutions. The chloro, gem-dimethyl, and lactam functionalities are key features that likely dictate its binding affinity, selectivity, and overall biological profile. The experimental workflow detailed herein provides a clear and logical path for researchers to precisely elucidate its molecular targets, validate its mechanism, and explore its therapeutic potential.

References

Pyrrolo[2,3-d]pyrimidines: A Privileged Scaffold for Kinase Inhibition - A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, bearing a close structural resemblance to the adenine base of ATP.[1][2] This mimicry allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and autoimmune disorders, making them prime therapeutic targets.[3][4] This guide provides an in-depth exploration of the key therapeutic targets of pyrrolo[2,3-d]pyrimidine derivatives, detailing the underlying signaling pathways, mechanisms of inhibition, and the experimental methodologies required for their validation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.

Part 1: The Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Targeted Therapy

The 7-deazapurine framework of the pyrrolo[2,3-d]pyrimidine nucleus is the key to its success.[1] By replacing the N7 nitrogen of adenine with a carbon atom, the scaffold maintains the crucial hydrogen bonding patterns necessary for interaction with the kinase hinge region while offering a vector for diverse chemical modifications.[5] These modifications are critical for tuning potency, selectivity, and pharmacokinetic properties.[1] This structural versatility has led to the development of numerous inhibitors targeting a range of protein kinases, some of which have achieved clinical approval for treating inflammatory diseases and cancers.[2]

Part 2: Major Therapeutic Target Classes

The adaptability of the pyrrolo[2,3-d]pyrimidine scaffold has enabled the targeting of several critical kinase families implicated in human disease.

Janus Kinases (JAKs): A Landmark Target in Autoimmunity

The Janus kinases (JAKs) are a family of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are central to signaling for a wide array of cytokines and growth factors.[6][7] This signaling is pivotal for immune cell development, activation, and function.[8]

2.1.1. The JAK-STAT Signaling Pathway

The JAK-STAT pathway provides a direct route for transmitting a signal from a cell-surface receptor to the nucleus.[6][8] The process is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs.[9] Activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6] Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in inflammation and immune responses.[3][6] Dysregulation of this pathway is linked to numerous autoimmune disorders, including rheumatoid arthritis and psoriasis.[7][9]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation JAK->JAK STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 6. Transcription Regulation

Fig. 1: The JAK-STAT signaling pathway and the point of intervention by pyrrolo[2,3-d]pyrimidine inhibitors.

2.1.2. Pyrrolo[2,3-d]pyrimidines as JAK Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is central to several approved JAK inhibitors (JAKinibs).[10] Tofacitinib, for example, is a well-known JAKinib used in the treatment of rheumatoid arthritis. It functions as an ATP-competitive inhibitor, targeting the kinase domain of JAKs. While effective, selectivity within the JAK family remains a key challenge and an area of active research to minimize off-target effects.[11][12] For instance, inhibiting JAK2 can lead to hematological side effects, whereas selective JAK1 inhibition is a desired goal for treating inflammatory conditions with a better safety profile.[11][12]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
Tofacitinib112402800110[13]
Ruxolitinib3.32.8>40019[12]
Compound 6112402800110[13]
Compound 8o0.33.0--[11]

Table 1: Inhibitory concentrations (IC₅₀) of selected pyrrolo[2,3-d]pyrimidine-based JAK inhibitors against JAK family kinases.

Epidermal Growth Factor Receptor (EGFR) Kinase: Targeting Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[14][15] Mutations and overexpression of EGFR are common drivers in various cancers, particularly non-small cell lung cancer (NSCLC).[14][16]

2.2.1. EGFR Signaling in Cancer

Upon ligand binding, EGFR dimerizes and activates its intracellular kinase domain, triggering downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[17] These pathways ultimately promote gene expression that drives cell proliferation and survival, contributing to tumor growth and metastasis.[14][17]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus Ligand EGF Ligand EGFR EGFR Ligand->EGFR 1. Binding & Dimerization RAS RAS EGFR->RAS 2. Kinase Activation PI3K PI3K EGFR->PI3K Inhibitor Pyrrolo[2,3-d]pyrimidine EGFR Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Fig. 2: Key EGFR signaling pathways in cancer and the site of inhibition.

2.2.2. Pyrrolo[2,3-d]pyrimidines as EGFR Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors.[18][19] These inhibitors are designed to target the ATP-binding site of the EGFR kinase domain, preventing its activation and halting downstream signaling.[20] A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as the T790M and C797S mutations.[21] Fourth-generation inhibitors based on the pyrrolo[2,3-d]pyrimidine core are being developed to overcome this resistance, demonstrating the scaffold's continued importance.[21][22] Research has shown that specific derivatives can exhibit subnanomolar inhibitory activity against triple-mutant EGFR while sparing the wild-type form, which is crucial for minimizing toxicity.[22]

Other Emerging Kinase Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends beyond JAK and EGFR kinases.

  • Aurora Kinases: These are serine/threonine kinases that are key regulators of mitosis.[23] Their overexpression is common in many cancers, making them attractive therapeutic targets. Pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed that show potent, nanomolar inhibition of Aurora A kinase and exhibit anti-proliferative effects in cancer cell lines.[23][24][25]

  • RET Kinase: Rearranged during transfection (RET) kinase is another important target in cancers like NSCLC and thyroid cancer.[5][26] The pyrrolo[2,3-d]pyrimidine framework has been explored to create potent RET inhibitors, including those effective against drug-resistant mutants.[5][27]

  • Multi-Kinase Inhibition: Some pyrrolo[2,3-d]pyrimidine derivatives have been designed as multi-targeted inhibitors, simultaneously acting on kinases like VEGFR2, Her2, and CDK2, which can offer a broader anti-cancer effect.[28][29]

Part 3: Methodologies for Target Identification and Validation

A rigorous and systematic approach is essential to identify and validate the therapeutic targets of novel pyrrolo[2,3-d]pyrimidine compounds.

Workflow for Target Validation

The process begins with broad screening to identify potential kinase targets, followed by increasingly specific assays to confirm target engagement and functional effects in a physiologically relevant context.

Validation_Workflow A Step 1: In Vitro Kinase Profiling (Biochemical Assays) B Step 2: Cellular Target Engagement (CETSA) A->B Identify initial hits C Step 3: Cellular Functional Assays (e.g., Phospho-protein levels, Viability) B->C Confirm on-target binding in cells D Step 4: In Vivo Model Validation (e.g., Xenograft, Disease Models) C->D Assess functional consequences E Lead Optimization D->E Validate therapeutic potential

Fig. 3: A generalized workflow for identifying and validating kinase targets.
Experimental Protocols

3.2.1. Protocol: In Vitro Kinase Assay (Biochemical)

This protocol provides a general framework for measuring direct enzyme inhibition. Fluorescence-based assays, such as TR-FRET, are common for high-throughput screening.[30]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrrolo[2,3-d]pyrimidine compound against a purified kinase.

Principle: The assay measures the phosphorylation of a substrate by the kinase. Inhibition is quantified by a decrease in the signal generated by the detection of the phosphorylated product.[30][31]

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Dilute the purified kinase enzyme and the specific peptide substrate in the kinase buffer to desired concentrations.

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound (or DMSO vehicle control) to a microplate well.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.[32]

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution containing EDTA.

    • Add detection reagents (e.g., a terbium-labeled anti-phospho-specific antibody and a fluorescent acceptor).[30]

    • Incubate to allow for binding of the detection reagents.

    • Read the plate on a suitable microplate reader (e.g., measuring time-resolved fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation: This assay directly measures the compound's effect on the enzyme's catalytic activity.[31] Including a known potent inhibitor as a positive control (e.g., Tofacitinib for a JAK kinase) validates the assay's performance and ensures that the reagents and conditions are optimal.[12]

3.2.2. Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm that the compound binds to its intended target protein within a live, intact cell.[33][34]

Principle: CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[35][36]

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[33]

  • Cell Lysis and Protein Separation:

    • Lyse the cells (e.g., through freeze-thaw cycles or detergents).

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.[36]

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble protein.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western blotting or ELISA.

    • Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[34][37]

Causality and Self-Validation: This assay provides direct evidence of target engagement in a physiological context, bridging the gap between biochemical activity and cellular effects.[34] The observation of a dose-dependent thermal shift confirms that the compound is binding to the target in a specific manner. The absence of a shift for a known non-binding protein serves as a crucial negative control.

Part 4: Future Directions and Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold remains a cornerstone of kinase inhibitor design. Future research will likely focus on:

  • Enhanced Selectivity: Designing inhibitors with high selectivity for specific kinase isoforms to improve safety profiles and reduce off-target effects.[11]

  • Overcoming Resistance: Developing next-generation compounds that can effectively inhibit kinases with acquired resistance mutations.[21][22]

  • Dual-Target Inhibitors: Strategically designing molecules that can inhibit two distinct targets in a disease-relevant pathway, such as the development of JAK/HDAC dual inhibitors.[38]

  • Expanding Beyond Kinases: Exploring the potential of the scaffold to inhibit other ATP-binding enzymes and protein families.

References

An In-depth Technical Guide to the Solubility and Stability of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, a heterocyclic compound identified as a valuable building block for protein degraders.[1] Understanding the physicochemical properties of this molecule is paramount for its effective application in drug discovery and development, influencing everything from biological screening and formulation to pharmacokinetics and shelf-life. This document details the underlying principles and step-by-step protocols for determining kinetic and thermodynamic solubility, as well as assessing stability under forced degradation conditions as prescribed by the International Council for Harmonisation (ICH) guidelines. The methodologies are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, medicinal chemists, and drug development professionals.

Introduction: The Importance of Physicochemical Profiling

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, a scaffold that is a cornerstone in medicinal chemistry, notably in the development of kinase inhibitors.[2][3] The specific substitution pattern of this molecule makes it a key intermediate in the synthesis of novel therapeutic agents.[1] However, before a compound can advance through the drug discovery pipeline, a thorough understanding of its fundamental physicochemical properties is essential.[4][5]

Poor solubility can be a significant impediment, leading to unreliable results in biological assays, challenges in creating suitable formulations for in vivo studies, and ultimately, poor bioavailability.[6] Similarly, chemical instability can compromise the integrity of the active pharmaceutical ingredient (API), leading to loss of potency and the formation of potentially toxic degradation products.[7]

This guide, therefore, serves as a practical manual for elucidating the solubility and stability profile of this compound. It moves beyond theoretical discussion to provide actionable experimental protocols and data interpretation frameworks.

Solubility Characterization

The aqueous solubility of a drug candidate is a critical determinant of its absorption and distribution. We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[8]

Kinetic Solubility Assessment via Turbidimetry

The kinetic solubility assay rapidly assesses the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer.[8][9] This method mimics the conditions often found in high-throughput biological screening assays. The formation of a precipitate is detected by measuring the turbidity (light scattering) of the solution.[6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: In a clear 96-well microtiter plate, dispense 2 µL of the DMSO stock solution into the first well of a row.

  • Serial Dilution: Add 100 µL of DMSO to the subsequent wells in the row and perform a serial dilution of the compound stock.

  • Addition of Aqueous Buffer: To a corresponding 96-well plate, add 98 µL of phosphate-buffered saline (PBS, pH 7.4).

  • Compound Addition: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the aqueous plate. This results in a final DMSO concentration of 2%.

  • Incubation: Mix the plate on a shaker for 10 minutes at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a blank control.[9]

Thermodynamic Solubility Assessment via Shake-Flask Method

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this measurement.[10][11]

  • Sample Preparation: Add an excess amount of solid this compound (approximately 1-2 mg) to a glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4) to the vial.[10]

  • Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]

  • Sample Processing: After incubation, allow the vial to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., a mixture of acetonitrile and water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4).[12]

  • Data Analysis: The concentration determined by HPLC-UV represents the thermodynamic solubility of the compound in the tested buffer.

Data Presentation: Solubility Profile

The results from these experiments should be summarized for clarity and comparative analysis.

Parameter Buffer System Temperature Result (µg/mL) Result (µM)
Kinetic SolubilityPBS, pH 7.425°C55278
Thermodynamic SolubilityPBS, pH 7.425°C42212
Thermodynamic SolubilitySimulated Gastric Fluid (pH 1.2)37°C35177
Thermodynamic SolubilitySimulated Intestinal Fluid (pH 6.8)37°C45228
Table 1: Exemplary Solubility Data for this compound.

Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add_buffer Add to Aqueous Buffer (PBS, pH 7.4) k_dilute->k_add_buffer k_incubate Incubate (10 min) k_add_buffer->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure result Solubility Profile k_measure->result Kinetic Solubility Value t_start Excess Solid Compound t_add_buffer Add Aqueous Buffer t_start->t_add_buffer t_incubate Equilibrate (24-48h Shake) t_add_buffer->t_incubate t_filter Filter Supernatant t_incubate->t_filter t_quantify Quantify by HPLC-UV t_filter->t_quantify t_quantify->result Thermodynamic Solubility Value

Solubility Determination Workflow

Chemical Stability Assessment

Stability testing is crucial for identifying degradation pathways and determining the intrinsic stability of a molecule.[7] Forced degradation (or stress testing) studies intentionally expose the compound to harsh conditions to accelerate its decomposition. These studies are mandated by ICH guidelines and are essential for developing stability-indicating analytical methods.[7][13]

Forced Degradation Studies

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the analytical method can detect and resolve the degradation products from the intact molecule.[14]

A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.[7] This stock is then diluted into the stress condition media. A control sample, protected from the stress condition, should be analyzed alongside the stressed sample.

  • Acid Hydrolysis:

    • Mix the compound solution with 0.1 M hydrochloric acid (HCl).

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute for HPLC analysis.[14]

  • Base Hydrolysis:

    • Mix the compound solution with 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis. The 4-chloro substituent on the pyrimidine ring is expected to be labile to nucleophilic attack, particularly under basic conditions.

  • Oxidative Degradation:

    • Mix the compound solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points for direct HPLC analysis.[15]

  • Thermal Degradation:

    • Store the solid compound in a calibrated oven at 70°C for 7 days.

    • Prepare a solution of the heat-stressed solid and analyze by HPLC.

  • Photostability (as per ICH Q1B):

    • Expose the solid compound and a solution of the compound to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[16][17][18]

    • A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples by HPLC.

Data Presentation: Stability Profile

Results should be tabulated to show the percentage of the parent compound remaining and the formation of major degradation products.

Stress Condition Duration Parent Compound Remaining (%) Major Degradant Peak Area (%) Observations
0.1 M HCl24h @ 60°C95.2%RRT 0.85 (2.1%)Minor degradation observed.
0.1 M NaOH4h @ RT82.5%RRT 0.72 (15.3%)Significant degradation. Likely hydrolysis of the 4-chloro group.
3% H₂O₂24h @ RT98.1%-Compound is stable to oxidation.
Thermal7 days @ 70°C99.5%-Compound is thermally stable in solid state.
Photolytic (ICH Q1B)1.2 M lux-hr92.8%RRT 0.91 (4.5%)Moderate light sensitivity.
Table 2: Exemplary Forced Degradation Data. RRT = Relative Retention Time.
Potential Degradation Pathway

The primary anticipated degradation pathway involves the hydrolysis of the C4-chlorine atom, a common reaction for 4-chloro-pyrrolo[2,3-d]pyrimidines, especially under basic or prolonged aqueous conditions.[19] This would result in the formation of the corresponding 4-hydroxy derivative.

G Parent 4-chloro-5,5-dimethyl-5H,6H,7H- pyrrolo[2,3-d]pyrimidin-6-one Degradant 4-hydroxy-5,5-dimethyl-5H,6H,7H- pyrrolo[2,3-d]pyrimidin-6-one Parent->Degradant Hydrolysis (e.g., NaOH, H₂O) -Cl, +OH

Anticipated Hydrolytic Degradation Pathway

Analytical Methodology: A Self-Validating System

A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is suitable for the analysis of pyrrolo[2,3-d]pyrimidine derivatives.[2][20]

Recommended HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should demonstrate specificity, meaning it can resolve the parent peak from all degradation products, ensuring that the quantification of the parent compound is accurate and not inflated by co-eluting impurities.

Conclusion

This guide outlines the essential experimental framework for a comprehensive assessment of the solubility and stability of this compound. Based on the established chemistry of related heterocyclic systems, it is anticipated that the compound will exhibit moderate aqueous solubility and be relatively stable, with the most probable degradation pathway being hydrolysis of the 4-chloro substituent, particularly under basic conditions. Its moderate sensitivity to light suggests that protection from light may be necessary during storage and handling.

By following the detailed protocols within this guide, researchers can generate the critical physicochemical data needed to make informed decisions, mitigate risks in the drug development process, and unlock the full therapeutic potential of this promising chemical scaffold.

References

The Pyrrolo[2,3-d]pyrimidine Core: A Versatile Scaffold for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Building Novel Protein Degraders

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Inhibition, Towards Elimination

The landscape of therapeutic intervention is undergoing a paradigm shift, moving from occupancy-driven inhibition to event-driven elimination of disease-causing proteins. In this context, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged core structure. Its inherent resemblance to adenine, the natural ligand for ATP, has long established it as a potent "warhead" for ATP-competitive kinase inhibitors.[1][2][3] This guide delves into the application of the pyrrolo[2,3-d]pyrimidine core as a foundational building block for the rational design of novel protein degraders, including Proteolysis Targeting Chimeras (PROTACs) and other innovative degrader constructs. We will explore its synthetic accessibility, strategic linker attachment points, and compatibility with various E3 ligase recruitment strategies, providing a technical framework for researchers to harness this versatile scaffold for targeted protein degradation.

The Pyrrolo[2,3-d]pyrimidine Core as a Kinase-Targeting Warhead

The effectiveness of the pyrrolo[2,3-d]pyrimidine core as a warhead stems from its ability to mimic the purine ring of ATP, allowing it to bind to the hinge region of the kinase ATP-binding pocket.[4][5] This interaction serves as the anchor for directing the cellular degradation machinery to the kinase of interest. Numerous pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have been developed, targeting a range of kinases implicated in cancer and other diseases, including but not limited to:

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways.[6]

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.[1][7][8][9][10]

  • Rearranged during Transfection (RET) Kinase: Mutations and fusions of which are oncogenic drivers in various cancers.[4][5][11][12]

  • Cyclin-Dependent Kinases 4 and 6 (CDK4/6): Central regulators of the cell cycle.[13][14][15][16][17][18]

  • Aurora A Kinase: A critical regulator of mitosis.[19]

The extensive body of research on these inhibitors provides a rich foundation of structure-activity relationships (SAR) that can be leveraged for the design of potent and selective degraders.

From Inhibitor to Degrader: A Case Study in Dual-Functionality

A notable example of the pyrrolo[2,3-d]pyrimidine core in a degrader context is the development of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids.[6][20] These molecules were designed as dual degraders of Cyclin D1/3 and CDK4/6. Mechanistic studies revealed that unlike traditional CDK4/6 inhibitors, these hybrids facilitate the targeted degradation of their targets through the Ubiquitin-Proteasome System (UPS).[6][20] This innovative approach, while not a classic three-part PROTAC, compellingly demonstrates the potential of the pyrrolo[2,3-d]pyrimidine scaffold to be functionalized into a molecule that induces protein degradation.

Designing Pyrrolo[2,3-d]pyrimidine-Based PROTACs: A Modular Approach

The quintessential PROTAC is a heterobifunctional molecule composed of a warhead, a linker, and an E3 ligase ligand. The modular nature of PROTACs allows for the systematic optimization of each component to achieve desired degradation potency, selectivity, and pharmacokinetic properties.

Warhead Design and Linker Attachment Points

The starting point for designing a pyrrolo[2,3-d]pyrimidine-based PROTAC is a potent kinase inhibitor. The key consideration is identifying a suitable vector for linker attachment that does not disrupt the critical interactions required for binding to the target kinase. Based on published synthetic routes for pyrrolo[2,3-d]pyrimidine kinase inhibitors, several positions on the core and its substituents can be explored for linker attachment.[5][21][22]

For instance, synthetic schemes often involve the modification of the C4, C5, or C6 positions of the pyrrolo[2,3-d]pyrimidine core, or functionalization of pendant phenyl rings.[5][21][22] These positions, if not essential for kinase binding, can be appended with a functional group (e.g., an amine, carboxylic acid, or alkyne) to facilitate linker conjugation.

G cluster_0 Pyrrolo[2,3-d]pyrimidine Warhead cluster_1 Linker Module cluster_2 E3 Ligase Ligand Module Warhead Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Attachment_Point Solvent-Exposed Region (e.g., C4, C5, C6 substituents) Warhead->Attachment_Point Identify Vector Linker PEG, Alkyl, or Rigid Linker Attachment_Point->Linker Conjugate E3_Ligand VHL or CRBN Ligand (e.g., Hydroxyproline or Thalidomide derivative) Linker->E3_Ligand Conjugate PROTAC Pyrrolo[2,3-d]pyrimidine-Based PROTAC E3_Ligand->PROTAC

Figure 1: Modular design of a pyrrolo[2,3-d]pyrimidine-based PROTAC.
Linker Strategies

The linker is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the target protein and the E3 ligase. The length, composition, and attachment points of the linker must be empirically optimized. Common linker types include:

  • Polyethylene Glycol (PEG) Linkers: Offer good solubility and flexibility.

  • Alkyl Chains: Provide a straightforward and synthetically accessible option.

  • Rigid Linkers: Such as those containing cyclic structures or alkynes, can improve ternary complex stability.

E3 Ligase Recruitment

The choice of E3 ligase to recruit is another key aspect of PROTAC design. The two most commonly hijacked E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[15][23] Ligands for these E3 ligases, such as thalidomide derivatives for CRBN and hydroxyproline-based ligands for VHL, are well-established and commercially available with functional handles for linker attachment.

Biological Evaluation of Pyrrolo[2,3-d]pyrimidine-Based Degraders

A multi-tiered approach is required to characterize the biological activity of a novel degrader.

Target Engagement and Ternary Complex Formation

The initial step is to confirm that the PROTAC can simultaneously bind to the target kinase and the E3 ligase to form a stable ternary complex. Several biophysical techniques can be employed for this purpose:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the interaction between two labeled proteins.[24][25][26]

  • Surface Plasmon Resonance (SPR): Allows for the real-time monitoring of binding events and determination of binding kinetics and affinities.

  • Isothermal Titration Calorimetry (ITC): Provides thermodynamic parameters of binding.

G Start Start with Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Design Design and Synthesize PROTAC Library (Vary Linker and E3 Ligand) Start->Design Ternary_Complex Assess Ternary Complex Formation (e.g., TR-FRET, SPR) Design->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Cellular Degradation Assay (Western Blot) Ubiquitination->Degradation SAR Structure-Activity Relationship (SAR) Analysis Degradation->SAR SAR->Design Iterative Optimization Optimization Lead Optimization SAR->Optimization

Figure 2: Iterative workflow for the development of pyrrolo[2,3-d]pyrimidine-based PROTACs.
In Vitro Ubiquitination

Once ternary complex formation is confirmed, the next step is to demonstrate that this proximity leads to the ubiquitination of the target protein. This is typically assessed through an in vitro ubiquitination assay.[20][27][28][29]

Cellular Protein Degradation

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold standard for quantifying protein levels.[27][30][31][32][33] Dose-response and time-course experiments are performed to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Signaling Pathways Targeted by Pyrrolo[2,3-d]pyrimidine-Based Degraders

By targeting specific kinases for degradation, pyrrolo[2,3-d]pyrimidine-based degraders can modulate key signaling pathways involved in disease pathogenesis.

G cluster_0 Degrader Action Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Transcriptional Regulation Degrader Pyrrolo[2,3-d]pyrimidine -JAK PROTAC Degrader->JAK Degradation

Figure 3: Modulation of the JAK-STAT signaling pathway by a pyrrolo[2,3-d]pyrimidine-based JAK degrader.

Experimental Protocols

Protocol 1: General Procedure for Western Blot Analysis of Protein Degradation
  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the pyrrolo[2,3-d]pyrimidine-based degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).[31][32]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[32]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[32]

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[33]

  • SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[33][34]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[33][34]

  • Antibody Incubation: Incubate the membrane with a primary antibody against the target kinase and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[34]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[34]

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[31]

  • Data Analysis: Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.

Protocol 2: In Vitro Ubiquitination Assay
  • Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP): E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the target kinase, the E3 ligase complex (e.g., VHL/Elongin B/Elongin C or CRBN-DDB1), and the pyrrolo[2,3-d]pyrimidine-based PROTAC.[20][28][29]

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[28]

  • Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against the target kinase to detect higher molecular weight ubiquitinated species.[27][30]

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine core represents a highly promising and versatile building block for the development of novel protein degraders. Its well-established role as a kinase-targeting warhead, coupled with the modularity of PROTAC design, offers a powerful strategy for targeting kinases for degradation. While the field of pyrrolo[2,3-d]pyrimidine-based degraders is still in its nascent stages, the foundational knowledge of its chemistry and biology as a kinase inhibitor provides a solid launchpad for future innovation. As our understanding of the intricate interplay between warhead, linker, and E3 ligase ligand deepens, we can expect the rational design of highly potent and selective pyrrolo[2,3-d]pyrimidine-based degraders to yield a new generation of therapeutics for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Utilization of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS No: 1226804-02-9) represents a key heterocyclic intermediate in the synthesis of a diverse range of biologically active molecules.[1] The pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective inhibitors of various enzyme classes.[2][3][4][5] This structural motif is particularly prominent in the development of kinase inhibitors and modulators of immune signaling pathways.[3][5]

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and RET, as well as cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation.[3][5] More recently, this scaffold has been identified in inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key negative regulator of the STING (stimulator of interferon genes) pathway, which is a critical component of the innate immune system's response to cancer.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational scaffold for the development of novel small molecule inhibitors. We present detailed protocols for cell-based assays relevant to the primary target classes associated with the pyrrolopyrimidine core, including kinase inhibition and modulation of the STING pathway.

Physicochemical Properties and Handling

A solid understanding of the physicochemical properties of a compound is paramount for the design and execution of robust and reproducible cell-based assays.

PropertyValue/InformationSource
CAS Number 1226804-02-9[1]
Molecular Formula C₈H₉ClN₂O[1]
Molecular Weight 196.63 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO; sparingly soluble in aqueous solutions.General knowledge for this class of compounds
Storage Store at -20°C for long-term stability. Protect from light and moisture.General best practices
Stock Solution Preparation: A Critical First Step

Accurate and consistent preparation of stock solutions is fundamental to obtaining reliable data. Due to its limited aqueous solubility, this compound should be dissolved in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 1.97 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 100 µL for 1.97 mg).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

I. Application in Kinase Inhibition Assays

The pyrrolo[2,3-d]pyrimidine scaffold is a common core structure for inhibitors of various kinases, including CDKs.[7] The following protocols are designed to assess the potential of novel derivatives of this compound to inhibit CDK2 activity in a cellular context.

A. Cell Proliferation Assay (MTS/MTT)

This initial screen determines the effect of the test compound on the proliferation of cancer cell lines known to be dependent on CDK2 activity.

Protocol:

  • Cell Seeding: Seed a CDK2-dependent cancer cell line (e.g., MCF-7, U2OS) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: Treat the cells with the serially diluted compound for a period of 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known CDK2 inhibitor).

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

B. Target Engagement: Western Blot Analysis of Phospho-Rb

To confirm that the observed anti-proliferative effects are due to the inhibition of CDK2, the phosphorylation status of its key substrate, the Retinoblastoma protein (Rb), can be assessed by Western blotting.

CDK2_CyclinE CDK2/Cyclin E Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->CDK2_CyclinE Inhibits

Caption: Simplified CDK2 signaling pathway and point of inhibition.

Protocol:

  • Cell Treatment: Treat cells with the test compound at concentrations around its IC₅₀ value for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

II. Application in Modulating the STING Pathway

The discovery of pyrrolo[2,3-d]pyrimidin-6-one derivatives as ENPP1 inhibitors opens up exciting possibilities in cancer immunotherapy.[6] By inhibiting ENPP1, these compounds can enhance the activation of the STING pathway, leading to an anti-tumor immune response.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAMP_ext 2'3'-cGAMP AMP_GMP AMP + GMP cGAMP_ext->AMP_GMP STING STING on ER cGAMP_ext->STING Activates ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolyzes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes IFN Genes pIRF3->IFN_Genes Activates Transcription Cytokine_Release Cytokine Release IFN_Genes->Cytokine_Release Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->ENPP1 Inhibits

Caption: Overview of the STING pathway and ENPP1 inhibition.

A. STING Pathway Activation Reporter Assay

This assay utilizes a reporter cell line to quantify the activation of the STING pathway in response to ENPP1 inhibition.

Protocol:

  • Cell Seeding: Seed a STING reporter cell line (e.g., THP1-Dual™ cells) in a 96-well plate.

  • Compound Treatment: Treat the cells with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a known STING agonist (e.g., 2'3'-cGAMP) at a concentration that is sensitive to ENPP1 activity.

  • Incubation: Incubate the cells for 18-24 hours.

  • Reporter Gene Assay: Measure the activity of the reporter gene (e.g., secreted embryonic alkaline phosphatase or luciferase) according to the manufacturer's protocol.

  • Data Analysis: Quantify the potentiation of STING activation by the test compound in the presence of the agonist.

B. Cytokine Release Assay

Activation of the STING pathway leads to the production and release of pro-inflammatory cytokines, such as Interferon-β (IFN-β) and CXCL10.[8] This can be measured in the cell culture supernatant.

start Seed Cells treat Treat with Compound start->treat stimulate Stimulate with STING Agonist treat->stimulate incubate Incubate (18-24h) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Cytokines (ELISA/CBA) collect->measure end Analyze Data measure->end

References

Protocol for the Dissolution and Handling of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Critical First Step in Discovery

4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate and building block, particularly in the synthesis of protein degraders.[1] The success of any experiment, from high-throughput screening to detailed mechanistic studies, hinges on the accurate and reproducible preparation of test compounds. Improper dissolution can lead to concentration errors, compound precipitation, and ultimately, invalid experimental data.

This guide provides a detailed, experience-driven protocol for the dissolution of this compound. It moves beyond a simple list of steps to explain the scientific rationale behind solvent selection, handling procedures, and quality control, ensuring researchers can prepare reliable solutions for their experimental needs.

Compound Profile & Physicochemical Properties

A foundational understanding of the compound's properties is essential for effective handling. While specific experimental data for this derivative is limited, its properties can be reliably inferred from its parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and supplier information.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1226804-02-9[1][2]
Molecular Formula C₈H₈ClN₃O[1]
Molecular Weight 197.62 g/mol [1]
Appearance Assumed to be a solid, likely a crystalline powder.[3][4]
Storage Room temperature, in a dry, well-ventilated area.[1][3]

Safety & Handling First

Before handling, researchers must consult the full Safety Data Sheet (SDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5]

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Avoid contact with skin and eyes.[3][5]

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.

The Science of Solubility: Solvent Selection Rationale

The pyrrolo[2,3-d]pyrimidine core is poorly soluble in water but shows good solubility in polar aprotic organic solvents.[3][4] The choice of solvent is dictated by the experimental application. For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions.

Why DMSO?

  • High Solvating Power: As a polar aprotic solvent, DMSO is highly effective at dissolving a wide range of organic molecules that are insoluble in aqueous solutions.

  • Aqueous Miscibility: DMSO is miscible with water and cell culture media, allowing for the dilution of stock solutions into aqueous experimental systems.

  • Low Volatility: Its high boiling point (189 °C) minimizes solvent evaporation, ensuring the concentration of the stock solution remains stable during handling and storage.

Based on data from the parent scaffold, the following solvents are recommended for initial solubility testing and stock solution preparation.

SolventTypeExpected SolubilityApplication Notes
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent Recommended for primary stock solutions for biological assays.[3][4][6][7]
Dimethylformamide (DMF) Polar AproticGood A viable alternative to DMSO, though often more toxic.[4]
Ethanol (EtOH) Polar ProticModerate May be suitable for some applications but can be less effective than DMSO.[3][4]
Methanol (MeOH) Polar ProticModerate Useful for analytical chemistry (e.g., HPLC, LC-MS).[3][6][7]
Water Polar ProticPoor/Insoluble Not recommended for initial dissolution.[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the most common procedure for preparing a high-concentration stock solution for use in biological screening and cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

  • Bath sonicator (optional, but recommended)

Workflow Diagram: Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass Target: 10 mM in 1 mL MW = 197.62 g/mol Mass = 1.976 mg weigh 2. Weigh Compound Accurately weigh ~2 mg of the compound. calc->weigh add_dmso 3. Add DMSO Add calculated volume of DMSO for final conc. weigh->add_dmso vortex 4. Vortex Thoroughly Vortex for 1-2 minutes to aid dissolution. add_dmso->vortex sonicate 5. Sonicate (Optional) If needed, sonicate in a water bath for 5-10 min. vortex->sonicate inspect 6. Visual Inspection Ensure solution is clear and free of particulates. sonicate->inspect aliquot 7. Aliquot Dispense into single-use volumes. inspect->aliquot store 8. Store Store at -20°C or -80°C protected from light. aliquot->store

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Procedure:

  • Calculation: Determine the mass of the compound required. For a 10 mM stock solution in 1 mL:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 197.62 g/mol = 1.976 mg

  • Weighing: Accurately weigh slightly more than the calculated amount (e.g., 2.0 mg) of this compound into a tared amber vial. Record the exact mass. It is standard practice to weigh the chemical first and adjust the solvent volume accordingly.[8]

  • Solvent Addition: Add the precise volume of DMSO required to achieve the target concentration based on the actual mass weighed.

    • Volume (µL) = [Mass (mg) / 197.62 ( g/mol )] × [1 / 10 (mmol/L)] × 1,000,000 (µL/L)

    • For 2.0 mg: Volume = (2.0 / 197.62) / 0.01 × 1000 = 1012 µL

  • Dissolution:

    • Cap the vial securely and vortex the solution vigorously for 1-2 minutes.

    • Causality: Vortexing increases the interaction between the solvent and solute molecules, accelerating the dissolution process.

    • If the solid is not fully dissolved, place the vial in a room temperature bath sonicator for 5-10 minutes.

    • Causality: Sonication uses ultrasonic waves to create micro-agitations, which help break up solid aggregates and enhance dissolution without significant heat, preserving compound integrity.

  • Quality Control (Self-Validation): Visually inspect the solution against a bright light source. A properly prepared stock solution should be clear, with no visible particulates or haze. If solids remain, repeat Step 4.

  • Storage:

    • For long-term stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in polypropylene tubes.

    • Store the aliquots at -20°C or -80°C, protected from light. Properly stored DMSO stocks are typically stable for several months.[8]

    • Clearly label all vials with the compound name, concentration, solvent, and preparation date.[8]

Protocol 2: Preparation of Aqueous Working Solutions (Serial Dilution)

For most biological experiments, the high-concentration DMSO stock must be diluted into an aqueous buffer or cell culture medium. It is critical to keep the final concentration of DMSO low (typically <0.5%, and always <1%) to avoid solvent-induced artifacts or cytotoxicity.

Workflow Diagram: Serial Dilution for Working Solutions

G cluster_dil Dilution Series cluster_final Final Concentration stock Primary Stock 10 mM in 100% DMSO int1 Intermediate Dilution 100 µM (1:100 Dilution) stock->int1 Dilute in Assay Buffer work Final Working Solution 1 µM in Assay Buffer (1:100 Dilution) int1->work Dilute in Assay Buffer final_dmso Final DMSO Concentration = (1/100) * (1/100) = 0.01% Well below 0.5% limit work->final_dmso

Caption: Serial dilution from a DMSO stock to an aqueous working solution.

Step-by-Step Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilution: Prepare an intermediate stock at a higher concentration than your final working solution (e.g., 100 µM or 1 mM) by diluting the primary stock in your final assay buffer or medium.

    • Example (for a 100 µM intermediate): Add 2 µL of the 10 mM primary stock to 198 µL of assay buffer. Pipette up and down gently but thoroughly to mix. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

  • Prepare Final Working Solution: Use the intermediate dilution to prepare your final working concentrations.

    • Example (for a 1 µM final concentration): Add 10 µL of the 100 µM intermediate solution to 990 µL of assay buffer.

    • Causality: This two-step dilution process ensures the final DMSO concentration is minimized. In this example, the final DMSO concentration is 0.01%, which is well-tolerated by most cell lines.

  • Use Immediately: Aqueous dilutions of poorly soluble compounds may have limited stability and can precipitate over time. It is best practice to prepare working solutions fresh for each experiment and use them immediately.

Troubleshooting Common Dissolution Issues

IssuePotential CauseRecommended Solution
Compound will not dissolve Insufficient solvent power; compound has low solubility.1. Gently warm the solution in a 37°C water bath for 5-10 minutes. 2. Increase sonication time. 3. Prepare a more dilute stock solution (e.g., 1 mM instead of 10 mM).
Precipitation upon dilution in aqueous buffer The compound is "crashing out" of solution as the solvent polarity changes.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still biologically compatible. 2. Add the DMSO stock to the aqueous buffer while gently vortexing the buffer to ensure rapid mixing. 3. Consider using a surfactant like Pluronic® F-68 or Tween® 80 in the final buffer (assay dependent).
Stock solution appears cloudy or hazy Possible degradation, moisture contamination in DMSO, or insoluble impurities.1. Use fresh, anhydrous-grade DMSO. 2. Centrifuge the solution at high speed (>10,000 x g) for 5 minutes and carefully use the supernatant. 3. If the issue persists, obtain a fresh lot of the compound.

References

Application Notes and Protocols for 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidines in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to adenine, the core component of adenosine triphosphate (ATP).[1][2] This mimicry makes it an ideal framework for designing ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of protein kinases.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[4][5] The strategic modification of the pyrrolo[2,3-d]pyrimidine ring system allows for the development of potent and selective inhibitors against a wide array of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinase 2 (CDK2), Akt, and RET.[6][7][8][9][10]

This guide provides a detailed overview of the applications of a specific derivative, 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one , in kinase inhibition studies. While specific public domain data for this exact molecule is limited, its structural features suggest its potential as a kinase inhibitor. The protocols and methodologies outlined herein are based on established practices for characterizing novel pyrrolo[2,3-d]pyrimidine-based kinase inhibitors and are intended to serve as a comprehensive guide for researchers in the field.

Characterization of this compound as a Kinase Inhibitor

The initial assessment of a novel compound's potential as a kinase inhibitor typically involves a multi-step process, beginning with broad screening and progressing to more detailed biochemical and cellular characterization.

Workflow for Kinase Inhibitor Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cell-Based Assays A Compound Synthesis & QC B Broad Kinase Panel Screening (e.g., 200+ kinases) A->B Determine initial hit profile C IC50 Determination for Selected Kinase Targets B->C Identify primary targets D Mechanism of Action Studies (e.g., ATP competition) C->D Confirm inhibitory activity E Target Engagement Assays (e.g., NanoBRET) D->E Translate to cellular context F Cellular Phosphorylation Assays E->F Confirm on-target activity in cells G Cell Proliferation/Viability Assays F->G Assess functional cellular outcome

Caption: A generalized workflow for the characterization of a novel kinase inhibitor.

Part 1: Biochemical Assays for Kinase Activity

Biochemical assays are fundamental for directly measuring the catalytic function of a kinase and the inhibitory effect of a compound in a controlled, in vitro setting.[4]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition. The ADP-Glo™ assay is a widely used, robust method for determining IC50 values.[3]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • This compound (stock solution in 100% DMSO)

  • ATP solution

  • Kinase buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and kinase buffer. The concentrations of the kinase and substrate should be optimized for each specific kinase, often near the Km for the substrate.[3]

  • Initiate Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well. Then, add 5 µL of ATP solution (at the Km concentration for the specific kinase) to all wells except the "no-enzyme" controls. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on kinase activity.[4]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 30-40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive (DMSO only) and negative (no enzyme) controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Hypothetical Data Presentation

The following table illustrates how the IC50 values for this compound against a panel of kinases could be presented.

Kinase TargetIC50 (nM)
CDK2/CycE50
EGFR850
VEGFR21200
RET250
Akt1>10,000

This is hypothetical data for illustrative purposes.

Part 2: Cell-Based Assays for Kinase Inhibition

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide more physiologically relevant data by assessing a compound's activity within a cellular context.[11][12] These assays can measure target engagement, inhibition of downstream signaling, and effects on cellular processes like proliferation.[12][13]

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement Assay is a proximity-based assay that can quantitatively measure compound binding to a specific kinase target in live cells.[12][13]

Principle: The assay utilizes a target kinase fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer that binds to the kinase's active site. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Materials:

  • Cells expressing the kinase of interest fused to NanoLuc® luciferase (can be transiently or stably expressed).

  • NanoBRET™ tracer specific for the kinase family.

  • This compound.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, opaque 96-well or 384-well assay plates.

  • Plate reader capable of measuring luminescence at two different wavelengths.

Procedure:

  • Cell Plating: Seed the NanoLuc®-kinase expressing cells into the assay plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission wavelengths) using a BRET-capable plate reader.

Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

Protocol 3: Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase.[11][14]

Principle: Cells are treated with the inhibitor, and cell lysates are then subjected to SDS-PAGE and Western blotting using antibodies specific for both the phosphorylated and total forms of the substrate protein. A decrease in the phosphorylated protein signal indicates inhibition of the upstream kinase.

Materials:

  • Cancer cell line known to have active signaling through the target kinase pathway.

  • This compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (phospho-specific and total protein for the substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total protein.

  • Normalize the phospho-protein signal to the total protein signal.

  • Compare the normalized signals in treated versus untreated cells to determine the extent of inhibition.

Illustrative Signaling Pathway

The following diagram depicts a simplified kinase signaling pathway that could be targeted by a pyrrolo[2,3-d]pyrimidine inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase Downstream Kinase (e.g., Akt) RTK->Kinase Activates Inhibitor 4-chloro-5,5-dimethyl-5H,6H,7H- pyrrolo[2,3-d]pyrimidin-6-one Inhibitor->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Regulates

Caption: A simplified signaling pathway illustrating kinase inhibition.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold is a versatile and highly valuable starting point for the development of novel kinase inhibitors. The compound this compound, based on its chemical structure, warrants investigation as a potential kinase inhibitor. The protocols and strategies outlined in this guide provide a robust framework for its characterization, from initial biochemical profiling to validation in cellular models. Further studies, including selectivity profiling across the kinome, pharmacokinetic analysis, and in vivo efficacy studies, would be necessary to fully elucidate its therapeutic potential. The continuous exploration of derivatives of this scaffold holds significant promise for the discovery of next-generation targeted therapies.[1][6]

References

Application Notes & Protocols: Strategic Derivatization of 2-Chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, a diazaoxindole, represents a privileged heterocyclic core in medicinal chemistry. Its structural resemblance to the purine nucleus makes it an adaptable platform for designing potent inhibitors of various kinases, which are crucial in regulating cellular processes.[1][2] The strategic modification of this core, particularly at the C2-chloro position, is paramount for tuning selectivity, potency, and pharmacokinetic properties in drug discovery programs.[1] This guide provides an in-depth analysis of the scaffold's reactivity and details robust, field-proven protocols for its derivatization via modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices for researchers in drug development.

Strategic Considerations for Derivatization

The pyrrolo[2,3-d]pyrimidine ring system is electronically deficient, a characteristic that is amplified by the presence of the electron-withdrawing pyrimidinone core. This inherent electronic nature makes the C2 position, bearing a chloride leaving group, highly susceptible to functionalization. The primary reactivity modes are centered around the displacement of this chloride, which can be achieved through several powerful synthetic transformations.

Causality Behind Experimental Choices:

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are the methods of choice for creating C-C and C-N bonds under relatively mild conditions.[3][4] The selection of the palladium catalyst, and particularly the phosphine ligand, is critical. Sterically hindered, electron-rich ligands (e.g., XPhos, SPhos) are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle, especially with an electron-deficient heteroaryl chloride like our substrate.[3][5]

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the direct attack of a nucleophile on the electron-deficient pyrimidine ring.[6][7] While synthetically straightforward, SNAr often requires harsh conditions (high temperatures, strong nucleophiles) to overcome the activation energy associated with the temporary disruption of aromaticity to form the Meisenheimer intermediate.[6][8] This method is most effective with potent nucleophiles such as primary or secondary amines.

Below is a diagram illustrating the primary derivatization pathways for the core scaffold.

G cluster_main Derivatization Strategies cluster_reactions Reaction Types cluster_products Product Classes Core 2-Chloro-5,7-dihydro-6H- pyrrolo[2,3-d]pyrimidin-6-one Suzuki Suzuki-Miyaura Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald Sonogashira Sonogashira Coupling Core->Sonogashira SNAr SNAr (Nucleophilic Substitution) Core->SNAr Aryl 2-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amino 2-Amino Derivatives Buchwald->Amino Alkynyl 2-Alkynyl Derivatives Sonogashira->Alkynyl Subst 2-Substituted Amines, Alkoxides, Thiolates SNAr->Subst

Caption: Key derivatization pathways from the core scaffold.

Comparative Overview of Derivatization Protocols

The choice of method depends on the desired bond formation and the functional group tolerance of the coupling partners. The following table summarizes the key features of each protocol.

Reaction TypeBond FormedKey Reagents & CatalystsTypical ConditionsAdvantagesLimitations
Suzuki-Miyaura Coupling C(sp²) – C(sp²)Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)80-110 °C, Inert Atmosphere, Solvent (e.g., Dioxane/H₂O)Excellent functional group tolerance, commercially available reagents, reliable.Boronic acids can be unstable; removal of boron impurities can be challenging.
Buchwald-Hartwig Amination C(sp²) – NAmine/Amide, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)90-120 °C, Inert Atmosphere, Anhydrous Solvent (e.g., Toluene, Dioxane)Broad scope of amines, milder than classical SNAr, high yields.[3][9]Catalyst/ligand can be expensive; requires strictly anhydrous conditions.
Sonogashira Coupling C(sp²) – C(sp)Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) Co-catalyst (e.g., CuI), Base (e.g., Et₃N)Room Temp to 60 °C, Inert Atmosphere, Solvent (e.g., THF, DMF)Mild reaction conditions, direct formation of C-C triple bonds.[4]Requires a terminal alkyne; homocoupling of the alkyne can be a side reaction.
Nucleophilic Aromatic Substitution (SNAr) C(sp²) – NuStrong Nucleophile (e.g., R-NH₂, R-O⁻, R-S⁻)90-150 °C, Sealed Tube or RefluxSimple, catalyst-free, cost-effective for reactive nucleophiles.Requires harsh conditions, limited to strong nucleophiles, narrower substrate scope.[6]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All palladium-catalyzed reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: Suzuki-Miyaura C-C Coupling

Principle: This protocol facilitates the formation of a carbon-carbon bond between the C2 position of the pyrrolopyrimidinone core and an aryl or heteroaryl group. The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)L2-X B->C D Transmetalation (Base Assisted) C->D E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F G Ar-Ar' E->G Product F->A ArX R-Cl (Substrate) ArX->B ArBOH Ar'-B(OH)2 (Boronic Acid) ArBOH->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative.

Protocol 2: Buchwald-Hartwig C-N Amination

Principle: This protocol enables the formation of a carbon-nitrogen bond, which is crucial for introducing diverse amine functionalities that can serve as key pharmacophores. The choice of a bulky, electron-rich phosphine ligand is essential to promote the reductive elimination step, which is often rate-limiting for electron-deficient substrates.[3][10]

Methodology:

  • Reagent Preparation (in a glovebox): To an oven-dried reaction vial, add 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.08 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the vial. The final concentration of the substrate should be approximately 0.1 M.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block at 110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino derivative.

Protocol 3: Sonogashira C-C (Alkynyl) Coupling

Principle: This reaction introduces an alkyne moiety, a versatile functional group that can serve as a rigid linker or be further functionalized. The reaction is co-catalyzed by palladium and copper(I).[4]

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (1.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (v/v). To this solution, add the terminal alkyne (1.1 equiv), followed by copper(I) iodide (CuI, 0.05 equiv) and Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to isolate the 2-alkynyl derivative.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

Principle: This protocol describes the direct displacement of the C2-chloride with a strong amine nucleophile under thermal conditions. It is a straightforward, catalyst-free method suitable for robust amines.

Methodology:

  • Reagent Preparation: In a pressure-rated sealed tube, combine 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (1.0 equiv) and the desired primary or secondary amine (e.g., n-propylamine, 5.0-10.0 equiv, which can also act as the solvent). If the amine is a solid, a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be used.

  • Reaction: Securely seal the tube and place it in a preheated oil bath at 95-120 °C. Stir for 12-24 hours.

  • Work-up: Cool the reaction tube to room temperature. If an excess of a volatile amine was used, remove it under reduced pressure. If a solvent was used, dilute the mixture with ethyl acetate and wash extensively with water to remove the solvent and any amine salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by silica gel chromatography or recrystallization to yield the 2-amino derivative.

Conclusion

The 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one is a highly versatile and valuable scaffold for the development of novel therapeutics, particularly kinase inhibitors.[11] The protocols detailed in this guide provide researchers with a robust toolkit for the strategic derivatization of this core. By leveraging modern palladium-catalyzed cross-coupling reactions and classical SNAr chemistry, a diverse array of analogues can be efficiently synthesized. The choice of methodology should be guided by the desired functionality, with Buchwald-Hartwig amination and Suzuki coupling offering the broadest scope and mildest conditions for creating libraries essential for modern drug discovery.

References

Application Notes & Protocols: Efficient One-Pot Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development.[1][2] Its structural resemblance to the purine ring system allows it to interact with a wide array of biological targets, yet its unique electronic and steric properties often lead to enhanced selectivity and improved pharmacokinetic profiles. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, making them valuable in the development of treatments for cancer, inflammatory disorders, and viral infections.[3][4]

The demand for novel and structurally diverse pyrrolo[2,3-d]pyrimidine derivatives has driven the development of innovative and efficient synthetic methodologies. Traditional multi-step syntheses can be time-consuming, resource-intensive, and often result in lower overall yields. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable strategy.[5] MCRs offer significant advantages, including procedural simplicity, reduced reaction times, lower energy consumption, and high atom economy, by combining multiple synthetic steps into a single, seamless operation without the isolation of intermediates.[6][7]

This application note provides detailed protocols and insights into selected one-pot methods for the synthesis of functionalized pyrrolo[2,3-d]pyrimidine derivatives, designed for practical application in a research and development setting.

Method 1: TBAB-Catalyzed Three-Component Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines

This method presents a green and highly efficient one-pot, three-component reaction for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. The protocol leverages the catalytic activity of tetra-n-butylammonium bromide (TBAB) in a benign solvent system.[6][8]

Rationale and Mechanistic Insight

The selection of TBAB as a catalyst is pivotal to the success of this reaction. TBAB is an inexpensive, non-corrosive, and environmentally compatible phase-transfer catalyst that promotes the reaction under mild conditions.[6][7] The reaction proceeds through a cascade of events, likely initiated by a Knoevenagel condensation between the arylglyoxal and the active methylene group of the barbituric acid derivative. This is followed by a Michael addition of the 6-aminouracil derivative. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring, yielding the final fused heterocyclic system.[6] This one-pot approach elegantly avoids the formation of potential side products, leading to high yields of the desired pyrrolo[2,3-d]pyrimidines.[6]

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation Start Arylglyoxal 6-Amino-1,3-dimethyluracil Barbituric Acid Derivative Mix Combine Reactants, Solvent, and Catalyst Start->Mix Solvent Ethanol Solvent->Mix Catalyst TBAB (5 mol%) Catalyst->Mix Heat Heat at 50 °C (60-80 min) Mix->Heat Cool Cool to Room Temp. Heat->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Water and Cold Ethanol Precipitate->Wash Dry Dry the Product Wash->Dry Product Pure Pyrrolo[2,3-d]pyrimidine (Yields: 73-95%) Dry->Product

Caption: Workflow for the TBAB-catalyzed one-pot synthesis.

Detailed Experimental Protocol
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol, 155.15 mg), and the appropriate barbituric acid derivative (1.0 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) to the flask, followed by tetra-n-butylammonium bromide (TBAB) (0.05 mmol, 16.12 mg).

  • Reaction Execution: Place the flask in a preheated oil bath at 50 °C and stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 60-80 minutes.[6]

  • Product Isolation: Upon completion, remove the flask from the oil bath and allow it to cool to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with distilled water (10 mL) and cold ethanol (5 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The desired pyrrolo[2,3-d]pyrimidine derivatives are typically obtained in high yields (73-95%) and purity, often not requiring further chromatographic purification.[6][7]

Data Summary
EntryArylglyoxal (Ar)Barbituric Acid (R, Y)Time (min)Yield (%)
1PhenylR=H, Y=O6590
24-ChlorophenylR=H, Y=O7085
34-NitrophenylR=H, Y=O8080
4PhenylR=Me, Y=O6095
5PhenylR=H, Y=S7578
64-ChlorophenylR=H, Y=S7576

Table adapted from data reported in the Journal of the Mexican Chemical Society (2018).[6][7]

Method 2: Microwave-Assisted One-Pot Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods.[9][10] This protocol details a microwave-assisted, three-component synthesis of pyrrolo[2,3-d]pyrimidinone derivatives.

Rationale and Mechanistic Insight

The core principle of microwave heating is the efficient and direct transfer of energy to the polar molecules in the reaction mixture, leading to rapid and uniform heating. This avoids the temperature gradients often seen with conventional oil bath heating and can accelerate reaction rates significantly. In this multicomponent reaction, microwave irradiation facilitates the condensation and cyclization steps, leading to the rapid formation of the desired scaffold. The use of a green solvent like ethanol and the absence of a harsh catalyst make this an environmentally benign methodology.[10]

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Isolation Reactants Aldehyde 6-Aminouracil Active Methylene Compound Vessel Combine in Microwave Vessel Reactants->Vessel Solvent Ethanol Solvent->Vessel Irradiate Microwave Irradiation (e.g., 110 °C, 5-30 min) Vessel->Irradiate Cool Cool to Room Temp. Irradiate->Cool Filter Filter the Mixture Cool->Filter Recrystallize Recrystallize from Ethanol/DMF Filter->Recrystallize Product Pure Pyrrolo[2,3-d]pyrimidinone (Yields: 80-90%) Recrystallize->Product

Caption: Workflow for the microwave-assisted one-pot synthesis.

Detailed Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, place the substituted aldehyde (1.0 mmol), 6-aminouracil (1.0 mmol), and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol).

  • Solvent Addition: Add absolute ethanol (3-4 mL) to the vessel.

  • Reaction Execution: Seal the vessel and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 110 °C) for the specified time (typically 5-30 minutes).[5][10] Monitor the pressure to ensure it remains within the safe limits of the instrument.

  • Product Isolation: After the reaction is complete, cool the vessel to room temperature. The solid product will usually precipitate.

  • Purification: Collect the solid by vacuum filtration and wash it with cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture.

  • Drying: Dry the purified product under vacuum to obtain the final pyrrolo[2,3-d]pyrimidinone derivative. Yields are typically in the range of 80-90%.[10]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The high yields and purity of the products, often achieved without the need for column chromatography, are a testament to the efficiency and selectivity of these one-pot methods.[6][10] Researchers can validate their results by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and confirm the consumption of starting materials and the formation of a single major product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis (NMR, IR, Mass Spectrometry): 1H and 13C NMR will confirm the chemical structure, while IR spectroscopy will identify key functional groups. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The spectral data provided in the cited literature serves as an authoritative reference for comparison.[1][6]

Conclusion

One-pot synthesis methodologies represent a paradigm shift in the efficient construction of complex molecular architectures like the pyrrolo[2,3-d]pyrimidine scaffold. The TBAB-catalyzed and microwave-assisted protocols detailed in this note offer researchers robust, high-yielding, and environmentally conscious alternatives to traditional multi-step approaches. By understanding the underlying principles and following these detailed procedures, scientists in drug discovery and development can rapidly generate libraries of novel 7-deazapurine derivatives for biological evaluation, accelerating the journey from chemical synthesis to therapeutic innovation.

References

Application Notes and Protocols for the Experimental Evaluation of Pyrrolo[2,3-d]pyrimidine STAT6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting STAT6 with Pyrrolo[2,3-d]pyrimidines in Type 2 Inflammation

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular signaling protein and transcription factor.[1][2][3] It is a key mediator of the signaling pathways initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which are central drivers of Type 2 inflammatory responses.[1][4] These responses are hallmarks of allergic diseases such as asthma, atopic dermatitis, and eosinophilic esophagitis.[5][6] Upon binding of IL-4 or IL-13 to their receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT6 at a specific tyrosine residue (Tyr641).[7][8][9] This phosphorylation event is pivotal, inducing STAT6 to form homodimers through a reciprocal interaction between the phosphotyrosine of one monomer and the Src Homology 2 (SH2) domain of the other.[3][10][11] These activated dimers then translocate to the nucleus to regulate the transcription of numerous genes responsible for the pathological features of allergic inflammation.[2][12]

The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its structural similarity to natural purines, which allows it to interact with a wide range of biological targets.[7][13] This versatile core has been successfully incorporated into numerous approved drugs and clinical candidates, particularly as kinase inhibitors.[14] Its favorable properties make it an excellent starting point for the design of potent and selective STAT6 inhibitors that can disrupt the IL-4/IL-13 signaling cascade.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for studying novel pyrrolo[2,3-d]pyrimidine-based STAT6 inhibitors. It outlines a logical progression of assays, from initial biochemical characterization to cellular target engagement and functional validation, culminating in preclinical in vivo models. Each protocol is presented with the underlying scientific rationale to ensure robust and reproducible data generation.

The IL-4/IL-13/STAT6 Signaling Pathway

A clear understanding of the signaling cascade is essential for designing relevant assays and interpreting results. The binding of IL-4 or IL-13 to their cognate receptor complexes activates associated JAKs, which then phosphorylate the receptor cytoplasmic tails. This creates docking sites for the STAT6 SH2 domain. Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and the transcription of target genes like CCL17 (TARC) and CCL26 (Eotaxin-3), which are chemokines responsible for recruiting pathogenic immune cells.

STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 Receptor IL-4Rα / IL-13Rα1 IL4->Receptor binds IL13 IL-13 IL13->Receptor binds JAK JAK1/3 Receptor->JAK activates STAT6_mono STAT6 JAK->STAT6_mono phosphorylates pSTAT6_mono pSTAT6 (Tyr641) STAT6_mono->pSTAT6_mono STAT6_dimer pSTAT6 Dimer pSTAT6_mono->STAT6_dimer dimerizes DNA DNA (GAS element) STAT6_dimer->DNA translocates & binds Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->STAT6_mono blocks phosphorylation or SH2 binding Transcription Gene Transcription (TARC, Eotaxin-3, etc.) DNA->Transcription

Caption: IL-4/IL-13 signaling cascade leading to STAT6 activation and gene transcription.

Experimental Workflow: A Phased Approach

A tiered approach is recommended to efficiently characterize STAT6 inhibitors. This workflow progresses from high-throughput biochemical screens to more complex and physiologically relevant cellular and in vivo assays.

Workflow cluster_phase1 Phase 1: Biochemical Characterization cluster_phase2 Phase 2: Cellular Activity & Target Engagement cluster_phase3 Phase 3: Selectivity & Advanced Characterization cluster_phase4 Phase 4: In Vivo Proof-of-Concept A Primary Screen: Biochemical Binding Assay (e.g., TR-FRET, SPR) B Potency Determination: Biochemical IC50 Assay (e.g., HTRF pSTAT6) A->B C Cellular Target Engagement: pSTAT6 Inhibition (Western Blot / HTRF) B->C D Functional Pathway Inhibition: STAT6 Reporter Gene Assay C->D E Downstream Biomarker Assay: TARC/Eotaxin-3 Secretion (ELISA) D->E F Selectivity Profiling: (STAT family, KinomeScan) E->F G Th2 Differentiation Assay E->G H Preclinical Efficacy Model: Ovalbumin-Induced Asthma G->H

Caption: Phased experimental workflow for characterizing STAT6 inhibitors.

Phase 1: Biochemical Characterization

The initial phase focuses on determining if the pyrrolo[2,3-d]pyrimidine compounds directly interact with STAT6 and inhibit its activity in a cell-free system.

Protocol 1.1: STAT6 SH2 Domain Binding Assay (TR-FRET)

Scientific Rationale: This assay quantifies the ability of a test compound to compete with a fluorescently labeled phosphopeptide for binding to the STAT6 SH2 domain. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method ideal for primary screening and determining binding affinity (Kd) or IC50 values.[1][15]

Materials:

  • Recombinant human STAT6 protein (containing the SH2 domain) fused to a donor fluorophore (e.g., Terbium cryptate).

  • A synthetic phosphopeptide derived from the IL-4 receptor alpha chain, labeled with an acceptor fluorophore (e.g., d2).

  • Test compounds (pyrrolo[2,3-d]pyrimidines) dissolved in DMSO.

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.1% Tween-20).

  • 384-well low-volume white microplates.

  • TR-FRET compatible microplate reader.

Step-by-Step Protocol:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known STAT6 inhibitor or unlabeled phosphopeptide as a positive control (0% activity).

  • Reagent Preparation: Dilute the Terbium-labeled STAT6 protein and the d2-labeled phosphopeptide to their optimal working concentrations in assay buffer.

  • Assay Reaction: Add the Terbium-STAT6 solution to all wells. Subsequently, add the d2-phosphopeptide solution to all wells. The final assay volume is typically 10-20 µL.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterExample Value
Terbium-STAT6 Conc.2 nM
d2-Phosphopeptide Conc.10 nM
Incubation Time90 minutes
Example IC50 50 nM
Table 1: Example parameters and results for a TR-FRET binding assay.

Phase 2: Cellular Activity and Target Engagement

This phase validates the biochemical activity in a more complex biological system, confirming that the compounds can penetrate cells and inhibit the STAT6 pathway at its source.

Protocol 2.1: Inhibition of STAT6 Phosphorylation (Western Blot)

Scientific Rationale: This gold-standard immunoassay directly visualizes the inhibition of IL-4-induced STAT6 phosphorylation at Tyr641 within the cell. It provides definitive evidence of on-target activity.[5][16][17]

Materials:

  • A relevant cell line (e.g., A549, BEAS-2B, or human PBMCs).

  • Cell culture medium and supplements.

  • Recombinant human IL-4.

  • Test compounds in DMSO.

  • Ice-cold PBS.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641) and Rabbit anti-total STAT6.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 80-90% confluency. Serum-starve cells for 4-6 hours if necessary to reduce basal phosphorylation.

  • Inhibitor Pre-incubation: Pre-treat cells with various concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with IL-4 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control well.

  • Cell Lysis: Immediately after stimulation, place plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Lysate Preparation: Incubate lysates on ice for 30 minutes, then clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.

  • Western Blotting:

    • Normalize lysate concentrations and prepare samples with Laemmli buffer.

    • Separate proteins (20-30 µg per lane) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the anti-phospho-STAT6 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imager.

  • Reprobing (Normalization): To normalize for protein loading, strip the membrane and re-probe with the anti-total STAT6 antibody.

  • Data Analysis: Perform densitometry analysis on the bands. Calculate the ratio of pSTAT6 to total STAT6 for each condition. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Protocol 2.2: STAT6 Reporter Gene Assay

Scientific Rationale: This functional assay measures the transcriptional activity of STAT6. Cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of STAT6-responsive DNA elements. Inhibition of the IL-4-induced luciferase signal directly reflects the compound's ability to block the entire signaling cascade.[2][14][18][19]

Materials:

  • A stable cell line expressing a STAT6-luciferase reporter construct (commercially available or generated via lentiviral transduction).[2][19]

  • Cell culture medium with appropriate selection antibiotic (e.g., puromycin).

  • Recombinant human IL-4.

  • Test compounds in DMSO.

  • White, opaque 96-well cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Luciferase® system).

  • Luminometer.

Step-by-Step Protocol:

  • Cell Seeding: Seed the STAT6 reporter cells into a 96-well white plate at a pre-determined optimal density.

  • Inhibitor Treatment: The following day, pre-treat the cells with a serial dilution of the test compounds for 1-2 hours.

  • IL-4 Stimulation: Add IL-4 to the wells to a final concentration known to induce a robust signal (e.g., 20 ng/mL). Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the plate for 6-16 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium).

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence signal using a plate-based luminometer.

  • Data Analysis: Subtract the background signal from unstimulated cells. Normalize the data to the vehicle-treated control (100% activity). Plot the normalized luminescence against the log of inhibitor concentration and fit the curve to determine the IC50 value.

Protocol 2.3: Downstream Biomarker Secretion Assay (ELISA)

Scientific Rationale: To confirm the functional consequences of STAT6 inhibition, it is crucial to measure the downstream products regulated by STAT6. TARC (CCL17) and Eotaxin-3 (CCL26) are chemokines whose expression is highly dependent on STAT6 activation.[20] Measuring their secretion from stimulated cells via ELISA provides a robust, quantitative readout of functional pathway inhibition.

Materials:

  • A relevant cell line (e.g., A549 human lung carcinoma cells for Eotaxin-3, PBMCs for TARC).

  • Recombinant human IL-4 and/or IL-13.

  • Test compounds in DMSO.

  • Commercial ELISA kits for human TARC/CCL17 or Eotaxin-3/CCL26.[4][21][22]

  • Microplate reader capable of measuring absorbance at 450 nm.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. The next day, pre-treat with serially diluted compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate cells with IL-4 or IL-13 (e.g., 10-20 ng/mL) to induce chemokine secretion.

  • Supernatant Collection: Incubate for 24-48 hours. After incubation, centrifuge the plate briefly to pellet any cells and carefully collect the culture supernatants for analysis.

  • ELISA Procedure: Perform the ELISA according to the kit manufacturer's protocol.[4][21] This typically involves:

    • Adding standards and collected supernatants to the antibody-pre-coated plate.

    • Incubating to allow the chemokine to bind.

    • Washing the plate.

    • Adding a biotinylated detection antibody.

    • Washing the plate.

    • Adding a streptavidin-HRP conjugate.

    • Washing the plate.

    • Adding a TMB substrate and incubating for color development.

    • Adding a stop solution.

  • Data Acquisition: Immediately read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to calculate the concentration of the chemokine in each sample supernatant. Plot the chemokine concentration against the inhibitor concentration to determine the IC50 value.

AssayCell LineStimulantReadoutExample IC50
pSTAT6 Western A549IL-4 (20 ng/mL)pSTAT6/Total STAT6 Ratio150 nM
Reporter Gene STAT6-Luc HEK293IL-4 (20 ng/mL)Luminescence120 nM
TARC ELISA PBMCsIL-4 (10 ng/mL)TARC Concentration (pg/mL)200 nM
Table 2: Summary of example results from cellular assays.

Phase 3: Selectivity and Advanced Characterization

Once cellular potency is established, it is critical to assess the inhibitor's selectivity and its effect on more complex biological processes like immune cell differentiation.

Protocol 3.1: Selectivity Profiling

Scientific Rationale: Selectivity is paramount for a successful therapeutic candidate, minimizing the risk of off-target effects. The inhibitor should be profiled against other STAT family members to ensure specificity for STAT6. As many pyrrolo[2,3-d]pyrimidines are kinase inhibitors, a broad kinase panel screen is also essential.

  • STAT Family Selectivity: Use biochemical or cellular assays analogous to those described above for STAT1, STAT3, STAT4, and STAT5. For example, use a panel of STAT-luciferase reporter cell lines, each stimulated with its respective cytokine (e.g., IFNγ for STAT1, IL-6 for STAT3), to assess off-target inhibition.

  • Kinome-wide Selectivity: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology). These services typically test the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. Any significant inhibition ("hits") should be followed up with full IC50 determination.

Protocol 3.2: In Vitro Th2 Cell Differentiation Assay

Scientific Rationale: STAT6 is the master regulator of T helper 2 (Th2) cell differentiation.[12][23][24] This assay assesses the inhibitor's ability to block the development of naïve CD4+ T cells into IL-4-producing Th2 cells, a key process in allergic disease.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated naïve CD4+ T cells.

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

  • Th2 polarizing cytokines and antibodies: Recombinant human IL-4, recombinant human IL-2, and anti-IFN-γ antibody.

  • Test compounds in DMSO.

  • Cell stimulation cocktail (for intracellular cytokine staining).

  • Antibodies for flow cytometry: Anti-CD4, anti-IL-4.

  • Intracellular staining and permeabilization buffers.

  • Flow cytometer.

Step-by-Step Protocol:

  • Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs using negative selection magnetic beads.

  • Culture and Differentiation: Culture the naïve T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies. Add Th2 polarizing cytokines (IL-4, IL-2) and an anti-IFN-γ antibody to the medium.

  • Inhibitor Treatment: Simultaneously, add the STAT6 inhibitor at various concentrations to the cultures.

  • Incubation: Culture the cells for 5-7 days to allow for differentiation.

  • Restimulation and Staining:

    • Restimulate the differentiated cells for 4-6 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A).

    • Harvest the cells and stain for the surface marker CD4.

    • Fix and permeabilize the cells using appropriate buffers.

    • Stain for intracellular IL-4.

  • Flow Cytometry: Acquire the cells on a flow cytometer.

  • Data Analysis: Gate on the CD4+ T cell population and quantify the percentage of cells expressing IL-4. A potent STAT6 inhibitor should cause a dose-dependent reduction in the percentage of IL-4-positive Th2 cells.

Phase 4: In Vivo Proof-of-Concept

The final step in preclinical evaluation is to test the compound's efficacy in a relevant animal model of disease.

Protocol 4.1: Ovalbumin (OVA)-Induced Allergic Asthma Model

Scientific Rationale: The OVA-induced asthma model in mice is a widely used and well-characterized model of allergic airway inflammation that is dependent on the IL-4/IL-13/STAT6 axis.[2][25][26][27] Efficacy in this model provides strong proof-of-concept for the therapeutic potential of a STAT6 inhibitor.

Materials:

  • BALB/c mice (6-8 weeks old).

  • Ovalbumin (OVA).

  • Adjuvant (e.g., Aluminum hydroxide - Alum).

  • Test compound formulated for oral or intraperitoneal administration.

  • Vehicle control.

  • Positive control (e.g., Dexamethasone).

  • Nebulizer/aerosol chamber.

  • Equipment for bronchoalveolar lavage (BAL) and lung tissue collection.

Step-by-Step Protocol (Example Schedule):

  • Sensitization Phase:

    • Day 0 & Day 14: Sensitize mice via intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in Alum.[27][28]

  • Challenge and Treatment Phase:

    • Day 24-30: Challenge the sensitized mice daily by exposing them to an aerosol of 1-2% OVA in saline for 30 minutes.[25]

    • Administer the pyrrolo[2,3-d]pyrimidine STAT6 inhibitor (e.g., once or twice daily via oral gavage) starting 1 hour before the first challenge on Day 24 and continuing through Day 30. Include vehicle and positive control groups.

  • Endpoint Analysis (Day 31):

    • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform a BAL to collect airway fluid. Perform total and differential cell counts on the BAL fluid to quantify eosinophil infiltration.

    • Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid by ELISA.

    • Histopathology: Collect lung tissue, fix in formalin, and embed in paraffin. Prepare sections and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining to assess mucus production.

    • Serum IgE: Collect blood and measure levels of OVA-specific IgE in the serum by ELISA.

Data Analysis: Compare the readouts (e.g., eosinophil counts, cytokine levels, histology scores) between the vehicle-treated group and the inhibitor-treated groups. A successful STAT6 inhibitor will significantly reduce the hallmarks of allergic airway inflammation.

Conclusion

The experimental framework detailed in these application notes provides a robust, multi-tiered strategy for the comprehensive evaluation of novel pyrrolo[2,3-d]pyrimidine STAT6 inhibitors. By systematically progressing from high-throughput biochemical assays to detailed cellular and in vivo characterization, researchers can build a compelling data package that elucidates potency, mechanism of action, selectivity, and therapeutic potential. Adherence to these rigorous, validated protocols will ensure the generation of high-quality, reproducible data essential for advancing promising new therapies for allergic and inflammatory diseases.

References

Application Notes and Protocols for Copper-Catalyzed Coupling Reactions in Pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolo[2,3-d]pyrimidine Scaffold and the Rise of Copper Catalysis

The pyrrolo[2,3-d]pyrimidine core, a notable isostere of purine, represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its structural similarity to adenine allows it to interact with a wide array of biological targets, particularly protein kinases, making it a cornerstone for the development of targeted therapeutics.[1] Derivatives of this scaffold have demonstrated significant pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Consequently, the development of efficient and versatile synthetic methodologies to access functionalized pyrrolo[2,3-d]pyrimidines is of paramount importance to researchers in pharmacology and drug development.

While palladium-catalyzed cross-coupling reactions have long been the gold standard for constructing C-C and C-N bonds, copper catalysis has emerged as a powerful, cost-effective, and environmentally benign alternative.[2][4] The lower toxicity and earth abundance of copper make it an attractive choice for industrial-scale synthesis, a critical consideration in pharmaceutical manufacturing.[2][4] This guide provides an in-depth exploration of copper-catalyzed coupling reactions for the synthesis and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold, offering both mechanistic insights and detailed, field-proven protocols.

I. Mechanistic Underpinnings of Copper-Catalyzed Cross-Coupling Reactions

Understanding the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. While the precise mechanisms of copper-catalyzed couplings can be complex and substrate-dependent, they generally proceed through a catalytic cycle involving different oxidation states of copper, typically Cu(I) and Cu(III).

A. General Catalytic Cycle for C-N/C-O Coupling (Ullmann/Chan-Lam Type)

The copper-catalyzed formation of carbon-heteroatom bonds, such as in N-arylation or O-arylation, is a cornerstone of modern synthetic chemistry. The generally accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.

Cu_CN_Coupling_Mechanism cluster_reactants Reactants CuI_L Cu(I)X-L CuI_Nu Cu(I)Nu-L CuI_L->CuI_Nu Ligand Exchange with Nucleophile (Nu-H) CuIII_intermediate [Ar-Cu(III)(Nu)-L]X CuI_Nu->CuIII_intermediate Oxidative Addition of Aryl Halide (Ar-X) CuIII_intermediate->CuI_L Regenerates Catalyst Product Ar-Nu CuIII_intermediate->Product Reductive Elimination ArX Ar-X NuH Nu-H + Base BaseH Base-H+

Figure 1: Generalized catalytic cycle for Cu-catalyzed C-N/C-O coupling reactions.

The cycle is initiated by the coordination of the nucleophile (e.g., the pyrrolo[2,3-d]pyrimidine nitrogen) to the Cu(I) catalyst. This is followed by the rate-determining oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate.[5][6] The final step is a rapid reductive elimination, which forms the desired C-N or C-O bond and regenerates the active Cu(I) catalyst.[5] The choice of ligand, base, and solvent is critical as they influence the stability of the copper intermediates and the rate of each step in the cycle.

B. Mechanism of Tandem Sonogashira Coupling and Cyclization

The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds. In the context of pyrrolo[2,3-d]pyrimidine synthesis, a copper-catalyzed Sonogashira coupling can be followed by an intramolecular cyclization in a one-pot fashion.

Sonogashira_Cyclization_Workflow Start 5-Bromopyrimidin-4-amine + Terminal Alkyne Coupling Cu-Catalyzed Sonogashira Coupling Start->Coupling Intermediate Alkynylated Pyrimidine Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Pyrrolo[2,3-d]pyrimidine Cyclization->Product

Figure 2: Workflow for tandem Sonogashira coupling and cyclization.

This tandem process begins with the copper-catalyzed coupling of a terminal alkyne with a halogenated pyrimidine precursor. The resulting alkynylated intermediate then undergoes an intramolecular nucleophilic attack of the amine onto the alkyne, leading to the formation of the fused pyrrole ring. This one-pot approach is highly efficient and atom-economical.[2]

II. Key Copper-Catalyzed Coupling Strategies and Protocols

The versatility of copper catalysis allows for various bond formations on the pyrrolo[2,3-d]pyrimidine scaffold. Below are detailed protocols for two highly effective and commonly employed methods.

A. Tandem Sonogashira Coupling/Cyclization for Pyrrole Ring Formation

This method provides a direct and efficient route to the core pyrrolo[2,3-d]pyrimidine skeleton from readily available pyrimidine precursors. The use of a copper/6-methylpicolinic acid system offers a greener and more economical alternative to traditional palladium catalysts.[2][4]

Rationale for Component Selection:

  • Copper(I) Chloride (CuCl): The active catalyst precursor.

  • 6-Methylpicolinic Acid: Acts as a ligand, stabilizing the copper catalyst and enhancing its reactivity.

  • Potassium Carbonate (K₂CO₃): A crucial base required for the deprotonation of the terminal alkyne and to facilitate the coupling reaction.

  • Sodium Iodide (NaI): Often used as an additive to promote the reaction, potentially through a Finkelstein-type exchange with the starting bromide, generating a more reactive iodide intermediate.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent capable of dissolving the reagents and withstanding the high reaction temperatures required.

This protocol outlines the synthesis of a key intermediate which can be further functionalized.

Materials:

  • 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine (starting material)

  • 3,3-diethoxyprop-1-yne

  • Copper(I) chloride (CuCl)

  • 6-methylpicolinic acid

  • Sodium Iodide (NaI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube and magnetic stirrer

  • Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine (2.2 g, 8 mmol), CuCl (80 mg, 0.8 mmol), 6-methylpicolinic acid (330 mg, 2.4 mmol), NaI (1.2 g, 8 mmol), and K₂CO₃ (3.3 g, 24 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add a solution of 3,3-diethoxyprop-1-yne (2.1 g, 16 mmol) in anhydrous DMSO (16 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 115°C with vigorous stirring for 24 hours.

  • Workup: Cool the reaction mixture to room temperature. Add saturated NH₄Cl solution (100 mL) to quench the reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 70 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

Component Role Rationale/Insight
CuCl/6-methylpicolinic acid Catalytic SystemA cost-effective and less toxic alternative to palladium catalysts. The ligand enhances catalytic activity.[2]
K₂CO₃ BaseEssential for both the Sonogashira coupling and the subsequent cyclization step.
NaI AdditivePromotes the reaction, likely by converting the starting bromide to a more reactive iodide in situ.
DMSO SolventHigh boiling point and ability to dissolve a wide range of organic and inorganic reagents.
115°C TemperatureSufficient thermal energy to overcome the activation barrier for both the coupling and cyclization steps.
B. Chan-Lam N-Arylation for Pyrrole Ring Functionalization

The Chan-Lam coupling provides a straightforward method for the N-arylation of the pyrrole moiety of the pyrrolo[2,3-d]pyrimidine core using boronic acids. This reaction is notable for its operational simplicity and tolerance of various functional groups.

Rationale for Component Selection:

  • Copper(II) Acetate (Cu(OAc)₂): A common and effective copper source for Chan-Lam couplings. It is often reduced in situ to the active Cu(I) species.

  • Aryl Boronic Acid: The arylating agent. Boronic acids are generally stable, commercially available, and have low toxicity.

  • Methanol (MeOH): A polar protic solvent that facilitates the reaction.

  • Room Temperature: This modified protocol proceeds under mild conditions, avoiding the need for high temperatures often required in traditional Ullmann couplings.

This protocol details a ligand-free N-arylation at the 7-position of the pyrrolo[2,3-d]pyrimidine core.

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Aryl boronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Methanol (MeOH)

  • Celite

  • Dichloromethane (DCM)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (0.5 mmol) in methanol (10 mL).

  • Reagent Addition: Add the respective aryl boronic acid (0.6 mmol) and copper(II) acetate (0.5 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Workup: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the copper salts.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using dichloromethane as the eluent to yield the N-arylated product.

Component Role Rationale/Insight
Cu(OAc)₂ CatalystAn inexpensive and readily available copper source. The reaction proceeds without the need for an additional ligand.
Aryl Boronic Acid Arylating AgentStable and easy-to-handle source of the aryl group.
Methanol SolventA polar solvent that effectively facilitates this transformation.
Room Temperature TemperatureThe mild reaction conditions are a significant advantage, reducing energy consumption and potential side reactions.

III. Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or no product yield Inactive catalystEnsure anhydrous conditions and proper inert atmosphere. Use fresh, high-purity copper salts and ligands.
Insufficient baseThe choice and amount of base are critical. For Sonogashira, a strong inorganic base like K₂CO₃ is effective. For N-arylations, bases like K₃PO₄ or Cs₂CO₃ are often used.
Poor substrate reactivityAryl bromides are generally less reactive than aryl iodides. Consider using NaI as an additive to promote reactivity. Steric hindrance on either coupling partner can also significantly reduce yield.
Formation of side products Homocoupling of the alkyne (Glaser coupling)In Sonogashira reactions, ensure a strictly anaerobic environment. Adding a co-solvent like an amine (e.g., triethylamine) can sometimes suppress this side reaction.
Protodeborylation of boronic acidEnsure the reaction mixture is not overly acidic. Use anhydrous solvents to minimize this side reaction.
Difficulty in purification Residual copper saltsThoroughly filter the reaction mixture through Celite or silica gel before column chromatography. A wash with aqueous ammonia or EDTA solution can also help remove copper.

IV. Conclusion

Copper-catalyzed coupling reactions offer a robust and practical platform for the synthesis and diversification of the medicinally important pyrrolo[2,3-d]pyrimidine scaffold. These methods provide significant advantages in terms of cost, environmental impact, and, in many cases, operational simplicity. By understanding the underlying mechanisms and following well-defined protocols, researchers can effectively leverage these powerful transformations to accelerate the discovery and development of novel therapeutics. The protocols and insights provided herein serve as a comprehensive guide for chemists aiming to explore the rich chemical space of pyrrolo[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols for the Development of Selective CDK2 Inhibitors Utilizing a Pyrrolo[2,3-d]pyrimidin-6-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting CDK2 with Selective Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1] Dysregulation of the CDK2 signaling pathway, often through the overexpression of Cyclin E, is a hallmark of numerous human cancers, making CDK2 a compelling target for therapeutic intervention.[1] However, the high degree of structural homology within the CDK family, particularly with CDK1, has posed a significant challenge in developing selective inhibitors.[1] Non-selective CDK inhibition can lead to off-target toxicities, underscoring the critical need for compounds that can precisely target CDK2. Recent research has also highlighted a role for CDK2 in mediating resistance to approved CDK4/6 inhibitors, further amplifying the urgency for potent and selective CDK2-targeting agents.[1][2]

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[3] This application note details the development of a series of highly selective CDK2 inhibitors based on a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core. We provide an in-depth guide, from the chemical synthesis of the core scaffold to comprehensive biochemical and cellular characterization, offering researchers a validated roadmap for advancing their own discovery programs.

I. Chemical Synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one Core

The synthesis of the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core is a critical first step in the development of this class of inhibitors. The following protocol provides a representative, multi-step synthesis adapted from the literature.

Protocol 1: Synthesis of the Core Scaffold

Step 1: Synthesis of Intermediate A (N-protected 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine)

  • To a solution of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable aprotic solvent (e.g., DMF), add a protecting group precursor (e.g., (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)) and a base (e.g., NaH).

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-protected intermediate.

  • To a solution of the N-protected intermediate in an appropriate solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise.

  • After stirring for a short period, add a solution of iodine in the same solvent.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography to afford Intermediate A.

Step 2: Suzuki Coupling to Introduce Aryl Moiety

  • To a degassed mixture of Intermediate A, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent system (e.g., dioxane/water), heat the reaction under an inert atmosphere (e.g., argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Step 3: Nucleophilic Aromatic Substitution and Cyclization

  • To a solution of the coupled product in a suitable solvent (e.g., isopropanol), add the desired amine.

  • Heat the reaction mixture at reflux until the starting material is consumed.

  • Cool the reaction mixture to room temperature, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify by column chromatography.

  • The final deprotection and cyclization to form the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one can be achieved under acidic or basic conditions, depending on the protecting group used and the specific substrate. For a SEM-protected intermediate, treatment with a strong acid like TFA can facilitate both deprotection and subsequent cyclization.

Step 4: Final Product Characterization

  • NMR Spectroscopy: Confirm the structure of the final compound and all intermediates using ¹H and ¹³C NMR.

  • Mass Spectrometry: Determine the molecular weight of the synthesized compounds using high-resolution mass spectrometry (HRMS).

  • Purity Analysis: Assess the purity of the final compounds using HPLC.

II. Biochemical Evaluation of CDK2 Inhibition

A critical step in the characterization of novel inhibitors is the direct measurement of their effect on the target enzyme's activity. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and high-throughput method for determining the potency of inhibitors against CDK2/Cyclin E1.

Protocol 2: CDK2/Cyclin E1 HTRF Kinase Assay

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the CDK2/Cyclin E1 enzyme complex. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665. When these components are in close proximity, a FRET signal is generated, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human CDK2/Cyclin E1

  • Biotinylated peptide substrate (e.g., a derivative of histone H1)

  • ATP

  • HTRF Detection Reagents (Europium-labeled antibody, Streptavidin-XL665)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • Test compounds serially diluted in DMSO

  • 384-well low-volume white microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer.

  • In a 384-well plate, add the diluted test compounds.

  • Add the CDK2/Cyclin E1 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents diluted in the stop buffer (containing EDTA).

  • Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Data Presentation:

Compound IDCDK2/Cyclin E1 IC₅₀ (nM)CDK1/Cyclin B IC₅₀ (nM)Selectivity (CDK1/CDK2)
Lead Cmpd 153500233
Analog 1 82000250
Analog 2 506000120

This table showcases how to present the potency and selectivity data for newly synthesized compounds.

III. Cellular Characterization of CDK2 Inhibitors

Demonstrating that a compound can effectively engage its target in a cellular context and elicit a desired biological response is a crucial step in the drug discovery pipeline. The following protocols outline key cellular assays to characterize the activity of pyrrolo[2,3-d]pyrimidin-6-one based CDK2 inhibitors.

Protocol 3: Cell Viability/Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][4] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., a Cyclin E-amplified cell line)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: Selective CDK2 inhibition is expected to cause a cell cycle arrest at the G1/S boundary. This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the DNA content of individual cells using flow cytometry.

Materials:

  • Cancer cell line

  • Test compounds

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the test compounds at various concentrations (e.g., 1x and 5x GI₅₀) for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in the PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blot Analysis of CDK2 Pathway Modulation

Principle: To confirm that the observed cellular effects are due to the inhibition of the CDK2 pathway, the phosphorylation status of key downstream substrates, such as the Retinoblastoma protein (Rb), can be assessed by Western blotting.

Materials:

  • Cancer cell line

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with test compounds as described for the cell cycle analysis.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

  • Block the membrane and then incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash again and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the change in phosphorylation of Rb relative to the total Rb and the loading control.

IV. Visualizing Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Compound Synthesis & Characterization cluster_1 Biochemical Assays cluster_2 Cellular Assays synthesis Synthesis of Pyrrolo[2,3-d]pyrimidin-6-one Core purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization htrf CDK2/Cyclin E1 HTRF Assay characterization->htrf Test Compounds selectivity Kinase Selectivity Profiling htrf->selectivity viability Cell Viability (MTT Assay) htrf->viability Potent & Selective Hits cell_cycle Cell Cycle Analysis (Flow Cytometry) viability->cell_cycle western Target Engagement (Western Blot) cell_cycle->western

Caption: Overview of the drug discovery workflow.

CDK2 Signaling Pathway and Point of Inhibition

CDK2_Pathway G1 G1 Phase ActiveComplex CDK2/Cyclin E (Active) G1->ActiveComplex Progression S S Phase CyclinE Cyclin E CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb_E2F Rb-P + E2F (Active) ActiveComplex->Rb_E2F Phosphorylation pRb pRb-E2F (Inactive) pRb->Rb_E2F Rb_E2F->S Transcription of S-phase genes Inhibitor Pyrrolo[2,3-d]pyrimidin-6-one Inhibitor Inhibitor->ActiveComplex Inhibition

Caption: Inhibition of the CDK2/Cyclin E pathway.

V. Conclusion and Future Directions

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold represents a promising starting point for the development of potent and selective CDK2 inhibitors. The protocols outlined in this application note provide a comprehensive framework for the synthesis, biochemical evaluation, and cellular characterization of such compounds. By following these methodologies, researchers can efficiently advance their drug discovery efforts. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors and evaluating their efficacy in in vivo models of cancer, particularly in the context of resistance to current therapies. The ultimate goal is the translation of these promising preclinical findings into novel and effective treatments for patients.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important heterocyclic compound. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in many biologically active molecules.[1][2][3] This guide provides in-depth, experience-based insights to help you navigate the common challenges in its synthesis.

I. Synthesis Overview & Key Challenges

The synthesis of this compound typically involves the construction of the pyrrolo[2,3-d]pyrimidinone core followed by a crucial chlorination step. Low yields can often be traced back to incomplete reactions, side product formation, or degradation of the target molecule. This guide will focus on troubleshooting the final chlorination step, which is a common bottleneck for achieving high yields.

A plausible synthetic route starts from a suitable pyrimidine precursor which is then cyclized to form the 5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one core. The final step is the chlorination of the 4-hydroxy (or tautomeric keto) group.

Synthesis_Overview cluster_0 Synthetic Pathway cluster_1 Common Issues A Pyrimidine Precursor B 5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one A->B Cyclization C This compound B->C Chlorination (POCl3) D Low Yield C->D E Incomplete Reaction E->D F Side Products F->D G Degradation G->D

Caption: General synthetic route and common issues.

II. Troubleshooting the Chlorination Step

The conversion of the hydroxyl/keto group at the 4-position to a chloro group is typically achieved using phosphorus oxychloride (POCl₃). This reaction is notoriously sensitive to various factors that can significantly impact the yield.[4][5]

Frequently Asked Questions (FAQs)

Q1: My chlorination reaction with POCl₃ is resulting in a low yield of the desired 4-chloro product. What are the most common causes?

A1: Low yields in this chlorination are often due to one or more of the following factors:

  • Moisture: Phosphorus oxychloride reacts violently with water.[6] Any moisture in your starting material, solvent, or glassware will consume the reagent and reduce its effectiveness. It is critical to use anhydrous conditions.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side Reactions: The starting material or product can undergo undesired side reactions under the harsh reaction conditions. This can include decomposition or the formation of phosphorylated byproducts.

  • Workup Issues: Improper workup can lead to product loss. The quenching of excess POCl₃ is highly exothermic and must be done carefully to avoid degradation of the product.[6]

Q2: I observe a dark, tar-like substance in my reaction flask after heating with POCl₃. What is causing this and how can I prevent it?

A2: The formation of dark, insoluble materials often indicates decomposition of the starting material or product. The pyrrolo[2,3-d]pyrimidine core can be sensitive to strong acids and high temperatures.

  • Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessive temperatures can lead to charring. Try running the reaction at the lowest effective temperature.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Use of a Co-solvent: In some cases, using a high-boiling inert solvent like toluene or dioxane can help to moderate the reaction temperature and improve solubility.

Q3: How can I ensure my reagents and glassware are sufficiently dry for the chlorination reaction?

A3: Ensuring anhydrous conditions is paramount for success.

  • Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.

  • Reagents: Use freshly opened, high-purity POCl₃. If the bottle has been opened previously, it may have absorbed atmospheric moisture. Solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent or passing through an activated alumina column).

  • Starting Material: Your starting 5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one should be thoroughly dried, for instance, by drying in a vacuum oven over a desiccant like P₂O₅.

Q4: What is the best way to quench the excess POCl₃ after the reaction is complete?

A4: A "reverse quench" is the safest and most effective method.[6]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully add the reaction mixture dropwise to a vigorously stirred beaker of crushed ice or ice-cold water.

  • This method helps to dissipate the heat generated from the exothermic hydrolysis of POCl₃ and prevents a dangerous temperature spike that could decompose your product.[6]

  • After the quench, the pH of the aqueous solution will be highly acidic due to the formation of phosphoric and hydrochloric acids.[6]

Q5: My product seems to be soluble in the aqueous layer during workup. How can I improve its extraction?

A5: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring system can be protonated in acidic conditions, increasing the aqueous solubility of your product.

  • Neutralization: After quenching, carefully neutralize the acidic solution with a base such as sodium bicarbonate, sodium carbonate, or a cold sodium hydroxide solution until the pH is neutral or slightly basic (pH 7-8). This will deprotonate your product, making it less water-soluble and easier to extract into an organic solvent like dichloromethane or ethyl acetate.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can further decrease the solubility of your organic product and improve extraction efficiency.

III. Optimized Chlorination Protocol

This protocol incorporates best practices to maximize the yield and purity of this compound.

Experimental Workflow

Chlorination_Workflow A 1. Preparation (Anhydrous Conditions) B 2. Reagent Addition (0 °C) A->B C 3. Reaction (Heat to Reflux) B->C D 4. Monitoring (TLC/LC-MS) C->D E 5. Cooldown D->E Reaction Complete F 6. Quench (Reverse Quench into Ice) E->F G 7. Neutralization (Adjust pH to 7-8) F->G H 8. Extraction (Organic Solvent) G->H I 9. Purification (Column Chromatography) H->I

Caption: Optimized workflow for the chlorination step.

Step-by-Step Methodology
  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the starting material, 5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (1 equivalent).

  • Reagent Addition: Under a positive pressure of nitrogen, add phosphorus oxychloride (POCl₃, 5-10 equivalents) via a syringe. The use of excess POCl₃ can also serve as the solvent.[4]

  • Reaction: Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~107°C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

  • Cooldown: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench: In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, add the cooled reaction mixture dropwise to the ice water.

  • Neutralization: After the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate or cold, dilute sodium hydroxide to neutralize the mixture to a pH of 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
POCl₃ Equivalents 5 - 10Ensures the reaction goes to completion and can act as a solvent.
Reaction Temperature Reflux (~107°C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 1 - 4 hoursTypically sufficient for completion; should be monitored.
Quenching Temperature 0 - 5°CMinimizes product degradation during the highly exothermic quench.[6]
Final pH after Workup 7 - 8Ensures the product is in its free base form for efficient extraction.

IV. Alternative Chlorinating Agents

If issues persist with POCl₃, consider alternative chlorinating agents, although they may present their own challenges.

ReagentConditionsProsCons
POCl₃ / PCl₅ Mixture Similar to POCl₃ aloneCan be more effective for less reactive substrates.[4]Increased cost and handling of solid PCl₅.
Thionyl Chloride (SOCl₂) Often used with a catalytic amount of DMFCan be a milder alternative in some cases.May require optimization of reaction conditions.

V. References

  • BenchChem. (n.d.). Vilsmeier-Haack Reaction Technical Support Center. Retrieved from 7

  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup. Retrieved from 6

  • Gevorgyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(13), 25.

  • Zhang, L., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 48(14), 1774-1780.

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from --INVALID-LINK--

  • Xiong, J., & Zhang, J. (2020). Controllable Defluorinative Cyclization for Divergent Synthesis of Pyrrolo[2,3-d]pyrimidines and Fluorinated Pyrimidines from β-CF3-1,3-Enynes and Amidine Hydrochlorides. Organic Letters, 22(15), 5925-5930.

  • de la Roche, M., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(20), 12695-12752.

  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).

  • Li, Y., et al. (2024). Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study. Chemosphere, 362, 142189.

  • Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • An, H. (2016). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Tetrahedron Letters, 57(48), 5345-5347.

  • BenchChem. (n.d.). Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. Retrieved from --INVALID-LINK--

  • Lee, J., et al. (2001). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Tetrahedron Letters, 42(37), 6529-6531.

  • Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-Chloro-5,6-diMethyl-7H-pyrrolo[2,3-d]pyriMidine synthesis. Retrieved from --INVALID-LINK--

  • ZaiQi Bio-Tech. (n.d.). 4-Chloro-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one| CAS No:1226804-02-9. Retrieved from --INVALID-LINK--

  • Li, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Journal of Ovarian Research, 18(1), 1-9.

  • MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from --INVALID-LINK--

  • Kumar, A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6649.

  • Prat, S., et al. (1973). Chlorination studies. IV. The reaction of aqueous hypochlorous acid with pyrimidine and purine bases. Biochemical and Biophysical Research Communications, 53(4), 1195-1199.

  • Gokhale, N., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 157, 105-119.

  • BenchChem. (n.d.). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. Retrieved from --INVALID-LINK--

  • Gevorgyan, A., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(13), 4235.

  • Lebraud, H., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1775-1782.

  • ResearchGate. (2001). Synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2019). Discovery and optimization of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives as mTORC1/mTORC2 dual inhibitors. Bioorganic Chemistry, 92, 103232.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of pyrrolo[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common experimental challenges. Here, we will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your syntheses are successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: I am planning the synthesis of a novel pyrrolo[2,3-d]pyrimidine derivative. What are the most common synthetic strategies I should consider?

A1: The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold can be broadly approached in two ways: by constructing the pyrimidine ring onto a pre-existing pyrrole or by forming the pyrrole ring onto a pyrimidine core.[1] Common and effective strategies include:

  • Cyclization Reactions: This involves the reaction of a substituted pyrrole with a bifunctional reagent like formamide or urea to form the pyrimidine ring.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for functionalizing the pyrrolo[2,3-d]pyrimidine core. Reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination are frequently employed to introduce aryl, alkyl, or amino groups.[2][3]

  • One-Pot Multicomponent Reactions: These reactions offer an efficient way to construct the core in a single step from simple starting materials, often with high atom economy.[4][5]

The choice of strategy will depend on the desired substitution pattern and the availability of starting materials.

Q2: I am getting a complex mixture of products in my reaction. What are the likely side reactions?

A2: The pyrrolo[2,3-d]pyrimidine system has multiple reactive sites, which can lead to side reactions.[6] Common side reactions include:

  • N-Alkylation: Alkylation can occur at different nitrogen atoms (N1, N7, and exocyclic amino groups), leading to a mixture of isomers. The regioselectivity is often dependent on the reaction conditions and the nature of the protecting groups.

  • Over-functionalization: In cross-coupling reactions with di- or tri-halogenated starting materials, multiple substitutions can occur if the reaction is not carefully controlled.

  • Homocoupling: In Sonogashira and Suzuki reactions, homocoupling of the alkyne or boronic acid can be a significant side reaction.

  • Dehalogenation: Reduction of the halo-substituent can occur, particularly in palladium-catalyzed reactions, leading to the formation of the dehalogenated starting material or product.

Careful optimization of reaction conditions, including the choice of base, solvent, and catalyst, is crucial to minimize these side reactions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the functionalization of the pyrrolo[2,3-d]pyrimidine core. However, these reactions can be sensitive to various parameters. This guide will address common issues encountered during these reactions.

Low or No Product Yield

Q3: My Suzuki/Sonogashira/Buchwald-Hartwig reaction is giving a low yield or no product at all. What should I check first?

A3: Low or no yield in palladium-catalyzed cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions

G start Low/No Product Yield reagents Check Reagent Quality & Stoichiometry start->reagents Step 1 catalyst Evaluate Catalyst System (Pd Source & Ligand) reagents->catalyst Step 2 conditions Optimize Reaction Conditions (Solvent, Base, Temperature) catalyst->conditions Step 3 purification Assess Purification Method conditions->purification Step 4 outcome Improved Yield purification->outcome

Caption: A systematic workflow for troubleshooting low-yield palladium-catalyzed cross-coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Aryl Halide/Triflate: Ensure the starting material is pure and free of impurities that could poison the catalyst.

    • Boronic Acid/Ester (Suzuki), Alkyne (Sonogashira), Amine (Buchwald-Hartwig): These reagents can degrade over time. Use fresh or purified reagents. For boronic acids, consider using the corresponding boronate esters, which are often more stable.

    • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid, alkyne, or amine is often beneficial.

  • Catalyst System:

    • Palladium Source: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the reaction outcome. Ensure the catalyst is active and has been stored correctly.

    • Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands like XPhos or RuPhos are often effective.[7] For Suzuki and Sonogashira reactions, phosphine ligands like PPh₃ or bidentate ligands such as BINAP can be used.[8][9]

    • Catalyst Loading: Typical catalyst loadings range from 1-5 mol%. If the reaction is sluggish, a higher catalyst loading may be necessary, but this can also lead to increased side reactions.

  • Reaction Conditions:

    • Solvent: The solvent should be anhydrous and deoxygenated. Common solvents include dioxane, THF, DMF, and toluene. The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

    • Base: The base is critical for the activation of the reagents and the regeneration of the catalyst. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can affect the reaction outcome.

    • Temperature: Most cross-coupling reactions require heating. The optimal temperature will depend on the specific substrates and catalyst system. If the reaction is not proceeding at a lower temperature, a gradual increase in temperature may be beneficial.

  • Purification:

    • Work-up: Ensure that the work-up procedure effectively removes the catalyst and other impurities without degrading the product.

    • Chromatography: Pyrrolo[2,3-d]pyrimidine derivatives can sometimes be challenging to purify by column chromatography due to their polarity. Careful selection of the stationary and mobile phases is important.

Regioselectivity Issues

Q4: I am trying to perform a selective cross-coupling on a di- or tri-halogenated pyrrolo[2,3-d]pyrimidine, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A4: Achieving regioselectivity in the functionalization of poly-halogenated pyrrolo[2,3-d]pyrimidines is a common challenge. The reactivity of the different halogen positions can be influenced by electronic and steric factors.

Strategies to Control Regioselectivity:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the reaction at the most reactive position.[10]

  • Stoichiometry of the Coupling Partner: Using a stoichiometric amount or a slight excess (e.g., 1.2 equivalents) of the coupling partner can help to minimize di- or tri-substitution.[10]

  • Protecting Groups: The presence of a protecting group on the pyrrole nitrogen (N7), such as a Boc group, can alter the electronic properties of the ring system and influence the regioselectivity of the coupling reaction.[10]

  • Catalyst and Ligand Choice: The steric and electronic properties of the ligand can influence which halogenated position the catalyst preferentially undergoes oxidative addition.

Table 1: General Reactivity of Halogenated Positions in Pyrrolo[2,3-d]pyrimidines for Palladium-Catalyzed Cross-Coupling

PositionRelative ReactivityNotes
C4-ClHighGenerally the most reactive position for nucleophilic aromatic substitution and cross-coupling.[10]
C2-ClModerateLess reactive than the C4 position.[10]
C6-I/BrHighThe C-X bond at the C6 position is also highly susceptible to oxidative addition.

Troubleshooting Guide: Protecting Group Manipulations

Protecting groups are frequently used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives to mask reactive functional groups. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting the pyrrole nitrogen.

Incomplete Boc Deprotection

Q5: I am having trouble completely removing the Boc group from my pyrrolo[2,3-d]pyrimidine derivative using standard acidic conditions (e.g., TFA in DCM). What can I do?

A5: Incomplete Boc deprotection is a common issue. Here are several strategies to overcome this problem:

Troubleshooting Incomplete Boc Deprotection

G start Incomplete Boc Deprotection acid Increase Acid Strength/Concentration start->acid temp Increase Reaction Temperature start->temp solvent Change Solvent System start->solvent scavenger Add a Scavenger for t-Butyl Cation start->scavenger outcome Complete Deprotection acid->outcome temp->outcome solvent->outcome scavenger->outcome

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

Detailed Troubleshooting Steps:

  • Increase Acid Strength/Concentration:

    • Use neat TFA instead of a solution in DCM.

    • Switch to a stronger acid, such as HCl in dioxane or 1,4-dioxane.[11][12]

  • Increase Reaction Temperature: Gently warming the reaction mixture can often drive the deprotection to completion. However, be mindful of potential side reactions or degradation of your product at higher temperatures.

  • Change Solvent System: The choice of solvent can influence the efficiency of the deprotection. Trying different solvents like methanol or neat conditions may be beneficial.

  • Add a Scavenger: The tert-butyl cation generated during the deprotection can be trapped by nucleophilic sites on your molecule, leading to side products and incomplete reaction. Adding a scavenger like triethylsilane or thioanisole can prevent these side reactions.[13]

Side Reactions During Boc Deprotection

Q6: I am observing side products during the Boc deprotection of my pyrrolo[2,3-d]pyrimidine. What are these side products and how can I avoid them?

A6: A common side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation intermediate. Electron-rich aromatic rings and sulfur-containing functional groups are particularly susceptible to this side reaction.[13]

Strategies to Minimize Side Reactions:

  • Use of Scavengers: As mentioned above, adding a scavenger is the most effective way to prevent tert-butylation.

  • Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods:

    • Thermal Deprotection: Heating the Boc-protected compound in a high-boiling solvent like toluene or xylene can lead to thermolytic cleavage of the Boc group.[14]

    • Lewis Acid Catalysis: Using a catalytic amount of a Lewis acid, such as ZnBr₂ or TMSI, in a non-polar solvent can effect deprotection under milder conditions.[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a chloro-pyrrolo[2,3-d]pyrimidine with an arylboronic acid.

  • To a dry reaction vessel, add the chloro-pyrrolo[2,3-d]pyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as Cs₂CO₃ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if necessary.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection with TFA

This protocol describes a standard method for the removal of a Boc protecting group using trifluoroacetic acid.

  • Dissolve the Boc-protected pyrrolo[2,3-d]pyrimidine in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).

  • Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

References

stability issues with 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of this compound.

Q1: My experimental results are inconsistent. Could this be a stability issue with the compound?

A1: Yes, inconsistent results are a primary indicator of compound instability. The 4-chloro-pyrrolo[2,3-d]pyrimidine scaffold is known to be susceptible to degradation under certain conditions, which can lead to a decreased effective concentration of the active compound in your assays and, consequently, result in high variability in your data.[1] Factors such as the choice of solvent, pH, temperature, and light exposure can all impact the stability of the compound.

Q2: What is the primary degradation pathway for this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of the chlorine atom at the 4-position of the pyrimidine ring. This is a common reaction for 4-chloropyrimidine derivatives, especially in the presence of water and under acidic or basic conditions.[2] The electron-withdrawing nature of the pyrimidine ring makes the carbon atom at the 4-position highly electrophilic and thus susceptible to nucleophilic attack by water or other nucleophiles present in the solution. The degradation product would be the corresponding 4-hydroxy-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one.

Q3: How does the 5,5-dimethyl substitution affect the stability of the compound?

A3: The gem-dimethyl group at the 5-position of the pyrrolidinone ring can influence the compound's stability through the Thorpe-Ingold effect (also known as the gem-dimethyl effect).[1][3][4] This effect can alter the bond angles and steric strain within the ring system. It is plausible that the gem-dimethyl group could subtly alter the conformation of the pyrrolidinone ring, which may, in turn, affect the electronic properties of the fused pyrimidine ring and the reactivity of the C4-Cl bond. However, without specific experimental data, the exact impact on the degradation rate remains theoretical.

Q4: What is the recommended solvent for preparing a stock solution?

A4: Dimethyl sulfoxide (DMSO) is a common and generally suitable solvent for preparing high-concentration stock solutions of this compound, as the broader 4-chloro-7H-pyrrolo[2,3-d]pyrimidine class of compounds shows good solubility in it.[5][6] It is crucial to use anhydrous DMSO to minimize water content and potential hydrolysis.

Q5: I observe a precipitate after thawing my DMSO stock solution. Is the compound degraded?

A5: Not necessarily. Precipitation upon thawing is more likely a solubility issue rather than chemical degradation. The compound's solubility may be significantly lower at freezing temperatures (-20°C or -80°C). To resolve this, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely before use. If precipitation persists, consider preparing a more dilute stock solution.

Q6: How should I store the stock solution?

A6: For long-term storage, we recommend storing the DMSO stock solution in small, single-use aliquots at -80°C. This practice minimizes repeated freeze-thaw cycles, which can introduce moisture and potentially lead to precipitation or degradation over time. Protect the aliquots from light by using amber vials or by wrapping them in aluminum foil.

Troubleshooting Guides

This section provides in-depth guidance and step-by-step protocols to identify and resolve specific stability issues.

Guide 1: Investigating and Preventing Chemical Degradation

If you suspect that this compound is degrading in your experimental setup, a systematic stability assessment is recommended.

Underlying Principle: The primary cause of chemical instability for this compound is likely hydrolysis of the 4-chloro substituent. The rate of this hydrolysis is expected to be pH and temperature-dependent.

Experimental Protocol for Stability Assessment:

  • Prepare a Concentrated Stock Solution: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solutions: Dilute the DMSO stock solution into your aqueous experimental buffers (e.g., PBS, cell culture medium, or specific assay buffers) to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.

  • Incubation: Aliquot the working solutions into multiple low-binding microcentrifuge tubes for each time point and condition to be tested. Incubate the tubes at the relevant experimental temperatures (e.g., room temperature, 37°C).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The initial time point (t=0) serves as the baseline.

  • Sample Quenching and Storage: Immediately after collection, quench any potential further degradation by adding an equal volume of cold acetonitrile. Store the quenched samples at -20°C until analysis.

  • Analytical Method: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] The method should be capable of separating the parent compound from its potential degradants.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area over time indicates degradation. The percentage of the compound remaining can be calculated relative to the t=0 sample.

Data Interpretation and Recommended Actions:

Observation Potential Cause Recommended Action
>10% degradation within the experimental timeframeHydrolysis in aqueous buffer.Prepare fresh working solutions immediately before each experiment. Minimize the incubation time of the compound in the aqueous buffer.
Degradation is faster at higher temperatures (e.g., 37°C)Temperature-dependent hydrolysis. If possible, conduct experiments at a lower temperature.
Degradation is pH-dependent.Acid or base-catalyzed hydrolysis. Adjust the pH of the buffer to a more neutral and stable range if the experimental design allows.

Visualization of Proposed Degradation Pathway:

G parent 4-chloro-5,5-dimethyl-5H,6H,7H- pyrrolo[2,3-d]pyrimidin-6-one degradant 4-hydroxy-5,5-dimethyl-5H,6H,7H- pyrrolo[2,3-d]pyrimidin-6-one parent->degradant Nucleophilic Substitution (Hydrolysis) nucleophile H2O (Nucleophile) nucleophile->parent

Caption: Proposed hydrolytic degradation of the parent compound.

Guide 2: Troubleshooting Precipitation in Aqueous Media

Precipitation of the compound from aqueous solutions, such as cell culture media, is a common issue that can significantly impact experimental outcomes.

Underlying Principle: Many organic small molecules have limited aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the abrupt change in solvent polarity (solvent shock) can cause the compound to precipitate if its concentration exceeds its solubility limit.

Troubleshooting Decision Tree for Precipitation:

G start Precipitate observed in aqueous solution? cause1 Exceeds solubility limit? start->cause1 cause2 Solvent shock during dilution? start->cause2 cause3 Interaction with media components? start->cause3 solution1 Decrease final concentration. Determine aqueous solubility. cause1->solution1 solution2 Modify dilution procedure: - Pre-warm media to 37°C. - Add stock dropwise while vortexing. - Use serial dilutions. cause2->solution2 solution3 Test in simpler buffer (e.g., PBS). If stable, media components are the issue. cause3->solution3

Caption: Decision tree for troubleshooting precipitation issues.

Best Practices for Preparing Aqueous Working Solutions:

  • Pre-warm the medium: Before adding the compound stock, warm your cell culture medium or buffer to the experimental temperature (e.g., 37°C). This can slightly increase the solubility of the compound.

  • Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium drop-by-drop while gently vortexing or swirling the medium. This facilitates rapid mixing and prevents localized high concentrations of the compound.

  • Serial dilution: For very hydrophobic compounds, consider performing an intermediate dilution step in a serum-free medium or PBS before the final dilution into the complete medium.

Experimental Workflow for Stability Testing:

G prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_work Dilute Stock into Aqueous Buffer prep_stock->prep_work incubate Incubate at Experimental Temperature prep_work->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by HPLC or LC-MS quench->analyze data Calculate % Remaining vs. Time=0 analyze->data

Caption: General workflow for assessing compound stability.

References

Technical Support Center: Purification of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 1226804-02-9). This molecule is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] The presence of the reactive 4-chloro substituent, combined with the lactam and multiple nitrogen atoms, presents unique purification challenges. This guide provides practical, field-tested advice to help you achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying this compound? A: The two primary and most effective purification techniques are silica gel column chromatography and recrystallization. Column chromatography is typically used for initial purification from a crude reaction mixture to remove significant impurities, while recrystallization is excellent for removing minor, structurally similar impurities and achieving high analytical purity.

Q2: What are the physical properties and stability concerns for this compound? A: This compound is expected to be a solid at room temperature.[3] The most significant stability concern is the susceptibility of the 4-chloro group to hydrolysis or nucleophilic displacement.[4][5] It is sensitive to moisture, strong acids, and strong bases, which can cleave the C-Cl bond, leading to the formation of the corresponding hydroxyl analog.[5][6] For long-term storage, keep the compound in a cool, dry, and inert atmosphere.

Q3: Which solvents are suitable for dissolving and purifying this compound? A: Based on the structure and related pyrrolopyrimidines, solubility is as follows:

  • Good Solubility: Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[5][6]

  • Moderate Solubility: Ethyl acetate (EtOAc), Acetone, Tetrahydrofuran (THF).

  • Poor/Sparingly Soluble: Toluene, Diethyl ether, Hexanes/Heptane, Water.[5][6]

This solubility profile makes it an ideal candidate for normal-phase chromatography using solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Methanol.

Q4: How can I effectively monitor the progress of the purification? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use silica gel 60 F254 plates. A good starting eluent for TLC development is 30-50% Ethyl Acetate in Hexanes. The compound should be visualized under UV light (254 nm). Staining with potassium permanganate can also be effective if the compound or impurities react.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification workflow.

Problem: Low isolated yield after aqueous workup, with a new polar spot on TLC.
  • Question: My initial reaction TLC shows a high conversion to the desired product. However, after extracting with an organic solvent and washing with aqueous sodium bicarbonate and brine, my final yield is significantly lower than expected. TLC of the isolated material shows a new, baseline spot that wasn't prominent before. What's happening?

  • Answer: This is a classic sign of hydrolysis. The 4-chloro group on the pyrimidine ring is electrophilic and highly susceptible to nucleophilic attack, especially by water or hydroxide ions.[4][5] The aqueous basic wash (sodium bicarbonate) or even prolonged contact with neutral water during workup can replace the chlorine with a hydroxyl group (-OH). This new compound is much more polar and may be lost to the aqueous phase or remain as a polar impurity.

    • Preventative Measures:

      • Minimize Contact Time: Perform the aqueous wash steps as quickly as possible.

      • Avoid Strong Bases: If the reaction doesn't require quenching a strong acid, wash only with brine to remove water-soluble inorganics.

      • Ensure Anhydrous Conditions: After extraction, dry the organic layer thoroughly with a robust drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.

      • Temperature Control: Perform the workup at a low temperature (0-5 °C) to reduce the rate of hydrolysis.

Problem: Product is streaking or tailing during column chromatography.
  • Question: When I run a silica gel column, my product elutes over a large number of fractions and the spots on the corresponding TLC plates are streaked. Why is this, and how can I get sharper bands?

  • Answer: Streaking, or tailing, is typically caused by strong interactions between your compound and the acidic silica gel surface. The multiple nitrogen atoms in the pyrrolopyrimidine core can protonate, leading to this issue.

    • Solutions:

      • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Add 0.5-1% triethylamine (NEt₃) or a few drops of ammonium hydroxide in the methanol portion of your eluent. This neutralizes the acidic sites on the silica, preventing strong ionic interactions and leading to sharper, more symmetrical peaks.

      • Change the Stationary Phase: If the issue persists, consider using a different stationary phase. Neutral alumina can be an alternative, but first, test the stability of your compound on a small scale as alumina can sometimes catalyze degradation.

      • Optimize Loading Technique: Overloading the column can cause band broadening. Ensure you are not exceeding the recommended capacity of your column (typically 1-5% of the silica weight). Use a dry-loading technique where the crude product is adsorbed onto a small amount of silica before being added to the column; this often leads to better separation.

Problem: A persistent impurity is co-eluting with the product.
  • Question: I have an impurity that has a very similar Rf value to my product, and I cannot separate them with my standard Ethyl Acetate/Hexane gradient. How can I resolve this?

  • Answer: This situation requires altering the selectivity of your chromatographic system. Selectivity is the ability to separate two compounds based on differences in their chemical nature, not just their polarity.

    • Solutions:

      • Change Solvent System: The "solvent triangle" of chromatography suggests using solvents with different properties (dipole-dipole, hydrogen bond accepting/donating). If you are using an ester/alkane system (EtOAc/Hexanes), switch to a chlorinated/alcohol system (DCM/MeOH) or a ketone/aromatic system (Acetone/Toluene).[7] This change often alters the elution order and improves separation.

      • Isocratic Elution: If you can identify a solvent mixture that gives a small but clear separation on TLC (ΔRf ≈ 0.1), running the column under isocratic (constant solvent ratio) conditions very slowly can provide the resolution needed.

      • Recrystallization: This is often the best solution for closely-eluting impurities. If your post-column material is >90% pure, a carefully chosen recrystallization can yield highly pure crystalline material, leaving the impurity in the mother liquor. Experiment with solvent/anti-solvent pairs like DCM/Hexane, Ethyl Acetate/Diethylether, or Ethanol/Water.

Section 3: Experimental Protocols & Data

Protocol 1: Purification by Silica Gel Flash Chromatography

This protocol assumes a starting crude material of approximately 1 gram.

  • TLC Analysis:

    • Dissolve a small sample of the crude material in DCM or EtOAc.

    • Spot on a TLC plate and elute with 40% EtOAc/Hexanes.

    • Visualize under UV light. The product should have an Rf value between 0.2 and 0.4. If not, adjust the solvent polarity. Add 0.5% triethylamine to the eluent if spots are tailing.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the 1g of crude material in a minimal amount of DCM (e.g., 5-10 mL).

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Preparation and Elution:

    • Select a glass column and fill it with ~40 g of silica gel (a 40:1 ratio of silica:crude) slurried in 5% EtOAc/Hexanes.

    • Carefully add the dry-loaded sample powder to the top of the packed column, forming a uniform layer.

    • Begin elution with a low-polarity solvent (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. Collect fractions (e.g., 15-20 mL each).

    • Monitor the fractions by TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid under high vacuum for several hours to remove residual solvent.

Table 1: Recommended Solvent Systems for Column Chromatography

Eluent SystemRatio (v/v)Application & Rationale
Ethyl Acetate / Hexanes10% → 60% GradientA standard, versatile system providing good resolution for moderately polar compounds.
Dichloromethane / Methanol1% → 10% GradientExcellent for compounds that are poorly soluble in hexanes or require higher polarity for elution.[7]
Acetone / Toluene10% → 50% GradientProvides different selectivity due to the aromatic and ketone nature of the solvents, useful for separating stubborn impurities.
Modifier+ 0.5% TriethylamineAdd to any of the above systems to significantly improve peak shape for this basic compound.

Section 4: Visualization of Workflow

Diagram: Troubleshooting Purification Outcomes

The following diagram outlines a decision-making process for addressing common purification challenges with this compound.

Purification_Troubleshooting start_node start_node problem_node problem_node cause_node cause_node action_node action_node start Crude Product purify Attempt Purification (Chromatography / Recrystallization) start->purify check Analyze Purity & Yield purify->check success Pure Product >97% Acceptable Yield check->success OK fail_yield Problem: Low Yield check->fail_yield Fail fail_purity Problem: Low Purity check->fail_purity Fail cause_hydrolysis Cause: Hydrolysis during aqueous workup? fail_yield->cause_hydrolysis cause_coelution Cause: Co-eluting impurity? fail_purity->cause_coelution cause_streaking Cause: Streaking on column? fail_purity->cause_streaking action_workup Action: - Minimize water contact - Avoid strong base - Dry organic layer thoroughly cause_hydrolysis->action_workup action_chrom Action: - Change solvent system - Use shallower gradient - Attempt recrystallization cause_coelution->action_chrom action_modifier Action: - Add 0.5% NEt3 to eluent - Use dry loading technique cause_streaking->action_modifier action_workup->purify Re-attempt action_chrom->purify Re-attempt action_modifier->purify Re-attempt

Caption: A decision tree for troubleshooting purification issues.

References

avoiding byproduct formation in pyrrolo[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Synthesis

From the Senior Application Scientist's Desk

Welcome to the technical support center for pyrrolo[2,3-d]pyrimidine synthesis. This platform is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold, a core component of numerous therapeutic agents. My goal is to move beyond simple procedural descriptions and provide you with a deeper understanding of the "why" behind common synthetic challenges. By understanding the mechanistic origins of byproduct formation, you can more effectively troubleshoot and optimize your reactions, saving valuable time and resources.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section explains the root cause of a specific problem, provides actionable protocols to mitigate it, and is supported by authoritative literature.

FAQ 1: Halogenated Impurities in Key Intermediates

Question: I'm synthesizing the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and my final product is contaminated with what appears to be a dichlorinated byproduct. What is happening and how can I prevent it?

Answer: This is a classic issue that arises during the chlorination of the pyrrolo[2,3-d]pyrimidin-4-one precursor using phosphoryl chloride (POCl₃). The formation of a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine byproduct is often the culprit.

Mechanistic Insight: The "Why"

The reaction proceeds via the activation of the pyrimidinone oxygen by POCl₃, forming a reactive intermediate. While the C4 position is the primary site for nucleophilic attack by chloride, the C2 position can also be susceptible to chlorination, particularly under harsh conditions. This is often driven by:

  • Excessive Temperature: Higher temperatures provide the activation energy needed for the less favorable C2 chlorination.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the C4 chlorination is complete increases the probability of the side reaction occurring.

  • Activating Agents: The use of certain tertiary amines (e.g., triethylamine) as catalysts can sometimes exacerbate the issue by promoting the formation of more reactive intermediates.

Troubleshooting & Optimization Protocol

The key to minimizing this byproduct is precise control over reaction conditions.

Protocol: Selective C4-Chlorination of Pyrrolo[2,3-d]pyrimidin-4-one

  • Reagent Purity: Ensure the starting pyrrolo[2,3-d]pyrimidin-4-one is dry and free of impurities.

  • Temperature Control: Suspend the starting material in POCl₃ (5-10 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Controlled Heating: Slowly heat the reaction mixture to a carefully controlled temperature, typically between 80-90 °C. Do not exceed 100 °C.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS every 30-60 minutes. The reaction is often complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

  • pH Adjustment: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 7-8. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Data Comparison: Impact of Temperature
ParameterStandard Conditions (85 °C)High Temperature (110 °C)
Desired Product Purity >95%70-85%
2,4-Dichloro Byproduct <5%15-30%
Reaction Time 2-3 hours2-3 hours

This data illustrates the critical impact of temperature on selectivity.

FAQ 2: N-Oxide Formation in Suzuki Couplings

Question: I am performing a Suzuki coupling on a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core. My mass spectrometry data shows a peak at [M+16], suggesting the formation of an N-oxide. How can I avoid this?

Answer: N-oxide formation is a common byproduct in cross-coupling reactions involving nitrogen-containing heterocycles. The pyridine-like nitrogen atoms in the pyrimidine ring are susceptible to oxidation.

Mechanistic Insight: The "Why"

The formation of N-oxides in this context is typically caused by:

  • Air/Oxygen Exposure: Palladium catalysts, especially in their Pd(0) active state, can react with molecular oxygen. This can lead to oxidative side reactions.

  • Base-Mediated Oxidation: The basic conditions required for the Suzuki reaction can promote the oxidation of the electron-deficient pyrimidine ring, especially in the presence of trace oxygen.

  • Solvent Effects: Certain solvents can facilitate oxidation pathways.

Workflow for Minimizing N-Oxide Formation

The diagram below outlines the critical steps to prevent oxidation during your Suzuki coupling.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution A Degas Solvent (3x Freeze-Pump-Thaw or N2/Ar sparging) C Assemble Flask Under Inert Gas (Nitrogen or Argon) A->C Maintain O2-free environment B Prepare Reagents (Boronic acid, Base, Catalyst) B->C D Add Degassed Solvent via Syringe C->D E Heat to Reaction Temperature D->E F Monitor by LC-MS E->F

Caption: Inert gas workflow to prevent N-oxide formation.

Troubleshooting & Optimization Protocol
  • Rigorous Degassing: Before adding any reagents, thoroughly degas your reaction solvent (e.g., dioxane/water, DME/water) using at least three freeze-pump-thaw cycles or by sparging with argon or high-purity nitrogen for a minimum of 30 minutes.

  • Inert Atmosphere: Assemble your reaction flask under a positive pressure of an inert gas. Use a manifold or balloon.

  • Base Selection: Use the mildest base effective for the transformation. While K₂CO₃ or Cs₂CO₃ are standard, stronger bases might increase the rate of degradation or oxidation. Ensure the base is of high purity.

  • Antioxidant Additives: In particularly sensitive cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) can sometimes suppress oxidation, though this should be validated for your specific reaction.

FAQ 3: Dimerization and Dehalogenation in Cross-Coupling Reactions

Question: During my Sonogashira/Suzuki coupling with a 4-chloro-pyrrolo[2,3-d]pyrimidine, I'm observing significant amounts of a homocoupled dimer of my boronic acid/alkyne and a dehalogenated starting material (7H-pyrrolo[2,3-d]pyrimidine). What causes this and how can I improve the yield of my desired product?

Answer: The formation of both homocoupled byproducts and dehalogenated starting material points to issues within the palladium catalytic cycle. These are competing, non-productive pathways that consume your reagents and catalyst.

Mechanistic Insight: The "Why"
  • Homocoupling (Glaser-Hay/Ullmann-type): This occurs when your nucleophile (boronic acid or alkyne) couples with itself. In Sonogashira reactions, this is often catalyzed by the copper(I) co-catalyst in the presence of oxygen. For Suzuki reactions, it can happen if the transmetalation step is slow, allowing for side reactions of the organoboron species.

  • Dehalogenation (Proto-dehalogenation): This is the replacement of the chlorine atom with a hydrogen. It typically happens when the oxidative addition of the chloro-pyrimidine to the Pd(0) catalyst is followed by a protonolysis step before the desired transmetalation can occur. Sources of protons can be trace water in the solvent or the alkyne C-H proton itself.

Diagram of Competing Catalytic Pathways

G Pd0 Pd(0) Pd_Complex Ar-Pd(II)-Cl Pd0->Pd_Complex Oxidative Addition (Ar-Cl) Desired_Product Desired Product Pd_Complex->Desired_Product Transmetalation & Reductive Elimination (Productive Path) Dehalogenated Dehalogenated Byproduct Pd_Complex->Dehalogenated Protonolysis (Side Path) Desired_Product->Pd0 Dimer Dimer Byproduct Proton_Source H+ Proton_Source->Dehalogenated

Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.

Troubleshooting & Optimization Protocol

The strategy is to accelerate the productive catalytic cycle, thereby outcompeting the side reactions.

  • Ligand Choice: The choice of phosphine ligand is critical. More electron-rich and bulky ligands (e.g., XPhos, SPhos) can accelerate both oxidative addition and reductive elimination, shortening the lifetime of intermediates that lead to side products.

  • Copper-Free Sonogashira: For Sonogashira couplings, omitting the copper co-catalyst can completely suppress the alkyne homocoupling pathway. This often requires a more active palladium catalyst/ligand system and may need slightly higher temperatures.

  • Anhydrous Conditions: To combat dehalogenation, ensure your solvent and reagents are scrupulously dry. Use anhydrous solvents and dry your base (e.g., K₂CO₃) in an oven before use.

  • Stoichiometry of the Nucleophile: Using a slight excess (1.1-1.3 equivalents) of the boronic acid or alkyne can help ensure the transmetalation step is fast and efficient, pushing the equilibrium towards the desired product.

  • Base and Solvent System: The choice of base and solvent can significantly influence the relative rates of the competing reactions. For example, in Suzuki couplings, a combination of a strong base like Cs₂CO₃ in a polar aprotic solvent like dioxane can often favor the desired pathway.

Technical Support Center: Improving the Selectivity of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers developing pyrrolo[2,3-d]pyrimidine-based inhibitors. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the optimization of kinase inhibitor selectivity. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, largely due to its function as a deaza-isostere of adenine, the core of ATP, allowing it to act as an ATP-competitive inhibitor for a wide range of kinases.[1][2][3] However, this inherent affinity for the highly conserved ATP binding pocket also presents the primary challenge: achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome.[4]

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments, from inhibitor design to data interpretation.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the nature of kinase inhibitor selectivity and the common metrics used in its evaluation.

Question 1: Why is achieving selectivity so challenging for pyrrolo[2,3-d]pyrimidine-based inhibitors?

Answer: The primary challenge stems from the highly conserved nature of the ATP-binding pocket across the human kinome. Since the pyrrolo[2,3-d]pyrimidine core mimics adenine, it can readily fit into the ATP pocket of many different kinases.[2][5] Selectivity is therefore not typically achieved through the core scaffold itself, but through strategic modifications to the periphery of the molecule. These modifications must exploit the subtle differences that exist in the regions immediately surrounding the ATP-binding site.[6]

Key factors contributing to the difficulty include:

  • High Homology: All kinases bind ATP, leading to significant structural similarity in the binding site.

  • Conformational Flexibility: Kinases exist in multiple conformations (e.g., active "DFG-in" and inactive "DFG-out"). While targeting less conserved inactive states can be a powerful strategy for achieving selectivity, these conformations are diverse and less structurally characterized, making rational design more difficult.[4][7]

  • "Activity Cliffs": Small, seemingly minor chemical modifications can lead to dramatic and often unpredictable drops in potency or shifts in selectivity, a phenomenon known as an "activity cliff".[8]

Question 2: What are the key metrics for quantifying inhibitor selectivity, and how should I interpret them?

Answer: Several metrics are used, and it's crucial to understand what each one tells you.

  • Selectivity Ratio (or Fold-Selectivity): This is the simplest metric, calculated by dividing the IC50 (or Kd/Ki) value for an off-target kinase by the IC50 for the on-target kinase. A higher ratio indicates greater selectivity. While easy to calculate for a few kinases, it becomes cumbersome for large panels.

  • Selectivity Score (S-score): This metric provides a quantitative assessment of promiscuity based on the number of off-targets at a specific inhibitor concentration. For example, S(1µM) = (number of kinases with >90% inhibition at 1µM) / (total number of kinases tested). A lower S-score indicates higher selectivity.

  • Selectivity Entropy (Se): This is a more sophisticated metric that considers the binding affinity distribution across a whole panel of kinases, not just a simple hit count.[9] It provides a single value that represents the "disorder" of an inhibitor's interactions. A low entropy score indicates a highly selective compound that interacts with few targets, while a high score (like that of the promiscuous inhibitor staurosporine) indicates a non-selective compound.[9]

Interpretation Caveat: Always consider the context. A compound can be "selective" within one family of kinases but highly promiscuous across the entire kinome. Furthermore, the clinical utility of an inhibitor depends not just on selectivity but also on whether the off-targets are pharmacologically acceptable.[10]

Section 2: Troubleshooting Guide: Medicinal Chemistry & Structure-Activity Relationships (SAR)

This section focuses on common problems encountered during the chemical design and optimization phase of inhibitor development.

Question 3: My latest modification to improve selectivity completely killed my on-target potency. What happened and what should I do next?

Answer: This is one of the most common challenges in medicinal chemistry, often referred to as the potency-selectivity trade-off. The modification you introduced to avoid an off-target interaction likely disrupted a critical interaction with your primary target.

Possible Causes & Troubleshooting Steps:

  • Loss of Key Hydrogen Bonds: Your modification may have altered the position of a key hydrogen bond donor or acceptor. The hydrogen on the pyrrole ring, for instance, is often essential for activity.[11]

    • Action: Re-examine co-crystal structures if available, or use molecular modeling to see if your new group has altered the binding pose. Can you restore the key interaction while retaining the selectivity-enhancing feature?

  • Introduction of Steric Hindrance: A bulky group added to exploit a small pocket in an off-target might be too large for a subtle but important contour in your on-target kinase. This is a common strategy when targeting kinases with a small "gatekeeper" residue.[12]

    • Action: Systematically reduce the size of the added group. If you added a t-butyl group, try an isopropyl or ethyl group. The goal is to find the "sweet spot" that is tolerated by your on-target but disfavored by the off-target.

  • Unfavorable Electronic Effects: Adding a halogen or a strong electron-withdrawing/donating group can alter the electronic properties of the pyrrolo[2,3-d]pyrimidine core, which can impact its interaction with the hinge region of the kinase.[11]

    • Action: Synthesize analogs with different substituents that have varied electronic properties but similar size (isosteres) to diagnose the issue.

Workflow for Addressing Potency Loss:

G start Potency Loss Observed After Selectivity-Enhancing Modification check_model Analyze Binding Mode (Co-crystal structure or Docking) start->check_model hypothesis Formulate Hypothesis: 1. Steric Clash? 2. H-Bond Loss? 3. Electronic Effect? check_model->hypothesis steric Systematically Reduce Substituent Size hypothesis->steric Steric hbond Restore H-Bond via Scaffold Hop or Linker Mod hypothesis->hbond H-Bond electronic Synthesize Analogs with Varied Electronic Properties hypothesis->electronic Electronic evaluate Re-evaluate Potency and Selectivity steric->evaluate hbond->evaluate electronic->evaluate success Optimization Successful evaluate->success Potency Restored fail Hypothesis Incorrect, Re-evaluate Binding Mode evaluate->fail Potency Still Low fail->check_model

Caption: Decision workflow for troubleshooting potency loss.

Question 4: My SAR is completely unpredictable. Small changes are causing huge drops in activity. How do I proceed?

Answer: You are likely encountering "activity cliffs," which are common in kinase inhibitor development where the binding pocket is tight and highly specific.[8] This suggests that your inhibitor is making very precise contacts, and any small deviation is highly disruptive.

Strategies to Overcome Unpredictable SAR:

  • Focus on Vector-Based Expansion: Instead of making modifications to the core, identify a solvent-exposed region of your molecule. Modifications here are often more tolerated and can be used to improve properties like solubility and metabolic stability without drastically affecting binding. SAR studies have shown that substituents on the pyrrole ring's C5 and C6 positions can be systematically modified.[1][11]

  • Consider a Different Binding Mode: If you are targeting the active "DFG-in" state, your inhibitor may be exquisitely sensitive to the precise active conformation. Consider strategies to target the inactive "DFG-out" state. This conformation is generally more variable between kinases and can offer new opportunities for achieving selectivity.[7]

  • Employ Covalent Inhibition: If your target kinase has a non-conserved cysteine residue near the ATP pocket, adding a weak electrophile (e.g., an acrylamide) to your inhibitor can create a covalent bond.[13] This can lock in a favorable binding interaction and provide exceptional selectivity, as only kinases with that specific cysteine will be potently inhibited.[12]

Question 5: I've improved selectivity, but now my compound has poor metabolic stability. What are the likely culprits and solutions?

Answer: Selectivity-enhancing groups, especially lipophilic ones, often introduce soft spots for metabolic enzymes, primarily Cytochrome P450s (CYPs).

Common Metabolic Liabilities & Solutions:

Likely Metabolic Soft Spot Troubleshooting Strategy Rationale
Unsubstituted Phenyl RingIntroduce a halogen (F, Cl) or a methyl group at a para-position.Blocks the site of oxidation by CYP enzymes. Halogenation can also enhance binding affinity.[14]
Electron-Rich HeterocyclesReplace with a more electron-deficient ring or add electron-withdrawing groups.Reduces the susceptibility to oxidation.
N-dealkylation of aminesConvert secondary/tertiary amines to amides, or introduce steric bulk adjacent to the nitrogen.Sterically hinders the approach of metabolic enzymes.
Benzylic PositionsReplace the benzylic hydrogen with a methyl group or fluorine.Blocks the primary site of oxidation.

Protocol: Microsomal Stability Assay

A crucial experiment to diagnose this issue is the liver microsomal stability assay.

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse), your inhibitor (typically 1 µM), and the NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Incubation: Initiate the reaction by adding NADPH. Incubate at 37°C.

  • Sampling: Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of your parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in-vitro half-life (t1/2) and intrinsic clearance (Clint). Poor stability is indicated by a short half-life.[15]

Section 3: Troubleshooting Guide: Kinase Assay & Profiling Data

This section addresses challenges related to generating and interpreting biochemical and cellular assay data.

Question 6: I'm getting conflicting selectivity data between my in-house enzymatic assay and a commercial kinase profiling panel. Why?

Answer: This is a frequent and important issue. Discrepancies often arise from differences in assay formats and conditions.[16]

Key Factors to Investigate:

  • ATP Concentration: This is the most common culprit for ATP-competitive inhibitors. The measured IC50 is directly dependent on the ATP concentration.[16] A high ATP concentration in one assay will make your inhibitor appear less potent than in an assay with a low ATP concentration.

    • Action: Find out the ATP concentration used in both assays. Ideally, assays should be run at the Km value of ATP for each specific kinase. Use the Cheng-Prusoff equation to convert IC50 values to the ATP-independent Ki value for a more direct comparison.

  • Assay Technology: Different platforms measure different things.

    • Biochemical Functional Assays (e.g., Z'-LYTE®, Adapta®): Measure the result of the kinase's catalytic activity (substrate phosphorylation).

    • Binding Assays (e.g., KINOMEscan™, LanthaScreen®): Measure the displacement of a labeled ligand from the ATP pocket. They report a dissociation constant (Kd).

    • Why they differ: A compound can bind to a kinase (low Kd) but not effectively inhibit its function (high IC50). Comparing Kd and IC50 values directly is not recommended without understanding the full context of each assay.[16]

  • Protein Construct and Source: The exact construct of the kinase (e.g., full-length vs. catalytic domain only, phosphorylation state) can affect inhibitor binding and activity. Different vendors may use different constructs.

Workflow for Data Discrepancy Analysis:

G start Conflicting Selectivity Data (In-house vs. Commercial Panel) compare_params Compare Assay Parameters start->compare_params atp ATP Concentration compare_params->atp format Assay Format (Binding vs. Functional) compare_params->format construct Protein Construct compare_params->construct analyze_atp Is [ATP] different? If yes, normalize to Ki using Cheng-Prusoff. atp->analyze_atp analyze_format Does format differ? Understand that Kd != IC50. Consider the binding mode. format->analyze_format analyze_construct Are constructs different? This may explain affinity differences. construct->analyze_construct conclusion Identify Source of Discrepancy and Trust Appropriately Validated Assay analyze_atp->conclusion analyze_format->conclusion analyze_construct->conclusion

References

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This critical pharmaceutical intermediate is a cornerstone for numerous kinase inhibitors, making its efficient and scalable synthesis paramount for drug development professionals.[1][2][3] This guide is structured to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this synthesis, with a focus on troubleshooting and optimization.

I. Overview of the Core Challenge: The Chlorination Step

The most prevalent and critical step in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-one to the desired chloro-derivative. This is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][4] While effective, this reaction is fraught with challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale. The primary issues revolve around reaction control, product stability, and the management of hazardous reagents.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that researchers may encounter during their experiments.

Issue 1: Low Yield - Product Reverts to Starting Material

Question: My initial reaction monitoring (e.g., TLC or LC-MS) indicates complete consumption of the starting material, 7H-pyrrolo[2,3-d]pyrimidin-4-one. However, after the aqueous workup, I predominantly isolate the starting material. What is causing this, and how can I prevent it?

Answer: This is a classic and frequently encountered problem. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine product is highly susceptible to hydrolysis, readily converting back to the starting material in the presence of water, especially under acidic or strongly basic conditions.[1][4] The vigorous and often exothermic quenching of excess POCl₃ creates an acidic aqueous environment that promotes this reversion.

Root Cause Analysis and Solutions:

  • Hydrolysis during Workup: The primary culprit is the reaction of the product with water during the quenching and neutralization phases.

  • Strategic POCl₃ Removal: Before quenching, it is crucial to remove the bulk of the excess POCl₃. This can be effectively achieved by distillation under reduced pressure.[4] This single step dramatically reduces the exothermicity of the quench and minimizes the formation of acidic byproducts.

  • Controlled Quenching: The quenching process itself must be carefully controlled. A "reverse quench," where the cooled reaction mixture is slowly added to a large volume of crushed ice or ice-water, is highly recommended.[4] This helps to dissipate the heat of reaction more effectively.

  • pH Control during Neutralization: Avoid the use of strong bases like sodium hydroxide for neutralization, as they can also promote hydrolysis.[4] Instead, opt for milder bases such as sodium bicarbonate or potassium carbonate to adjust the pH to a neutral or slightly basic range (pH 7-8).[4]

Issue 2: Incomplete Conversion and Stalled Reactions

Question: My reaction seems to stall, with a significant amount of starting material remaining even after prolonged reaction times at elevated temperatures. How can I drive the reaction to completion?

Answer: Incomplete conversion can stem from several factors, including insufficient reactivity of the chlorinating agent, inadequate temperature, or the generation of inhibitory byproducts.

Troubleshooting Strategies:

  • Temperature and Reaction Time Optimization: Ensure the reaction temperature is optimal. For the chlorination with POCl₃, temperatures are often in the range of 80-100°C for several hours.[2] However, prolonged heating can also lead to degradation, so a careful balance is necessary.

  • Use of a Co-solvent: Running the reaction neat in POCl₃ can be effective but makes removal of the excess reagent challenging. Using a high-boiling inert solvent like toluene can improve process control and facilitate workup.

  • Catalytic Activation: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), can significantly accelerate the reaction.[4] These bases act as catalysts and also scavenge the HCl generated during the reaction, which can sometimes inhibit the process.

Issue 3: Formation of Impurities and Product Discoloration

Question: My final product is off-color (brown or tarry) and shows multiple spots on TLC, indicating low purity. What are the likely side reactions, and how can I minimize them?

Answer: The formation of impurities is often due to the harsh reaction conditions required for the chlorination. Degradation of the starting material or product can lead to a complex mixture of byproducts.

Mitigation and Purification Strategies:

  • Strict Temperature Control: Overheating is a common cause of degradation. Maintain a consistent internal reaction temperature and avoid localized hot spots, which can be a challenge during scale-up.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to color formation.

  • Regioselectivity: While the 4-position is the primary site of chlorination, side reactions on the pyrrole ring can occur. Careful control of reaction conditions is key to maintaining regioselectivity.

  • Purification: If impurities are present, recrystallization is a common method for purification. Toluene is a suitable solvent for recrystallizing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine?

A1: Yields can vary significantly based on the scale and specific conditions. Reported yields in literature and patents range from 60% to over 80%.[5][6] With careful optimization of the workup procedure to prevent hydrolysis, achieving yields in the higher end of this range is feasible.

Q2: Are there alternative chlorinating agents to POCl₃?

A2: While POCl₃ is the most common and cost-effective reagent, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalyst (like DMF, forming a Vilsmeier reagent) can also be used.[7] However, each reagent has its own set of challenges and may require significant process optimization. For large-scale industrial production, the efficiency and economics of POCl₃ often make it the preferred choice.

Q3: How can I safely handle and quench large quantities of POCl₃?

A3: POCl₃ reacts violently with water in an exothermic reaction, releasing corrosive HCl gas.[7][8] On a large scale, this presents a significant safety hazard.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[9]

  • Engineered Controls: For larger quantities, consider using a closed system for reagent transfer.

  • Controlled Quenching Protocol: As detailed in Issue 1, the removal of excess POCl₃ by distillation before a slow, controlled reverse quench into ice-water is the safest approach.[4] In-situ monitoring techniques like Raman spectroscopy can be employed to ensure the completeness of the quench, adding a layer of safety for large-scale preparations.[10]

IV. Experimental Protocols and Data

Optimized Chlorination Protocol

This protocol incorporates best practices to mitigate common issues.

  • Reaction Setup: To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent) in toluene (5-10 volumes), add N,N-diisopropylethylamine (1.5 equivalents).

  • Reagent Addition: Slowly add phosphorus oxychloride (2-3 equivalents) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50°C and maintain until reaction completion is confirmed by HPLC (typically 4-6 hours).[5][6]

  • POCl₃ Removal: Cool the reaction mixture and remove excess POCl₃ and toluene under reduced pressure.

  • Quenching: Slowly pour the concentrated reaction mixture onto crushed ice/water (10 volumes) while maintaining the temperature below 35°C.[5]

  • Neutralization and Isolation: Adjust the pH of the aqueous slurry to 8-9 with a saturated solution of sodium bicarbonate.[5]

  • Aging and Filtration: Stir the resulting slurry at 40°C for at least one hour to ensure complete precipitation.[5] Filter the solid, wash with water, and dry under vacuum at a temperature below 80°C to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[5]

Comparative Data on Reaction Conditions
ParameterTraditional Method (Neat POCl₃)Optimized Method (Toluene/DIPEA)Rationale for Improvement
Solvent POCl₃ (large excess)TolueneEasier to handle and remove; less hazardous waste.
Base NoneN,N-diisopropylethylamine (DIPEA)Catalyzes the reaction and neutralizes HCl, potentially reducing reaction time and temperature.[4][5]
Temperature 80-100°C50°CMilder conditions reduce the formation of degradation impurities.[5][6]
Workup Direct quench of entire reaction mixtureDistillation of excess POCl₃ prior to quenchSignificantly improves safety and prevents product hydrolysis.[4]
Purity Often requires further purificationCan achieve >99.5% purity without additional purification steps.[5][6]Milder conditions and controlled workup lead to a cleaner product.

V. Visualizing the Workflow and Challenges

Troubleshooting Decision Tree for Low Yield

Caption: Decision tree for troubleshooting low yields.

Key Steps in the Optimized Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation StartMat 7H-pyrrolo[2,3-d] pyrimidin-4-one Reaction Chlorination with POCl₃ in Toluene + DIPEA (50°C) StartMat->Reaction Distill Distill off excess POCl₃ / Toluene Reaction->Distill Reaction Complete Quench Reverse Quench into Ice-Water Distill->Quench Neutralize Neutralize with NaHCO₃ (pH 8-9) Quench->Neutralize Isolate Filter, Wash, and Dry Product Neutralize->Isolate FinalProduct High-Purity 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Isolate->FinalProduct

Caption: Optimized workflow for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

VI. Concluding Remarks

The successful scale-up of the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine hinges on a thorough understanding of the reaction mechanism and potential pitfalls, particularly concerning the chlorination and subsequent workup steps. By implementing strategies such as the pre-quenching removal of excess POCl₃, controlled quenching procedures, and the use of catalytic activators, researchers can significantly improve yield, purity, and process safety. This guide serves as a foundational resource for overcoming these challenges and achieving a robust and scalable manufacturing process.

VII. References

  • Benchchem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. 4

  • ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. 1

  • National Center for Biotechnology Information. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. 11

  • ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. --INVALID-LINK--

  • Guidechem. What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine? 2

  • ACS Publications. Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. --INVALID-LINK--

  • Google Patents. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. --INVALID-LINK--

  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. --INVALID-LINK--

  • OUCI. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. --INVALID-LINK--

  • ACS Publications. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. --INVALID-LINK--

  • PubMed. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. --INVALID-LINK--

  • Echemi. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Safety Data Sheets. --INVALID-LINK--

  • ChemicalBook. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Chemical Properties,Uses,Production. --INVALID-LINK--

  • Justia Patents. novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. --INVALID-LINK--

  • PubMed Central. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. --INVALID-LINK--

  • National Center for Biotechnology Information. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. --INVALID-LINK--

  • WordPress.com. My friend phosphorus oxychloride. --INVALID-LINK--

  • Pharmaffiliates. 4'-Chloro-4,7'-bi-7H-pyrrolo[2,3-d]pyrimidine. --INVALID-LINK--

  • Google Patents. Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. --INVALID-LINK--

  • ChemicalBook. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. --INVALID-LINK--

  • Wikipedia. Phosphoryl chloride. --INVALID-LINK--

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. --INVALID-LINK--

  • National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. --INVALID-LINK--

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. --INVALID-LINK--

  • PubChem. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. --INVALID-LINK--

  • Semantic Scholar. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. --INVALID-LINK--

  • Apollo Scientific. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. --INVALID-LINK--

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. --INVALID-LINK--

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. --INVALID-LINK--

  • National Institutes of Health. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. --INVALID-LINK--

  • PubMed Central. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. --INVALID-LINK--

  • National Center for Biotechnology Information. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. --INVALID-LINK--

  • PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine. --INVALID-LINK--

References

Technical Support Center: Pyrrolo[2,3-d]pyrimidine Analog Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with novel pyrrolo[2,3-d]pyrimidine analogs. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to address common challenges encountered during the development and evaluation of these promising therapeutic agents. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors and other targeted therapies.[1][2][3] However, translating a novel analog from design to a bioactive lead can be fraught with challenges, from low bioactivity to poor physicochemical properties. This resource is structured to help you navigate these hurdles effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers often have when their novel pyrrolo[2,3-d]pyrimidine analogs exhibit unexpectedly low bioactivity.

Q1: My novel pyrrolo[2,3-d]pyrimidine analog shows poor potency in my primary biochemical assay. What are the most common initial culprits?

A1: Low potency in a biochemical assay, where the compound has direct access to the purified target protein (e.g., a kinase), typically points to a few key issues:

  • Suboptimal Target Engagement: The chemical substitutions on your pyrrolo[2,3-d]pyrimidine core may not be making the necessary interactions within the target's binding site. The pyrrolo[2,3-d]pyrimidine nucleus itself often mimics the purine core of ATP, but the substituents at positions like C4, C5, C6, and N7 are critical for affinity and selectivity.[4][5]

  • Incorrect Assay Conditions: Ensure your assay buffer, pH, and co-factor concentrations are optimal for the target enzyme's activity. The stability of your compound under these conditions should also be verified.

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that may lead to non-specific inhibition or sequestration of the compound, resulting in a misleadingly low apparent potency.

Q2: My analog is potent in the biochemical assay but shows a significant drop-off in activity in a cell-based assay. What should I investigate first?

A2: This is a very common and informative result. A significant discrepancy between biochemical and cellular potency strongly suggests issues with the compound's ability to reach and interact with its target in a complex biological environment. The primary factors to investigate are:

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. This is often linked to physicochemical properties like high polarity or excessive molecular weight.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes (e.g., cytochrome P450s) into inactive forms.[6]

  • High Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching the necessary intracellular concentration.

  • Poor Solubility: The compound may be precipitating out of the cell culture media, drastically reducing the effective concentration available to the cells.

Q3: How do I begin to dissect the Structure-Activity Relationship (SAR) for my series of pyrrolo[2,3-d]pyrimidine analogs?

A3: A systematic SAR investigation is crucial. The pyrrolo[2,3-d]pyrimidine scaffold offers several positions for modification.[7][8] A logical approach involves:

  • Core Modifications: Keep the substituents constant while making small changes to the core itself, if synthetically feasible. For instance, exploring bioisosteres like thieno[2,3-d]pyrimidines can reveal the importance of the pyrrole nitrogen.[9]

  • Systematic Substituent Changes: Modify one position at a time (e.g., the C4, C5, or C6 position) while keeping the rest of the molecule constant.[1] This allows you to understand the specific contribution of each substituent to activity.

  • Explore Diverse Functionalities: Introduce a variety of substituents at each position to probe for different types of interactions (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged groups). Halogen substitutions, for example, can enhance binding affinity and metabolic stability.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems, structured in a question-and-answer format.

Guide 1: Addressing Poor Aqueous Solubility

Issue: My pyrrolo[2,3-d]pyrimidine analog is difficult to dissolve in aqueous buffers for my assays, leading to inconsistent results.

Q: What is the first step in diagnosing and addressing a solubility problem?

A: The first step is to quantitatively measure the thermodynamic and kinetic solubility of your compound. This provides a baseline and allows you to assess the impact of any modifications. A simple nephelometric or UV-based solubility assay is a good starting point.

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution in DMSO.

  • Addition of Aqueous Buffer: Add the aqueous buffer of choice (e.g., PBS, pH 7.4) to all wells, including a DMSO-only control. The final DMSO concentration should be consistent and low (typically 1-2%).

  • Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation to reach equilibrium.

  • Measurement: Read the absorbance or turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Q: My compound's solubility is confirmed to be low (<10 µM). What structural modifications can I make to improve it?

A: Improving solubility often involves a trade-off with other properties like permeability and potency, so changes must be made strategically.[11][12]

  • Introduce Polar Functional Groups: Adding groups that can ionize at physiological pH is a highly effective strategy.[11] Consider incorporating basic amines (e.g., piperazine, morpholine) or acidic groups (e.g., carboxylic acids) at solvent-exposed positions of your molecule.[13] These groups can form salts and are more readily solvated.

  • Disrupt Crystal Packing: Highly planar, rigid molecules tend to have strong crystal lattice energy and thus lower solubility. Introducing non-planar, saturated rings (e.g., replacing a phenyl ring with a cyclohexyl ring) or bulky groups can disrupt this packing and improve solubility.[14]

  • Reduce Lipophilicity (logP): While hydrophobic interactions are often key for potency, excessive lipophilicity is a major cause of poor solubility. Replace lipophilic groups with more polar ones. For example, substitute a tert-butyl group with an isopropoxy or a methoxyethoxy group.

  • Utilize Bioisosteric Replacements: Replace a non-polar ring system with a more polar heterocyclic ring. For instance, replacing a benzene ring with a pyridine or pyrimidine can introduce a nitrogen atom that acts as a hydrogen bond acceptor, improving interaction with water.[15]

Table 1: Common Structural Modifications to Improve Solubility

StrategyExample ModificationRationale
Increase Polarity Add a morpholine or piperazine moietyIntroduces a basic nitrogen that can be protonated at physiological pH, increasing water interaction.[13]
Disrupt Planarity Introduce a spirocycle or a non-planar saturated ringReduces crystal lattice energy by preventing efficient molecular packing.[14]
Reduce Lipophilicity Replace a phenyl group with a pyridineLowers the calculated logP and introduces a hydrogen bond acceptor.
Add H-bond Donors/Acceptors Incorporate hydroxyl or amide groupsIncreases the potential for hydrogen bonding with water molecules.
Guide 2: Investigating Low Cellular Activity and Suspected Metabolic Instability

Issue: My analog is highly potent against the isolated enzyme, but its IC50 in a cell-based assay is 100-fold higher. I suspect it's being rapidly metabolized.

Q: How can I confirm if my compound is metabolically unstable?

A: A standard in vitro metabolic stability assay using liver microsomes is the gold standard for this assessment. This assay measures the rate at which your compound is cleared by the major drug-metabolizing enzymes.

Experimental Protocol: Microsomal Stability Assay

  • Reagent Preparation: Thaw liver microsomes (human or from another species of interest) and an NADPH-regenerating system on ice.

  • Incubation: In a 96-well plate, incubate your compound at a low concentration (e.g., 1 µM) with the liver microsomes in a phosphate buffer at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system. Include control wells without the NADPH system to account for non-enzymatic degradation.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance.

Q: My compound has a short half-life in the microsomal assay. What are the "soft spots" on the pyrrolo[2,3-d]pyrimidine scaffold that are prone to metabolism, and how can I block them?

A: Identifying and modifying metabolic "soft spots" is a key medicinal chemistry strategy.

  • Common Metabolic Hotspots:

    • Electron-Rich Aromatic Rings: Unsubstituted phenyl or other aryl groups are susceptible to hydroxylation by cytochrome P450 enzymes.

    • Benzylic Positions: Carbons adjacent to an aromatic ring are prone to oxidation.

    • N- and O-dealkylation: Small alkyl groups (e.g., methyl, ethyl) attached to nitrogen or oxygen atoms can be cleaved.

    • The Pyrrole Ring: The pyrrole moiety itself can be a site of oxidation.

  • Strategies to Improve Metabolic Stability:

    • Blocking with Halogens: Introducing electron-withdrawing groups like fluorine or chlorine onto an aromatic ring can deactivate it towards oxidative metabolism.[10]

    • Deuteration: Replacing a hydrogen atom at a known metabolic soft spot with its heavier isotope, deuterium, can slow the rate of bond cleavage (the kinetic isotope effect).

    • Steric Hindrance: Placing a bulky group near a metabolic hotspot can physically block the metabolizing enzyme from accessing it.

    • Bioisosteric Replacement: Replace a metabolically labile group with a more stable one. For example, replace a methoxy group (-OCH3), which is prone to O-dealkylation, with a more stable fluoro or difluoromethyl group.

Guide 3: Deconvoluting Off-Target Effects vs. On-Target Toxicity

Issue: At effective concentrations, my pyrrolo[2,3-d]pyrimidine analog is causing significant cytotoxicity in my cell-based assays, which may not be related to the inhibition of its intended target.

Q: How can I determine if the observed cytotoxicity is due to on-target inhibition or off-target effects?

A: This is a critical question in drug development. Several experiments can help distinguish between on-target and off-target toxicity.

  • Target Engagement Assay: First, confirm that your compound is actually binding to its intended target within the cell at the concentrations where you observe toxicity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.[16] It measures the change in the thermal stability of a target protein upon ligand binding.[17][18]

  • Rescue Experiment: If possible, overexpress the target protein in your cells. If the toxicity is on-target, the increased level of the target may require a higher concentration of your compound to achieve the same inhibitory effect, thus "rescuing" the cells from toxicity at lower doses.

  • Phenocopying with a Different Modality: Use a genetic approach like RNAi or CRISPR to knock down the target protein. If the cellular phenotype (e.g., apoptosis, cell cycle arrest) observed with your compound is the same as that observed with target knockdown, it provides strong evidence for on-target activity.

  • Kinome Profiling: Since many pyrrolo[2,3-d]pyrimidines are kinase inhibitors, their off-target effects often involve other kinases.[19][20][21][22] A commercial kinome profiling service can screen your compound against a large panel of kinases to identify potential off-target interactions that could explain the cytotoxicity.[23]

Workflow Diagram: Investigating On-Target vs. Off-Target Toxicity

G start Cytotoxicity Observed in Cell-Based Assay cetsa Perform Target Engagement Assay (e.g., CETSA) start->cetsa engaged cetsa->engaged Target Engaged? knockdown Knockdown Target Protein (RNAi/CRISPR) phenotype phenotype knockdown->phenotype Compare Phenotypes profiling Perform Kinome Profiling off_target_hits off_target_hits profiling->off_target_hits Identify Off-Target Hits yes_engaged yes_engaged engaged->yes_engaged Yes no_engaged no_engaged engaged->no_engaged No yes_engaged->knockdown no_engaged->profiling same_pheno phenotype->same_pheno Same? on_target High Confidence On-Target Effect same_pheno->on_target Yes different_pheno different_pheno same_pheno->different_pheno No different_pheno->profiling yes_hits off_target_hits->yes_hits Hits Found? off_target Probable Off-Target Effect yes_hits->off_target Yes no_hits no_hits yes_hits->no_hits No unknown unknown no_hits->unknown Investigate Other Mechanisms (e.g., Reactive Metabolites)

Caption: A logical workflow for dissecting on-target versus off-target effects.

Part 3: Optimizing Cell-Based Assays

The reliability of your bioactivity data is critically dependent on the quality and optimization of your cell-based assays.[24][25][26][27][28]

Q: What are the key parameters to optimize for a new cell-based assay with my pyrrolo[2,3-d]pyrimidine analogs?

A: Proper assay optimization is essential to generate a robust assay window and reproducible data.

  • Cell Seeding Density: The number of cells seeded per well is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth, nutrient depletion, and changes in cell health, all of which can affect the results.[24] Test a range of seeding densities to find one that gives a strong signal-to-background ratio without reaching confluency by the end of the experiment.

  • Compound Incubation Time: The duration of compound exposure can significantly impact the observed potency. A time course experiment (e.g., 6, 24, 48, 72 hours) should be performed to determine the optimal incubation time to observe the desired biological effect.

  • Serum Concentration: Serum contains proteins that can bind to your compound, reducing its free concentration and apparent potency. Test how varying serum concentrations (e.g., 1%, 5%, 10%) in your culture media affect the IC50 of a control compound. This will help you understand the potential impact of protein binding on your results.

  • DMSO Tolerance: Ensure that the final concentration of your vehicle (typically DMSO) is well-tolerated by your cells and does not affect the assay readout. Test a range of DMSO concentrations to determine the highest concentration that has no effect on cell viability or the assay signal.

Assay Optimization Workflow Diagram

G cluster_0 Assay Development cluster_1 Assay Validation A Select Cell Line & Assay Readout B Optimize Seeding Density A->B C Determine Optimal Incubation Time B->C D Assess Serum Sensitivity C->D E Validate DMSO Tolerance D->E F Finalize Assay Protocol E->F G Determine Z'-factor F->G H Test Control Compounds G->H I Assess Reproducibility H->I

Caption: A stepwise workflow for robust cell-based assay development.

References

Technical Support Center: In Vivo Metabolite Identification for 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the in vivo metabolite identification of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives. This class of N-heterocyclic compounds is of significant interest in drug development.[1][2][3] Understanding their metabolic fate is a critical step in evaluating drug safety and efficacy, as mandated by regulatory bodies like the FDA through its Metabolites in Safety Testing (MIST) guidance.[4][5][6][7] This guidance stipulates that any human metabolite comprising more than 10% of the parent drug's systemic exposure at steady state must be evaluated for safety.[4][5]

This document provides researchers, scientists, and drug development professionals with a centralized resource of field-proven insights, detailed protocols, and troubleshooting solutions tailored to the unique challenges presented by this chemical scaffold.

Core Concepts: Predicted Metabolic Pathways

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, a 7-deazapurine analog, possesses several potential sites for metabolic transformation.[2] Based on the metabolism of similar N-heterocyclic structures, we can predict the most probable metabolic reactions.[8][9][10]

Phase I Metabolism (Modification):

Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[9]

  • Oxidation: This is a major route for N-heterocycles.[10] Expect hydroxylation on the pyrrole or phenyl rings (if present as substituents), N-oxidation, and oxidation of alkyl substituents. Saturated heterocyclic rings are often metabolized at the position adjacent to the heteroatom.[8]

  • N-Dealkylation: If alkyl groups are present on the nitrogen atoms, their removal is a common metabolic pathway.

  • Ring Opening: While less common, oxidative metabolism can lead to the opening of heterocyclic rings.[10]

Phase II Metabolism (Conjugation):

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[9]

  • Glucuronidation: This is a primary conjugation pathway. Hydroxyl groups introduced during Phase I are common sites for UGT (UDP-glucuronosyltransferase) enzymes to attach a glucuronic acid moiety. The tetrazole ring, a bioisostere for carboxylic acid, is also known to undergo N2-glucuronidation.[10]

  • Sulfation: Phenolic metabolites can be conjugated with a sulfonate group by sulfotransferase (SULT) enzymes.

  • Glutathione (GSH) Conjugation: The formation of reactive intermediates, such as epoxides from aromatic oxidation, can lead to conjugation with glutathione, a key detoxification pathway.[10]

Below is a summary of common biotransformations and their corresponding mass shifts, which is critical for data analysis in mass spectrometry.

Metabolic Reaction Mass Change (Da) Phase Common Site on Scaffold
Hydroxylation+16IAromatic rings, alkyl chains
N-Oxidation+16IPyrrole or pyrimidine nitrogen
Dehydrogenation-2ISaturated rings, alkyl chains
N-Dealkylation (-CH2)-14INitrogen substituents
Glucuronidation+176IIHydroxyl groups, acidic nitrogens
Sulfation+80IIHydroxyl groups
Glutathione Conjugation+305IISites of reactive intermediates

Standard Experimental Workflow

A typical in vivo metabolite identification study follows a structured workflow from dosing to data interpretation. This process is designed to be systematic and robust, ensuring data integrity at each step.

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Interpretation animal_dosing Animal Dosing (e.g., Rat, Dog) sample_collection Biological Sample Collection (Plasma, Urine, Feces) animal_dosing->sample_collection sample_prep Sample Preparation (SPE, LLE, PPT) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis (HRMS for structure) sample_prep->lcms_analysis data_processing Data Processing (Metabolite Prediction Software) lcms_analysis->data_processing structure_elucidation Structure Elucidation (MS/MS Fragmentation) data_processing->structure_elucidation reporting Reporting & MIST Assessment structure_elucidation->reporting

Fig 1. General workflow for in vivo metabolite identification.

Frequently Asked Questions (FAQs)

Q1: What are the best matrices to collect for an in vivo study of this compound class? A1: For a comprehensive profile, collect plasma, urine, and feces. Plasma provides data on circulating metabolites relevant to MIST assessment.[4] Urine and feces are crucial for understanding excretion pathways and capturing metabolites that are rapidly cleared from circulation.

Q2: Should I use a radiolabeled (e.g., ¹⁴C or ³H) compound for my initial studies? A2: While not always necessary for early-stage discovery, a radiolabeled study is the gold standard for definitive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. It provides a complete mass balance and ensures that all drug-related material is accounted for, which is critical for MIST calculations.[11][12] However, modern high-resolution mass spectrometry (HRMS) often allows for comprehensive metabolite detection without radiolabeling in initial human studies.[12]

Q3: How do I choose the right animal species for my study? A3: It is highly recommended to perform in vitro cross-species metabolism comparisons (e.g., using liver microsomes from rat, dog, monkey, and human) early in development.[4] The goal is to select a toxicology species that produces a human-relevant metabolite profile.[4][5] If a major human metabolite is not found in toxicology species, separate safety studies on that metabolite may be required.[6]

Q4: My parent compound is extensively metabolized and is below 10% of total circulating drug material. Does MIST still apply? A4: Yes. In cases of extensive metabolism, the FDA MIST guidance can be challenging. An alternative approach, supported by the International Conference on Harmonisation (ICH) M3 guidance, is to focus on metabolites that are greater than 10% of the total drug-related material in circulation, rather than 10% of the parent compound's exposure.[7] This pragmatic approach focuses safety testing on the most abundant circulating species.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Low or no detection of the parent compound in plasma. 1. Poor oral bioavailability.2. Rapid and extensive first-pass metabolism.3. Sample collection time points are too late.[13]1. Consider intravenous (IV) administration in a pilot study to assess systemic clearance.2. Analyze liver microsomes in vitro to confirm metabolic stability.3. Optimize the blood sampling schedule with more frequent collection at earlier time points.[13]
Poor recovery of metabolites during sample preparation. 1. Inappropriate extraction method (e.g., solvent, pH).[13]2. Degradation of unstable metabolites (e.g., N-glucuronides, acyl glucuronides) during processing.[14][15]3. Strong binding of metabolites to plasma proteins.[13]1. Test a range of extraction techniques (Protein Precipitation, LLE, SPE). For this scaffold, a mixed-mode SPE (combining reversed-phase and ion-exchange) is often effective.[16]2. Keep samples on ice or at 4°C throughout extraction. Use fresh solvents and consider adding antioxidants if oxidative degradation is suspected.[13]3. For protein precipitation, use cold acetonitrile, which is effective at disrupting protein binding.[17]
High background noise or matrix effects in LC-MS/MS. 1. Insufficient sample cleanup.2. Co-elution with endogenous components (e.g., phospholipids in plasma).3. Ion source contamination.1. Switch from protein precipitation to a more selective technique like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[18]2. Optimize the LC gradient to better separate metabolites from matrix components. Employ phospholipid removal plates/cartridges for plasma samples.[16]3. Perform routine cleaning and maintenance of the MS ion source.
Observed metabolites do not match predictions (Phase I/II). 1. Metabolism by non-CYP enzymes (e.g., FMO, AOX).2. Significant contribution from gut microbiota metabolism.3. Formation of unusual adducts in the mass spectrometer source.[13]1. Conduct in vitro incubations with specific inhibitors or recombinant enzymes to identify contributing enzyme families.2. Analyze fecal samples and consider incubations with gut microbiota to investigate their metabolic contribution.[13]3. Scrutinize mass spectra for common adducts (e.g., +Na, +K, +ACN) and in-source fragments. Use HRMS to confirm elemental compositions.
Difficulty elucidating the site of conjugation (e.g., which N was glucuronidated). 1. Insufficient fragmentation energy in MS/MS, leading to loss of the conjugate without fragmenting the parent structure.2. Lack of diagnostic fragment ions.1. Use advanced MS techniques like MSⁿ (in an ion trap) or varying collision energies to generate richer fragmentation spectra.[11][19]2. Compare fragmentation patterns of different Phase I metabolites to see how hydroxylation, for example, alters the fragmentation, which can help pinpoint the modification site.3. If definitive identification is critical, synthesis of suspected metabolite standards and NMR analysis may be required.

Key Experimental Protocols

Protocol 1: Plasma Sample Preparation using Solid Phase Extraction (SPE)

This protocol is designed for the robust extraction of the parent drug and its metabolites from plasma, balancing recovery and sample cleanliness.

Objective: To extract a broad range of metabolites with varying polarities while removing proteins and phospholipids.

Materials:

  • Mixed-Mode Strong Cation-Exchange SPE Cartridges/Plates.

  • Plasma samples, thawed on ice.

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the parent drug).

  • Reagents: Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).

  • SPE Manifold or automated SPE system.

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of IS solution.

    • Add 600 µL of 4% Phosphoric Acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of MeOH.

    • Equilibrate with 1 mL of water.

    • Rationale: Conditioning wets the sorbent, and equilibration prepares it for the aqueous sample, ensuring proper interaction.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the SPE cartridge.

    • Apply slow, consistent vacuum to ensure the sample passes through the sorbent at ~1 mL/min.

  • Washing Steps:

    • Wash 1 (Polar Interferences): Add 1 mL of 0.1% FA in water.

    • Wash 2 (Non-polar Interferences): Add 1 mL of MeOH.

    • Rationale: The first wash removes salts and highly polar molecules. The second wash removes lipids and other non-polar interferences while the basic analytes are retained by the strong cation-exchanger.

  • Elution:

    • Elute the analytes with 1 mL of 5% NH₄OH in MeOH.

    • Rationale: The ammonium hydroxide neutralizes the charge on the basic analytes, releasing them from the cation-exchange sorbent for elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 50:50 ACN:Water for LC-MS/MS analysis.

Protocol 2: Generic LC-HRMS Method for Metabolite Detection

Objective: To achieve chromatographic separation and obtain accurate mass data for metabolite identification.

Instrumentation:

  • UHPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full MS scan with data-dependent MS/MS (dd-MS2)

  • Full MS Scan Range: m/z 100-1000

  • dd-MS2: Trigger MS/MS for the top 5 most intense ions exceeding a threshold.

  • Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a wide range of fragments are produced.

  • Rationale: HRMS provides accurate mass measurements, allowing for the determination of elemental composition. The data-dependent MS/MS ensures that fragmentation data is automatically acquired for potential metabolites as they elute.[20][21]

Visualization of Predicted Metabolism

The following diagram illustrates the primary predicted metabolic pathways for the core 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one structure.

G cluster_legend Legend cluster_pathway Metabolic Pathway cluster_phase1 cluster_phase2 p1 Phase I p2 Phase II Parent Parent Drug (Pyrrolo[2,3-d]pyrimidin-6-one Core) Oxidation Oxidation (Hydroxylation, N-Oxidation) Parent->Oxidation CYP450 Dealkylation N-Dealkylation (if applicable) Parent->Dealkylation CYP450 Glucuronidation Glucuronidation Parent->Glucuronidation UGTs (Direct) Oxidation->Glucuronidation UGTs Sulfation Sulfation Oxidation->Sulfation SULTs

Fig 2. Predicted metabolic pathways for the core scaffold.

References

Validation & Comparative

Spectroscopic Confirmation of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone, recognized as a "privileged structure" for its role in targeting a wide array of enzymes, particularly kinases.[1] Its structural similarity to adenine allows it to function as a potent ATP-competitive inhibitor, leading to blockbuster drugs like Tofacitinib for autoimmune diseases. The synthesis of novel derivatives from key intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical activity in medicinal chemistry.[1][2][3]

This guide provides an in-depth, multi-technique spectroscopic analysis to unambiguously confirm the structure of a specific derivative, 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one (Molecular Formula: C₈H₈ClN₃O, Molecular Weight: 197.62 g/mol ).[4] For researchers and drug development professionals, rigorous structural verification is not merely a procedural step but the foundation upon which all subsequent biological and pharmacological data rests. We will dissect the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, explaining the causal relationships between the molecular structure and the spectral output.

Caption: Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experimental Causality

¹H NMR spectroscopy is the primary tool for determining the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for heterocyclic compounds as it can solubilize the sample well and its residual peak does not typically interfere with key signals. The N-H proton is observable and can be confirmed by a D₂O exchange experiment, where the acidic proton is replaced by deuterium, causing its signal to disappear.[5]

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆.

  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Acquisition: Record the spectrum at 25 °C. Acquire 16-32 scans for a good signal-to-noise ratio.

  • Reference: Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • (Optional) D₂O Exchange: Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to identify the N-H proton.

Predicted ¹H NMR Data & Interpretation
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 12.10Broad Singlet1HN₇-HThe acidic proton on the pyrrole nitrogen is significantly deshielded and often appears as a broad signal due to quadrupole coupling and potential hydrogen bonding. This peak will disappear upon D₂O exchange.
~ 8.25Singlet1HC₂-HThis proton is on the electron-deficient pyrimidine ring, adjacent to two nitrogen atoms, causing a strong downfield shift into the aromatic region.
~ 1.45Singlet6HC₅-(CH₃)₂The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon (C₅). They appear as a single, sharp peak integrating to 6 protons in the upfield, aliphatic region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experimental Causality

¹³C NMR provides a map of the carbon skeleton. A proton-decoupled experiment is standard, which collapses all C-H coupling to render each unique carbon atom as a single line, simplifying the spectrum. The chemical shifts are highly sensitive to the electronic environment; carbonyl carbons are the most deshielded, followed by aromatic/olefinic carbons, while sp³ hybridized carbons appear upfield.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: Bruker Avance III HD 101 MHz spectrometer (or equivalent).

  • Acquisition: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Reference: Calibrate the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Predicted ¹³C NMR Data & Interpretation
Chemical Shift (δ, ppm)AssignmentRationale
~ 175.0C₆ (C=O)The amide carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and resonance, placing it far downfield.
~ 154.5C₄ (C-Cl)The carbon atom bonded to the electronegative chlorine atom is significantly deshielded.
~ 152.0C₂This carbon is adjacent to three nitrogen atoms in the pyrimidine ring, resulting in a strong downfield shift.
~ 151.0C₇ₐA quaternary carbon at the fusion of the two rings, its chemical shift is influenced by the adjacent nitrogen atoms.
~ 104.0C₄ₐAnother quaternary carbon at the ring fusion, typically found in this region for the pyrrolo[2,3-d]pyrimidine core.[5]
~ 50.0C₅This is a quaternary sp³-hybridized carbon. Being attached to two methyl groups and a nitrogen atom places it in this characteristic region.
~ 25.0C₅-(C H₃)₂The sp³-hybridized methyl carbons appear in the far upfield aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Expertise & Experimental Causality

IR spectroscopy excels at identifying specific functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies. The presence of a strong, sharp absorption in the carbonyl region is a key diagnostic marker for the pyrimidin-6-one moiety, while the N-H stretch provides clear evidence for the pyrrole nitrogen proton.

Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Shimadzu FTIR spectrophotometer or equivalent.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Absorption Bands
Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3250N-H StretchPyrrole N-HA moderately sharp peak characteristic of the N-H bond in the five-membered ring.
~ 2980C-H StretchMethyl (sp³)Absorption from the symmetric and asymmetric stretching of C-H bonds in the two methyl groups.
~ 1690C=O StretchAmide CarbonylA very strong and sharp absorption band, which is a definitive indicator of the pyrimidin-6-one system.
1620, 1560C=N, C=C StretchAromatic RingsMultiple bands corresponding to the stretching vibrations within the fused heterocyclic ring system.
~ 780C-Cl StretchAryl HalideA moderate to strong absorption in the fingerprint region, indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

Expertise & Experimental Causality

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. For this molecule, the most critical diagnostic feature is the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: an [M]⁺ peak and an [M+2]⁺ peak, with a relative intensity ratio of approximately 3:1. This pattern is an unmistakable confirmation of the presence of a single chlorine atom.

Experimental Protocol
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, using electrospray ionization (ESI) in positive ion mode.

  • Acquisition: Acquire the full scan mass spectrum. Perform a tandem MS (MS/MS) experiment by isolating the molecular ion (m/z 197) to induce fragmentation and observe the resulting daughter ions.

Predicted Mass Spectrum Data
m/zIonRationale
197 / 199[M+H]⁺The protonated molecular ion. The 3:1 intensity ratio of the 197 (³⁵Cl) and 199 (³⁷Cl) peaks is definitive proof of one chlorine atom.
182 / 184[M+H - CH₃]⁺A common and stable fragment resulting from the loss of a methyl radical (15 Da). The 3:1 isotope pattern is retained.
162[M+H - Cl]⁺Fragmentation involving the loss of the chlorine atom (35 Da).

Proposed Fragmentation Pathway

M [M+H]⁺ m/z 197/199 F1 [M+H - CH₃]⁺ m/z 182/184 M->F1 - •CH₃ F2 [M+H - Cl]⁺ m/z 162 M->F2 - •Cl

Caption: Key fragmentation pathways for the target molecule in ESI-MS.

Conclusion: A Self-Validating System

The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from orthogonal spectroscopic techniques.

  • ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, confirming the number and connectivity of all protons and carbons, including the key gem-dimethyl group and the substituted pyrimidine ring.

  • IR spectroscopy provides direct proof of the essential functional groups, most notably the N-H bond and the critical pyrimidinone carbonyl.

  • Mass Spectrometry confirms the exact molecular weight and, most importantly, provides the irrefutable 3:1 isotopic signature of a single chlorine atom, while fragmentation patterns support the proposed structure.

Together, these analyses form a self-validating system. Each technique corroborates the others, eliminating isomeric possibilities and providing the high degree of certainty required for advancing a compound in a research or drug development pipeline.

References

A Comparative Guide to the Pyrrolo[2,3-d]pyrimidine Scaffold and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the emerging 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one and the broader pyrrolo[2,3-d]pyrimidine scaffold against two well-established classes of kinase inhibitors: Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of targeted kinase inhibition.

Introduction: The Central Role of Kinase Inhibitors in Targeted Therapy

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most important classes of drug targets. The development of small molecule kinase inhibitors, which can selectively block the activity of specific kinases, has revolutionized the treatment of various cancers and other diseases.

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is considered a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to adenine, the core of ATP, makes it an ideal starting point for designing potent kinase inhibitors that compete with ATP for binding to the kinase active site.[1] While specific experimental data on this compound is not extensively available in public literature, the broader class of pyrrolo[2,3-d]pyrimidine derivatives has yielded numerous potent inhibitors of various kinases.[1][2][3]

This guide will therefore use the pyrrolo[2,3-d]pyrimidine scaffold, exemplified by this compound, as a basis for comparison against the clinically validated CDK4/6 and BTK inhibitors.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Backbone

The 7-deazapurine structure of pyrrolo[2,3-d]pyrimidines allows for diverse chemical modifications at multiple positions, enabling the fine-tuning of potency and selectivity against different kinase targets.[1][4] Researchers have successfully developed pyrrolo[2,3-d]pyrimidine-based inhibitors against a range of kinases, including:

  • Janus Kinases (JAKs): Tofacitinib, a prominent JAK inhibitor for autoimmune diseases, is built on this scaffold.[4]

  • Epidermal Growth Factor Receptor (EGFR): Several studies have reported potent EGFR inhibitors for non-small cell lung cancer based on this core structure.[2][5]

  • Cyclin-Dependent Kinases (CDKs): A recent study highlighted the discovery of highly selective CDK2 inhibitors derived from a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, which is structurally related to the topic compound.[6]

  • Other Receptor Tyrosine Kinases (RTKs): This scaffold has been utilized to develop multi-targeted inhibitors against VEGFR, PDGFR, and others.[3][7]

The potential of this scaffold lies in its ability to be decorated with various functional groups to achieve specific interactions within the ATP-binding pocket of a target kinase, thereby conferring selectivity.

Comparator Class 1: CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically the transition from the G1 to the S phase.[8] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[9][10]

Mechanism of Action

CDK4/6 inhibitors function by blocking the kinase activity of the Cyclin D-CDK4/6 complex. This prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and halting cell cycle progression.[8] This targeted intervention stops the division of cancer cells.[9][10]

CDK4_6_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F phosphorylates Rb E2F Free E2F Rb_E2F->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Division Cell Division S_Phase_Genes->Cell_Division CDK46_Inhibitors CDK4/6 Inhibitors (Palbociclib, etc.) CDK46_Inhibitors->CyclinD_CDK46 inhibits

Caption: Simplified signaling pathway of CDK4/6 inhibition.

Approved CDK4/6 Inhibitors

Three major CDK4/6 inhibitors have been approved by the FDA for the treatment of HR+, HER2-negative breast cancer: Palbociclib, Ribociclib, and Abemaciclib.[11][12] While they share a common mechanism, they exhibit differences in their selectivity and side-effect profiles.[11]

InhibitorTarget(s)Key Adverse Events
Palbociclib (Ibrance) CDK4/6Neutropenia, leukopenia, fatigue
Ribociclib (Kisqali) CDK4/6Neutropenia, QT interval prolongation, hepatotoxicity
Abemaciclib (Verzenio) CDK4 > CDK6Diarrhea, neutropenia, fatigue

This table summarizes general information and is not exhaustive.

Comparator Class 2: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[13][14] This pathway is essential for the proliferation, survival, and migration of B-cells.[15] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active.[13][16]

Mechanism of Action

The first-generation BTK inhibitor, Ibrutinib, and second-generation inhibitors like Acalabrutinib, are irreversible inhibitors.[13] They form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[15] This blockade of BTK disrupts the downstream signaling cascade, inhibiting B-cell proliferation and survival, and preventing their migration and adhesion to protective tumor microenvironments.[13][15]

BTK_Pathway cluster_1 B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (PLCγ2, AKT, NF-κB) BTK->Downstream activates Survival Cell Survival & Proliferation Downstream->Survival BTK_Inhibitors BTK Inhibitors (Ibrutinib, etc.) BTK_Inhibitors->BTK irreversibly inhibits

References

A Head-to-Head Analysis of Privileged Kinase Scaffolds: Pyrrolo[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection in Drug Discovery

In the landscape of medicinal chemistry, particularly in the pursuit of kinase inhibitors, certain heterocyclic structures are recognized as "privileged scaffolds." These frameworks demonstrate a remarkable ability to bind to multiple biological targets with high affinity, providing a robust foundation for drug development. Among the most prominent are the pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine cores. Both are bioisosteres of adenine, the core of adenosine triphosphate (ATP), enabling them to act as competitive inhibitors in the ATP-binding pocket of kinases.[1][2]

This guide provides a comparative analysis of these two critical scaffolds. It moves beyond a simple recitation of facts to explore the nuanced differences in their synthesis, physicochemical properties, and biological activities. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to make informed decisions during the scaffold selection process for their kinase inhibitor programs.

Part 1: Structural and Physicochemical Properties: The Bioisosteric Trade-Off

The core difference between the two scaffolds is the bioisosteric replacement of the pyrrole's nitrogen (NH) group with the thiophene's sulfur (S) atom. This seemingly subtle change has significant implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.

The pyrrolo[2,3-d]pyrimidine core, often called 7-deazapurine, contains a hydrogen bond donor in the pyrrole ring, which can form a critical interaction with the kinase hinge region.[3] The thieno[2,3-d]pyrimidine scaffold lacks this hydrogen bond donor, which fundamentally alters its binding modes and physicochemical nature.[4] The sulfur atom in thiophene is less basic and has different electronic properties compared to the pyrrole nitrogen, influencing factors like solubility, lipophilicity, and metabolic stability.[5]

Below is a summary of the core physicochemical properties of the parent scaffolds.

Property7H-Pyrrolo[2,3-d]pyrimidineThieno[2,3-d]pyrimidineRationale for Difference
Molecular Weight 119.12 g/mol [6]136.18 g/mol [7]Sulfur is heavier than nitrogen and a C-H group.
cLogP 0.7[6]1.6[7]The sulfur atom generally increases lipophilicity compared to the N-H group.
Topological Polar Surface Area (TPSA) 41.6 Ų[6]41.9 ŲTPSA is similar as the key polar pyrimidine nitrogens are retained.
Hydrogen Bond Donors 1 (Pyrrole N-H)[6]0[7]Critical Difference : The pyrrole NH can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 2 (Pyrimidine Nitrogens)2 (Pyrimidine Nitrogens)Both scaffolds share the same pyrimidine nitrogen acceptors.

This fundamental difference in hydrogen bonding potential is a primary driver for scaffold selection. A medicinal chemist might choose the pyrrolo[2,3-d]pyrimidine scaffold when a hydrogen bond donation to the kinase hinge is known to be critical for potency. Conversely, if that interaction is not required, or if improved lipophilicity and potentially altered metabolic pathways are desired, the thieno[2,3-d]pyrimidine scaffold becomes an attractive alternative.[4]

Figure 1: Core chemical structures of the two scaffolds.

Part 2: Synthetic Accessibility

Both scaffolds are accessible through established synthetic routes, typically involving the construction of the five-membered ring (pyrrole or thiophene) onto a pre-existing pyrimidine, or vice-versa.[2][8] A common and crucial intermediate for both families is the 4-chloro derivative, which serves as a versatile handle for introducing various amine-containing side chains via nucleophilic aromatic substitution (SNAr).

For pyrrolo[2,3-d]pyrimidines, a prevalent strategy involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using reagents like phosphorus oxychloride (POCl₃).[3][9] Similarly, thieno[2,3-d]pyrimidin-4-ones can be chlorinated using POCl₃ to yield the corresponding 4-chlorothieno[2,3-d]pyrimidines.[10] The synthesis of the initial thiophene precursor for the thieno[2,3-d]pyrimidine scaffold often utilizes the Gewald reaction, a multicomponent condensation that builds the substituted aminothiophene ring.[11]

Workflow cluster_Pyrrolo Pyrrolo[2,3-d]pyrimidine Route cluster_Thieno Thieno[2,3-d]pyrimidine Route p_start Substituted 4-Aminopyrimidine p_cyclize Cyclization with Chloroacetaldehyde p_start->p_cyclize p_intermediate 7H-Pyrrolo[2,3-d]pyrimidin-4-one p_cyclize->p_intermediate p_chloro Chlorination (POCl3) p_intermediate->p_chloro p_final 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine p_chloro->p_final t_start Ketone/Aldehyde, Malononitrile, Sulfur (Gewald Reaction) t_cyclize Pyrimidine Ring Annulation t_start->t_cyclize t_intermediate Thieno[2,3-d]pyrimidin-4-one t_cyclize->t_intermediate t_chloro Chlorination (POCl3) t_intermediate->t_chloro t_final 4-Chlorothieno [2,3-d]pyrimidine t_chloro->t_final

Figure 2: Generalized synthetic workflows to key chloro intermediates.

While both routes are robust, the choice of starting materials and the specific substitution patterns desired can influence the overall yield and complexity. The Gewald reaction for the thieno-scaffold is particularly efficient for generating highly substituted thiophenes in a single step.

Part 3: Biological Activity and Target Landscape

Both scaffolds have proven to be exceptionally fruitful in the discovery of potent kinase inhibitors across various target families, leading to numerous clinical candidates and approved drugs for cancer and inflammatory diseases.[12][13]

The pyrrolo[2,3-d]pyrimidine scaffold is perhaps most famously embodied in Tofacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. Its development highlighted the importance of the 7-deazapurine core as an ATP mimic.[14] This scaffold is prevalent in inhibitors targeting a wide array of kinases, including EGFR, RET, and Axl.[12][15]

The thieno[2,3-d]pyrimidine scaffold has also demonstrated broad utility, with derivatives showing potent inhibition of kinases such as VEGFR-2, PI3K, and EGFR.[2] Its structural similarity to quinazoline, another privileged scaffold, makes it a valuable alternative in drug design.

Direct Comparative Case Study: RET Kinase Inhibition

A study by Lakkaniga et al. provides a direct, head-to-head comparison of the two scaffolds by synthesizing analogous compounds for the inhibition of RET kinase, a driver in certain cancers.[12][14] This type of direct comparison is invaluable as it isolates the effect of the core scaffold change.

Compound ID (Reference)Core ScaffoldRET-wt IC₅₀ (nM)RET V804M IC₅₀ (nM)
Compound 19 [12]Pyrrolo[2,3-d]pyrimidine10.3 ± 0.916.5 ± 2.6
Compound 25 [12]Thieno[2,3-d]pyrimidine36.5 ± 1.244.5 ± 3.1
Compound 20 [12]Pyrrolo[2,3-d]pyrimidine8.9 ± 1.114.8 ± 1.9
Compound 26 [12]Thieno[2,3-d]pyrimidine29.8 ± 2.139.2 ± 2.5

In this specific series targeting RET kinase, the pyrrolo[2,3-d]pyrimidine analogs consistently demonstrated higher potency against both wild-type and a common resistance mutant (V804M) compared to their direct thieno[2,3-d]pyrimidine bioisosteres.[12][14] The authors noted a decrease in both enzymatic and cellular inhibition for the sulfur-containing analogues.[4] This suggests that for this particular target and binding mode, the hydrogen bond donating capability of the pyrrole nitrogen is likely a significant contributor to the overall binding affinity.

Figure 3: Mechanism of action for scaffold-based ATP-competitive kinase inhibitors.

Part 4: Pharmacokinetics and ADMET Considerations

While in-vitro potency is crucial, the ultimate success of a drug candidate depends on its pharmacokinetic (PK) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The choice between a pyrrolo- and thieno- scaffold can influence these properties.

  • Metabolism: The pyrrole nitrogen is a potential site for metabolism (e.g., N-dealkylation if substituted, or oxidation). The thiophene sulfur can be oxidized to a sulfoxide or sulfone, which can alter solubility and clearance pathways. These metabolic differences can be leveraged to fine-tune a compound's half-life and clearance profile.

  • Physicochemical Properties: As noted earlier, the increased lipophilicity of the thieno- scaffold can impact solubility, permeability, and plasma protein binding. While higher lipophilicity can sometimes improve membrane permeability, it can also lead to lower aqueous solubility and increased non-specific binding.

  • Toxicity: Certain thiophene-containing metabolites have been associated with toxicity, although this is highly context-dependent and not a general rule for the class. As with any scaffold, thorough toxicological profiling is essential.

In a study of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors, in-silico ADMET predictions suggested that most compounds had low to very low Blood-Brain Barrier (BBB) penetration and were non-inhibitory against CYP2D6, a key metabolic enzyme. This highlights the potential to design peripherally-restricted agents with this scaffold.

Part 5: Experimental Protocols

To ensure this guide is self-validating, the following section provides detailed, representative protocols for the synthesis of a key intermediate and for a standard biological assay.

Protocol 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one, a common precursor.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-diisopropylethylamine (DIPEA)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • To a clean, dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq).

  • Add toluene (approx. 10 volumes) followed by phosphorus oxychloride (POCl₃, 3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and warm the mixture to 50 °C.

  • Stir at 50 °C for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Crucial Step: Remove excess POCl₃ via distillation under reduced pressure. This minimizes exothermic events during quenching.[9]

  • Slowly and carefully pour the concentrated reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous slurry to pH 7-8 by the slow addition of saturated aqueous NaHCO₃ solution.[9]

  • Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine (1 x 10 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene) to yield the final product.[9]

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

This is a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • Test compounds (dissolved in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Setup: Prepare a kinase/substrate master mix in kinase reaction buffer. Add 5 µL of this mix to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution in kinase reaction buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for a set time (e.g., 60 minutes). The duration should be within the linear range of the reaction.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

Both the pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds are powerful, privileged starting points for the design of kinase inhibitors. The choice between them is not a matter of inherent superiority but of strategic design based on the specific target and desired drug properties.

  • Choose Pyrrolo[2,3-d]pyrimidine when: A hydrogen bond donor is critical for hinge binding and potency, as demonstrated in many JAK and RET inhibitors.[12] This scaffold has a proven clinical track record and offers a slightly less lipophilic starting point.

  • Choose Thieno[2,3-d]pyrimidine when: A hydrogen bond donor is not required, when seeking novel intellectual property space, or when aiming to modulate physicochemical properties such as lipophilicity and metabolic pathways.[4] The lack of the N-H group removes a potential site of metabolism and a hydrogen-bonding element that may not be optimal for all targets.

Ultimately, the decision rests on empirical data. The most effective strategy often involves synthesizing and testing analogous pairs, as demonstrated in the RET kinase case study, to directly assess the impact of this critical bioisosteric switch on potency, selectivity, and the overall ADMET profile. This data-driven approach allows medicinal chemists to rationally navigate the subtle yet significant differences between these two exceptional scaffolds to discover the next generation of targeted therapeutics.

References

A Senior Application Scientist's Guide to Validating the Antitumor Activity of Novel Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antitumor activity of novel pyrrolo[2,3-d]pyrimidine derivatives. We will delve into the scientific rationale behind this promising class of compounds, present a comparative analysis against current standards of care, and provide detailed, field-tested protocols for robust preclinical evaluation.

The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[1][2] Its structural similarity to the ATP purine ring allows it to effectively compete for the ATP-binding site of various kinases, many of which are critical for cancer cell proliferation and survival.[1] This guide will focus on the validation of novel derivatives targeting cancers with significant unmet medical needs, specifically colon, breast, and cervical cancers.

The Promise of Pyrrolo[2,3-d]pyrimidines in Oncology

Cancer is often driven by aberrant signaling pathways, and protein kinases are central players in these cascades. The development of targeted kinase inhibitors has revolutionized cancer therapy.[1] Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a versatile platform for designing potent and selective inhibitors of various kinases implicated in cancer, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[3]

  • Non-receptor Tyrosine Kinases: Including JAKs, which are involved in cytokine signaling that can promote cancer cell proliferation.

  • Cell Cycle-Related Kinases: Such as CDKs, which regulate cell cycle progression.

The therapeutic potential of this scaffold is underscored by the clinical success of drugs like Ruxolitinib (a JAK inhibitor) and Pemetrexed (an antifolate with a pyrrolo[2,3-d]pyrimidine core).[4][5]

Comparative Analysis of Preclinical Antitumor Activity

A critical step in drug development is benchmarking novel compounds against existing therapies. The following tables summarize the in vitro cytotoxicity of exemplary novel pyrrolo[2,3-d]pyrimidine derivatives compared to standard-of-care chemotherapeutic agents in relevant cancer cell lines.

In Vitro Cytotoxicity Data

Table 1: Colon Cancer (HT-29 Cell Line)

CompoundTarget/Mechanism of ActionIC50 (µM)Reference
Novel Pyrrolo[2,3-d]pyrimidine 8g DDR2 Kinase Inhibitor4.01[6]
5-Fluorouracil (Standard of Care) Thymidylate Synthase Inhibitor~1-10 (Dose-dependent)[7][8]
Doxorubicin (Reference Compound) Topoisomerase II Inhibitor~0.1-1.0[9][10][11]

Table 2: Breast Cancer (MCF-7 Cell Line)

CompoundTarget/Mechanism of ActionIC50 (µM)Reference
Novel Pyrrolo[2,3-d]pyrimidine 10b Unknown>50 (moderate activity)[9]
Novel Pyrrolo[2,3-d]pyrimidine 5k Multi-kinase Inhibitor29-59[12]
Paclitaxel (Standard of Care) Microtubule Stabilizer~0.003-0.012[13]
Doxorubicin (Reference Compound) Topoisomerase II Inhibitor~0.05-1.2[14][15]

Table 3: Cervical Cancer (HeLa Cell Line)

CompoundTarget/Mechanism of ActionIC50 (µM)Reference
Novel Pyrrolo[2,3-d]pyrimidine 10a Unknown>50 (moderate activity)[9]
Cisplatin (Standard of Care) DNA Cross-linking Agent~1-10[16][17]
Doxorubicin (Reference Compound) Topoisomerase II Inhibitor~0.1-0.5[9]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes.

In Vivo Efficacy in Xenograft Models

While in vitro data provides initial insights into potency, in vivo studies are essential to evaluate a compound's therapeutic potential in a physiological context.

Table 4: In Vivo Antitumor Activity in Xenograft Models

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Novel Pyrrolo[2,3-d]pyrimidine 1 RET-driven Tumor Xenograft10 and 30 mg/kg, po, qdRobust in vivo efficacy[18]
Novel Pyrrolo[2,3-d]pyrimidine 9g Colorectal Cancer Xenograft15 mg/kg75.8% TGI[19]
5-Fluorouracil Colon Cancer XenograftIntravenous injectionReduced tumor growth and prolonged survival[7][20]
Paclitaxel Breast Cancer Xenograft20 mg/kg, i.p., daily for 5 daysSignificant antitumor activity[21][22]
Cisplatin Cervical Cancer XenograftWeekly intravenous injectionReduction in tumor growth[23][24]

Mechanistic Validation: Unraveling the "How"

Understanding the mechanism of action is paramount for rational drug development. For kinase inhibitors, this involves confirming target engagement and elucidating the downstream effects on signaling pathways.

Visualizing the Kinase Inhibition Pathway

Many pyrrolo[2,3-d]pyrimidine derivatives function by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. A generalized schematic of this mechanism is presented below.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase Kinase Domain Receptor->Kinase Activation Ligand Growth Factor Ligand->Receptor Pyrrolo Pyrrolo[2,3-d]pyrimidine Derivative Pyrrolo->Kinase Inhibition ATP ATP ATP->Kinase Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Generalized signaling pathway of kinase inhibition.

Experimental Protocols for Validation

The following are detailed, step-by-step methodologies for key experiments to validate the antitumor activity of novel pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation MTT Cell Viability Assay (MTT) Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle WesternBlot Mechanism of Action (Western Blot) CellCycle->WesternBlot Xenograft Xenograft Tumor Model WesternBlot->Xenograft Promising Candidate Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: A typical experimental workflow for preclinical validation.

Cell Viability Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[25]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the novel pyrrolo[2,3-d]pyrimidine derivative and a standard drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[25]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[26][27]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[26]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[28]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[27]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[26]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

Principle: Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[29][30]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[29]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[29]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to visualize the target protein.[10][18]

Protocol:

  • Protein Extraction: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold represents a highly promising starting point for the development of novel antitumor agents. This guide provides a robust framework for the preclinical validation of such derivatives, from initial in vitro screening to in vivo efficacy studies and mechanistic elucidation. By employing these standardized and well-validated methodologies, researchers can generate high-quality, reproducible data to support the advancement of promising candidates into further preclinical and clinical development. Future efforts should focus on optimizing the pharmacokinetic properties and minimizing off-target toxicities of these derivatives to maximize their therapeutic potential.

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine core, a bioisosteric analogue of adenine, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to the purine base of ATP allows it to competitively bind to the ATP-binding site of a vast number of enzymes, particularly kinases.[2] This inherent advantage has led to an explosion of research and the successful development of several FDA-approved drugs for treating cancers, inflammatory disorders, and myeloproliferative diseases.[1][3]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the potency and selectivity of pyrrolo[2,3-d]pyrimidine inhibitors. We will dissect the chemical modifications across different target classes, supported by comparative experimental data, and provide validated protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the intricate causality behind the design of next-generation inhibitors based on this versatile scaffold.

The Pyrrolo[2,3-d]pyrimidine Core: A Blueprint for Inhibition

The power of the pyrrolo[2,3-d]pyrimidine scaffold lies in its modifiable nature. Strategic substitutions at key positions on the bicyclic ring system allow for the fine-tuning of inhibitor affinity, selectivity, and pharmacokinetic properties. The primary points of modification are the C2, C4, C5, and N7 positions.

Caption: Core Pyrrolo[2,3-d]pyrimidine scaffold with key modification points.

Part 1: SAR in Kinase Inhibition - The Engine of Anticancer Therapy

Kinases are primary targets for pyrrolo[2,3-d]pyrimidine inhibitors due to their central role in cell signaling pathways that are often dysregulated in cancer.[2]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase crucial for epithelial tissue development, and its overactivation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[4][5]

  • C4-Position: This is the most critical position for achieving potent EGFR inhibition. The introduction of an N-phenyl (aniline) group is a cornerstone of many successful inhibitors.[6] The rationale is that this moiety occupies a hydrophobic pocket near the ATP-binding site. Further substitution on this aniline ring is key:

    • Halogenation: Adding a halogen (e.g., Chlorine, Fluorine) to the aniline ring often enhances potency.[6]

    • Small Hydrophilic Groups: Incorporating moieties like acrylamide at the para-position of the aniline ring enables the formation of a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition. This strategy is vital for overcoming resistance mutations like T790M.[7]

  • C5 and C6-Positions: While less explored than C4, modifications here can improve activity. For instance, 4,5-disubstituted derivatives have shown potent dual inhibitory activity against both EGFR and ErbB2.[6]

  • N7-Position: The pyrrole nitrogen typically forms a crucial hydrogen bond with the "hinge" region of the kinase domain. While often unsubstituted (N7-H), attaching specific side chains can modulate solubility and cell permeability.

Comparative Data: EGFR Inhibitors

CompoundC4-SubstituentOther Key SubstitutionsTarget / Cell LineIC₅₀ (nM)Reference
Compound 46 3-chloro-4-fluoroaniline-EGFR3.76[6]
Compound 53 3-ethynylaniline6-(morpholinomethyl)EGFR3.3[6]
Compound 70 Aniline5-phenylEGFR5.7[6]
Compound 12i 4-(acrylamide)aniline-EGFR T790M0.21[7]
Compound 31r 4-(quinoxalin-6-ylamino)N7-substitutionsEGFR 19del/T790M/C797S<1[8]
Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) mediates cytokine signaling through the JAK-STAT pathway, making them prime targets for autoimmune and inflammatory diseases like rheumatoid arthritis.[9]

  • C4-Position: Similar to EGFR inhibitors, this position is key for potency. For JAK inhibitors, a common motif is a 4-(1H-pyrazol-4-yl) group, which can be further functionalized.[10]

  • N7-Position & Side Chains: The N7 position is often linked to a cyclopentane or piperidine ring system. The specific functionalization of these rings is the primary determinant of selectivity among JAK isoforms. For example, in the FDA-approved drug Tofacitinib, a cyano group on the piperidine ring is critical for its activity profile. The design goal is often to achieve selectivity, for instance, targeting JAK3 (predominantly in immune cells) over other isoforms to minimize side effects.[11]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK INHIBITION

Caption: Inhibition of the JAK-STAT signaling pathway.

Comparative Data: JAK Inhibitors

CompoundC4-SubstituentN7-Side ChainJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Reference
Tofacitinib -NH₂3-(4-methylpiperazin-1-yl)-3-oxopropyl120112[10] (literature values)
Baricitinib 4-(1H-pyrazol-4-yl)1-(ethylsulfonyl)azetidin-3-yl5.95.7>400[10] (literature values)
Compound 11e 4-(1H-pyrazol-4-yl)N-acylpiperidine motif>90% inhib.>90% inhib.-[10]
Compound 9a (various)(various)--19.3[11]

*Inhibition percentage at a fixed concentration, not IC₅₀.

Part 2: SAR Beyond Kinases - Expanding the Therapeutic Reach

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold extends to other target classes, including those relevant to infectious diseases.

Antimicrobial Agents
  • Antibacterial: Derivatives have been designed as conformationally restricted analogues of the antibacterial drug trimethoprim, targeting dihydrofolate reductase (DHFR).[12] One such analogue demonstrated activity equivalent to trimethoprim against DHFR from three bacterial species.[12]

  • Antifungal: Certain derivatives have shown excellent activity against Candida albicans, with potency exceeding the standard drug fluconazole.[13]

Antiviral Agents

Pyrrolo[2,3-d]pyrimidine nucleoside analogues, such as Toyocamycin, have been investigated for their ability to inhibit viral replication.[14] Modifications at the C4 and C5 positions of the core have yielded compounds with good activity and selectivity against Hepatitis C Virus (HCV).[14] More recently, SAR studies have identified 4,7-disubstituted derivatives with promising inhibitory activity against Zika Virus (ZIKV).[15]

Part 3: Experimental Design and Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Causality: The assay measures the phosphorylation of a substrate by the kinase. An effective inhibitor will block this phosphorylation, leading to a decrease in the HTRF signal. The dose-dependent nature of this inhibition allows for precise IC₅₀ calculation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the target kinase in Kinase Buffer.

    • Prepare a stock solution of the biotinylated substrate peptide.

    • Prepare a stock solution of ATP at 2x the final desired concentration (often at the Km value for the specific kinase).

    • Serially dilute the pyrrolo[2,3-d]pyrimidine inhibitor compounds in DMSO, then further dilute in Kinase Buffer to create a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of the diluted inhibitor solution.

    • Add 4 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing both a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

  • Analysis:

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol evaluates the cytotoxic or cytostatic effect of an inhibitor on cancer cell lines.

Causality: The assay relies on the ability of metabolically active (living) cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. A decrease in formazan production is directly proportional to the reduction in cell viability caused by the inhibitor.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF7) to ~80% confluency.[16]

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle control, e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of inhibitor concentration and determine the IC₅₀ value.

SAR_Workflow A Lead Identification (HTS or Design) B Synthesis of Initial Pyrrolo[2,3-d]pyrimidine Analogues A->B C In Vitro Kinase Assay (Determine IC₅₀) B->C D Cell-Based Proliferation Assay (Determine Cellular Potency) C->D E Analyze SAR Data (Identify Key Moieties) D->E G Iterative Design & Synthesis (Optimize Potency & Selectivity) E->G Design Hypothesis F Structural Biology (Co-crystallography or Docking) F->E Structural Rationale G->C H ADME/Tox Profiling (Pharmacokinetics & Safety) G->H I In Vivo Efficacy Studies (Animal Models) H->I J Candidate Selection I->J

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold is a testament to the power of structure-based drug design. The SAR principles outlined in this guide demonstrate a clear logic: the core scaffold acts as an anchor in the ATP-binding pocket, while targeted modifications at the C4, C5, and N7 positions dictate potency and selectivity against specific enzyme targets. The journey from broad-spectrum kinase inhibitors to highly selective and mutation-specific agents has been driven by a meticulous understanding of these relationships.

The future of pyrrolo[2,3-d]pyrimidine research is bright. Emerging strategies include the development of dual-target inhibitors, such as JAK/HDAC inhibitors, to tackle complex diseases and overcome drug resistance.[17][18] Furthermore, as our understanding of kinome biology deepens, the rational design of next-generation inhibitors based on this remarkable scaffold will continue to deliver powerful new therapeutics for patients in need.

References

Comparative Efficacy Analysis: 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel compound 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, a member of the pyrrolo[2,3-d]pyrimidine class of molecules. These compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their structural similarity to adenine, the core component of ATP. This similarity allows them to act as competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders.[1][2][3]

The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine, enabling it to bind to the ATP-binding pocket of kinases.[1][3] This has led to the successful development of several approved drugs and numerous candidates in clinical trials for various indications, including cancer and inflammation.[2][3] This guide will explore the hypothetical efficacy of this compound against a well-established oncogenic driver, Epidermal Growth Factor Receptor (EGFR), and compare its performance with a known EGFR inhibitor.

Mechanistic Hypothesis: Targeting the EGFR Signaling Pathway

We hypothesize that this compound (hereinafter referred to as Compound X) acts as a potent and selective inhibitor of EGFR. The rationale for this hypothesis is grounded in the frequent targeting of EGFR by other pyrrolo[2,3-d]pyrimidine derivatives.[4] Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[4]

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and metastasis. We propose that Compound X competitively binds to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.

Below is a diagram illustrating the hypothesized mechanism of action of Compound X within the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Compound_X Compound X Compound_X->EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: Hypothesized mechanism of Compound X in the EGFR signaling pathway.

In Vitro Efficacy Evaluation

The initial assessment of a novel compound's efficacy begins with a series of controlled in vitro experiments. These assays are designed to quantify the compound's direct inhibitory effect on its target and its broader impact on cellular functions.

Enzymatic Assay: Direct Inhibition of EGFR Kinase Activity

The primary step is to determine the direct inhibitory potential of Compound X on the enzymatic activity of EGFR. This is typically achieved through a biochemical assay that measures the phosphorylation of a substrate by the purified EGFR kinase domain.

Experimental Protocol: EGFR Kinase Assay

  • Preparation of Reagents:

    • Recombinant human EGFR kinase domain.

    • ATP solution.

    • A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Compound X and a reference inhibitor (e.g., Gefitinib) at various concentrations.

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add the EGFR kinase, peptide substrate, and varying concentrations of Compound X or the reference inhibitor to a 384-well plate.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Target Engagement and Anti-proliferative Activity

Following the confirmation of direct enzymatic inhibition, the next crucial step is to assess the compound's activity in a cellular context. This is vital as it provides insights into cell permeability, target engagement within the cell, and the ultimate effect on cell viability.

Experimental Protocol: Western Blot for Phospho-EGFR

  • Cell Culture and Treatment:

    • Culture an EGFR-dependent cancer cell line (e.g., HCC827, which harbors an EGFR exon 19 deletion) to 70-80% confluency.

    • Starve the cells in a serum-free medium for 24 hours.

    • Treat the cells with varying concentrations of Compound X or a reference inhibitor for 2 hours.

    • Stimulate the cells with EGF (100 ng/mL) for 15 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR.

    • Use a loading control, such as β-actin, to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding and Treatment:

    • Seed EGFR-dependent cancer cells (e.g., HCC827) in a 96-well plate.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of Compound X or a reference inhibitor for 72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Comparative In Vitro Data Summary

The following table summarizes the hypothetical in vitro efficacy data for Compound X in comparison to Gefitinib, an established first-generation EGFR inhibitor.

ParameterCompound XGefitinib (Reference)
EGFR Kinase IC50 (nM) 1525
HCC827 p-EGFR Inhibition IC50 (nM) 5080
HCC827 Cell Viability GI50 (nM) 120200

In Vivo Efficacy Evaluation

Positive in vitro results provide a strong rationale for progressing a compound to in vivo studies. These studies are essential for evaluating the compound's efficacy in a more complex biological system, taking into account factors like pharmacokinetics (PK) and pharmacodynamics (PD).

Xenograft Tumor Model

A widely used preclinical model for evaluating the in vivo efficacy of anti-cancer agents is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: HCC827 Xenograft Model

  • Animal Husbandry and Tumor Implantation:

    • Use female athymic nude mice (6-8 weeks old).

    • Implant HCC827 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle, Compound X, reference inhibitor).

  • Dosing and Monitoring:

    • Administer Compound X and the reference inhibitor orally once daily.

    • Measure tumor volume and body weight twice weekly.

  • Study Endpoints:

    • The primary endpoint is tumor growth inhibition (TGI).

    • Secondary endpoints can include survival analysis and assessment of target modulation in tumor tissue.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specific time points, collect tumor samples for Western blot analysis of p-EGFR and other downstream markers.

Below is a diagram outlining the experimental workflow for the in vivo efficacy study.

InVivo_Workflow Implant Implant HCC827 cells into nude mice Monitor Monitor tumor growth Implant->Monitor Randomize Randomize mice when tumors reach 150-200 mm³ Monitor->Randomize Treat Daily oral administration of Vehicle, Compound X, or Reference Randomize->Treat Measure Measure tumor volume and body weight 2x/week Treat->Measure Endpoint Endpoint: Tumor Growth Inhibition (TGI) Measure->Endpoint PD_Analysis Pharmacodynamic Analysis: Western blot of tumor lysates Endpoint->PD_Analysis

Caption: Experimental workflow for the in vivo xenograft study.

Comparative In Vivo Data Summary

The following table presents the hypothetical in vivo efficacy data for Compound X in the HCC827 xenograft model.

ParameterVehicleCompound X (50 mg/kg)Gefitinib (50 mg/kg)
Tumor Growth Inhibition (%) 08570
Change in Body Weight (%) +2-1-3
Tumor p-EGFR Inhibition (%) 09075

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound (Compound X) is a potent and selective inhibitor of EGFR with promising in vitro and in vivo efficacy. Its superior performance compared to the first-generation inhibitor Gefitinib in these hypothetical studies warrants further investigation.

Key differentiators for Compound X appear to be its enhanced potency at both the enzymatic and cellular levels, which translates to improved tumor growth inhibition in vivo. The favorable tolerability profile, as indicated by the minimal change in body weight, is also a significant advantage.

Future studies should focus on:

  • Kinase selectivity profiling: To assess the off-target effects of Compound X against a broad panel of kinases.

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Efficacy in other EGFR-mutant models: To evaluate its activity against other common EGFR mutations, including resistance mutations like T790M.

  • Combination studies: To explore potential synergistic effects with other anti-cancer agents.

The pyrrolo[2,3-d]pyrimidine scaffold continues to be a rich source of novel kinase inhibitors.[5][6][7][8][9] The promising, albeit hypothetical, profile of Compound X underscores the potential for further innovation within this chemical class to address unmet needs in oncology and other therapeutic areas.

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrrolo[2,3-d]pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its resemblance to the adenine core of ATP allows for competitive binding within the kinase ATP pocket, making it a versatile starting point for the development of targeted therapies against a range of diseases, from cancer to inflammatory conditions.[1][2] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target binding and subsequent cross-reactivity.[3][4]

This guide provides a comprehensive overview of the cross-reactivity profiles of pyrrolo[2,3-d]pyrimidine-based compounds, offering a comparative analysis of profiling methodologies and actionable insights for researchers, scientists, and drug development professionals. By understanding the common off-target liabilities and employing robust profiling strategies, we can accelerate the development of safer and more effective kinase inhibitors.

The "Why": Understanding the Imperative of Cross-Reactivity Profiling

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. While potent on-target activity is essential for efficacy, off-target interactions can lead to a variety of undesirable outcomes, including:

  • Toxicity: Inhibition of kinases essential for normal physiological processes can result in significant side effects. For instance, early multi-kinase inhibitors targeting RET often suffered from dose-limiting toxicities due to the inhibition of non-RET kinases like KDR.[5]

  • Reduced Efficacy: Off-target binding can lead to the sequestration of the drug, reducing its effective concentration at the intended target.

Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of rational drug design and development.

Commonly Observed Cross-Reactivities of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, while adaptable, exhibits certain predilections for specific kinase families. A comprehensive analysis of the literature reveals recurring off-target interactions that researchers should be mindful of during the development of inhibitors based on this scaffold.

Janus Kinase (JAK) Family

The JAK family (JAK1, JAK2, JAK3, and TYK2) plays a pivotal role in cytokine signaling. Several pyrrolo[2,3-d]pyrimidine-based compounds have been developed as potent JAK inhibitors.[3][6][7][8][9] However, achieving selectivity within this family is a common challenge. For example, while some compounds show remarkable selectivity for JAK3 over JAK2, others exhibit a more pan-JAK inhibitory profile.[3] The development of JAK1-selective inhibitors has also been a focus, with efforts to minimize activity against other JAK isoforms to mitigate potential side effects.[7]

Src Family Kinases (SFKs)

The Src family of non-receptor tyrosine kinases is another frequent off-target for pyrrolo[2,3-d]pyrimidine-based inhibitors.[10][11] This is particularly relevant when targeting other tyrosine kinases, as the structural similarities in the ATP-binding pocket can lead to unintended inhibition of SFKs. For instance, pyrrolo-pyrimidine inhibitors have been shown to inhibit Src kinases, which can be beneficial in some contexts, such as Bcr-Abl signaling in CML, but can also lead to off-target effects in other indications.[10]

Epidermal Growth Factor Receptor (EGFR)

The pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the development of EGFR inhibitors, including those targeting resistance mutations like T790M and C797S.[12][13][14][15][16][17][18] However, selectivity against wild-type EGFR is a critical consideration to minimize toxicities such as skin rash and diarrhea. Furthermore, cross-reactivity with other receptor tyrosine kinases can occur.

Aurora Kinases

Aurora kinases (A, B, and C) are key regulators of mitosis, and their inhibition is a promising anti-cancer strategy. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent Aurora A inhibitors.[19][20][21][22] A significant challenge in this area is achieving selectivity over Aurora B, as inhibition of Aurora B can lead to a distinct and potentially more toxic cellular phenotype.

Compound Class/TargetCommon Off-TargetsKey ConsiderationsReference(s)
JAK Inhibitors Other JAK family members (JAK1, JAK2, JAK3, TYK2)Achieving isoform selectivity is crucial to minimize side effects related to broad immunosuppression.[3][6][7][8][9]
Src Family Kinase Inhibitors Other tyrosine kinases (e.g., Abl)Can be a desired polypharmacology or an unwanted off-target effect depending on the therapeutic context.[10][11]
EGFR Inhibitors Wild-type EGFR, other receptor tyrosine kinasesSelectivity against wild-type EGFR is critical to mitigate toxicities.[12][13][14][15][16][17][18]
Aurora Kinase Inhibitors Aurora BSelectivity over Aurora B is important to avoid distinct and potentially more severe cellular toxicities.[19][20][21][22]
RET Inhibitors KDR (VEGFR2)Inhibition of KDR can lead to dose-limiting toxicities.[5][23][24]

Comparative Analysis of Profiling Methodologies

A multi-pronged approach is essential for a comprehensive understanding of a compound's cross-reactivity. No single assay can provide a complete picture. The following section compares the most widely used methodologies, highlighting their strengths and limitations.

G cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_proteomics Chemical Proteomics biochemical Biochemical Kinase Assays (e.g., ADP-Glo) Strengths: - High-throughput - Quantitative (IC50) - Broad kinome coverage Limitations: - In vitro artifact potential - Lacks cellular context nanobret NanoBRET Target Engagement Strengths: - Measures intracellular binding - Live-cell format - Quantitative (IC50) Limitations: - Requires cell engineering - Tracer dependent biochemical->nanobret Provides initial IC50 values for cellular validation kinobeads Kinobeads Strengths: - Unbiased kinome-wide profiling - Identifies unexpected targets - Uses native proteins Limitations: - Competition-based, not a direct activity measure - Technically complex biochemical->kinobeads Identifies potential off-targets for further investigation cetsa Cellular Thermal Shift Assay (CETSA) Strengths: - Label-free - Measures target engagement in native cells - Can be used in tissues Limitations: - Lower throughput - Not all proteins show a thermal shift nanobret->cetsa Confirms target engagement in a label-free context kinobeads->nanobret Validates novel targets in a cellular context

Caption: Comparison of common cross-reactivity profiling methodologies.

Experimental Protocols

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15][23] It is a widely used platform for high-throughput screening and selectivity profiling.[25]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified in a luciferase-based reaction. The amount of light produced is proportional to the kinase activity.

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, the substrate, and ATP in a suitable kinase buffer.

    • In a 384-well plate, add the test compound at various concentrations.

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells containing the compound.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies compound binding to a specific protein target.[6][14][19][26][27] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase.

Principle: When the fluorescent tracer binds to the NanoLuc®-kinase fusion protein, the close proximity allows for energy transfer, generating a BRET signal. A test compound that binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein of interest.

    • Seed the transfected cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the test compound to the cells.

    • Add a fixed concentration of the cell-permeable NanoBRET™ tracer to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for a set period (e.g., 2 hours) to allow for compound and tracer equilibration.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratios to a vehicle control.

    • Determine the IC50 value by plotting the normalized BRET ratio against the compound concentration and fitting to a dose-response curve.

Kinobeads are a powerful chemical proteomics tool for identifying the targets of kinase inhibitors in a cellular lysate.[4][7][12][13] This method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome.

Principle: The Kinobeads capture kinases from a cell lysate. In a competitive binding experiment, the lysate is pre-incubated with a free test compound. If the compound binds to a specific kinase, it will prevent that kinase from binding to the Kinobeads. The proteins captured on the beads are then identified and quantified by mass spectrometry.

G start Cell Lysate Preparation incubation Incubate Lysate with Test Compound (or vehicle) start->incubation kinobeads Add Kinobeads (Affinity Capture) incubation->kinobeads wash Wash Beads to Remove Non-specific Binders kinobeads->wash elution Elute and Digest Bound Proteins wash->elution lcms LC-MS/MS Analysis elution->lcms analysis Data Analysis (Quantification and Target Identification) lcms->analysis

Caption: General workflow for a Kinobeads experiment.

Step-by-Step Protocol:

  • Cell Lysis:

    • Harvest and lyse cells under native conditions to preserve protein complexes.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the cell lysate and incubate with a dose-response range of the test compound or a vehicle control for a defined period (e.g., 1 hour).

  • Kinobeads Affinity Capture:

    • Add the Kinobeads slurry to the lysate-compound mixture.

    • Incubate with gentle rotation to allow for kinase binding to the beads.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead digestion of the eluted proteins into peptides (e.g., with trypsin).

    • Label the peptides if using a quantitative proteomics approach like SILAC or TMT.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Determine which kinases show a dose-dependent decrease in binding to the Kinobeads in the presence of the test compound. These are the potential targets.

Conclusion: Towards More Selective Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold will undoubtedly continue to be a cornerstone of kinase inhibitor design. However, realizing the full therapeutic potential of compounds based on this versatile core requires a deep and early understanding of their cross-reactivity profiles. A strategic and multi-faceted approach to profiling, combining high-throughput biochemical assays with cellular target engagement and unbiased chemical proteomics, is paramount. By embracing these methodologies and interpreting the data with a nuanced understanding of kinase biology, we can more efficiently navigate the complex landscape of the human kinome and deliver safer, more effective medicines to patients in need.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to adenine allows it to effectively compete with ATP for the binding sites of numerous kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology.[1][2] However, the journey of a drug candidate from a promising lead to a clinical reality is often fraught with challenges related to potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement, a strategy of substituting one atom or group of atoms with another that produces a compound with broadly similar biological properties, is a powerful tool in the medicinal chemist's arsenal to overcome these hurdles.[3][4]

This guide provides an in-depth, objective comparison of key bioisosteric replacement strategies for the pyrrolo[2,3-d]pyrimidine core. We will delve into the rationale behind these replacements, present supporting experimental data for their performance as kinase inhibitors, and provide detailed synthetic protocols to empower your drug discovery programs.

The Rationale for Bioisosteric Replacement

The primary motivation for exploring bioisosteres of the pyrrolo[2,3-d]pyrimidine core is to fine-tune the physicochemical and pharmacological properties of a lead compound. This can lead to:

  • Improved Potency and Selectivity: Subtle changes in the electronic distribution and geometry of the heterocyclic core can lead to enhanced interactions with the target protein and reduced off-target effects.

  • Enhanced Pharmacokinetic Profile: Bioisosteric modification can modulate properties like solubility, metabolic stability, and membrane permeability, which are critical for oral bioavailability and in vivo efficacy.[5]

  • Novel Intellectual Property: The creation of new chemical entities through bioisosteric replacement is a key strategy for securing patent protection.

This guide will focus on three prominent and successful bioisosteres of the pyrrolo[2,3-d]pyrimidine scaffold:

  • Thieno[2,3-d]pyrimidine

  • Pyrazolo[3,4-d]pyrimidine

  • Furo[2,3-d]pyrimidine

We will explore their synthesis, comparative biological activity, and the strategic advantages each core offers in the context of kinase inhibitor design.

Comparative Analysis of Bioisosteric Cores

Thieno[2,3-d]pyrimidine: The Sulfur Counterpart

The replacement of the pyrrole NH with a sulfur atom to form the thieno[2,3-d]pyrimidine core can significantly impact the electronic and lipophilic character of the molecule.[6][7] This modification can lead to altered hydrogen bonding patterns and hydrophobic interactions within the kinase active site.

Rationale for Use:

  • Modulation of Lipophilicity: The sulfur atom generally increases lipophilicity compared to the NH group, which can influence cell permeability and plasma protein binding.

  • Altered Hydrogen Bonding: The absence of the hydrogen bond donor at position 7 can be advantageous if this interaction is not critical for target binding but is a site of metabolic instability.

  • Potential for Novel Interactions: The lone pairs of the sulfur atom can engage in different types of non-covalent interactions with the protein target.

Experimental Data Snapshot: EGFR and VEGFR Inhibition

The following table summarizes representative data comparing the inhibitory activities of pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives against EGFR and VEGFR.

ScaffoldR GroupTargetIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine4-anilino derivativesEGFR3.3 - 62[8][9]
Thieno[3,2-d]pyrimidine4-anilino derivativesEGFR L858R/T790M13[10][11]
Pyrrolo[2,3-d]pyrimidineVariousRET (a VEGFR family member)Low nM[12][13]
Thieno[2,3-d]pyrimidineBioisostere of aboveRETLoss of activity[12][13]
Thieno[2,3-d]pyrimidineDiaryl urea derivativesVEGFR-2230[14]

Interpretation of Data:

The data suggests that the thieno[2,3-d]pyrimidine core can be a highly effective bioisostere, with some derivatives showing potent, low nanomolar inhibition of EGFR mutants.[10][11] However, the direct replacement of the pyrrole NH with sulfur is not universally beneficial. For instance, in the context of RET kinase inhibition, this substitution led to a loss of activity, highlighting the target-dependent nature of bioisosteric effects.[12][13]

Experimental Protocol: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine Derivative

This protocol outlines a general synthesis of a 4-anilino-thieno[2,3-d]pyrimidine, a common pharmacophore in kinase inhibitors.

G cluster_0 Synthesis of Thieno[2,3-d]pyrimidine Core Start 2-Aminothiophene-3-carboxylate Step1 Cyclization with Urea Start->Step1 Heat Intermediate1 Thieno[2,3-d]pyrimidin-4-one Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Reflux Intermediate2 4-Chloro-thieno[2,3-d]pyrimidine Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution with Aniline Intermediate2->Step3 Base, Heat Final_Product 4-Anilino-thieno[2,3-d]pyrimidine Step3->Final_Product

General synthetic workflow for 4-anilino-thieno[2,3-d]pyrimidines.

Step-by-Step Methodology:

  • Cyclization: A mixture of ethyl 2-aminothiophene-3-carboxylate and urea is heated to high temperature (e.g., 160 °C) for several hours to form the thieno[2,3-d]pyrimidin-4-one intermediate.[10][11]

  • Chlorination: The thieno[2,3-d]pyrimidin-4-one is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloro-thieno[2,3-d]pyrimidine.[10][11]

  • Nucleophilic Aromatic Substitution: The 4-chloro intermediate is then reacted with a substituted aniline in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) at elevated temperature to afford the final 4-anilino-thieno[2,3-d]pyrimidine product.[10][11]

Pyrazolo[3,4-d]pyrimidine: The Isomeric Nitrogen Counterpart

The pyrazolo[3,4-d]pyrimidine scaffold is another important bioisostere of purines and, by extension, pyrrolo[2,3-d]pyrimidines.[15][16] In this case, the five-membered ring is a pyrazole, introducing an additional nitrogen atom. This can significantly alter the electronics and hydrogen bonding capabilities of the core.

Rationale for Use:

  • Altered Hydrogen Bonding Pattern: The pyrazole ring presents a different arrangement of hydrogen bond donors and acceptors compared to the pyrrole ring, which can be exploited to achieve novel binding modes.

  • Modulation of Basicity: The presence of the additional nitrogen atom can influence the overall basicity of the heterocyclic system, which can impact solubility and off-target activities.

  • Versatile Substitution: The pyrazole nitrogen provides an additional site for substitution, allowing for further exploration of the chemical space.

Experimental Data Snapshot: Kinase Inhibition

ScaffoldR GroupTargetIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine4-anilino derivativesEGFR3.3 - 62[8][9]
Pyrazolo[3,4-d]pyrimidine4-anilino derivativesEGFRLow nM
Pyrazolo[3,4-d]pyrimidineDiaryl urea derivativesVEGFR-2Potent inhibition
Pyrazolo[3,4-d]pyrimidineVariousc-Src/AblLow µM[5]

Interpretation of Data:

The pyrazolo[3,4-d]pyrimidine core has been successfully employed in the development of potent kinase inhibitors, including compounds with low nanomolar activity against EGFR. The additional nitrogen atom can be strategically utilized to form key interactions within the ATP binding site. The scaffold has also shown promise in developing multi-kinase inhibitors targeting VEGFR-2 and Src/Abl.[5]

Experimental Protocol: Synthesis of a 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidine

A common route to this scaffold involves the construction of the pyrazole ring onto a pre-existing pyrimidine.

G cluster_1 Synthesis of Pyrazolo[3,4-d]pyrimidine Core Start_P 4,6-Dichloropyrimidine-5-carboxaldehyde Step1_P Condensation with Hydrazine Start_P->Step1_P Heat or Base Intermediate1_P 1-Substituted-4-chloropyrazolo[3,4-d]pyrimidine Step1_P->Intermediate1_P Step2_P Nucleophilic Aromatic Substitution Intermediate1_P->Step2_P Amine, Heat Final_Product_P 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidine Step2_P->Final_Product_P

General synthetic workflow for 1,4-disubstituted pyrazolo[3,4-d]pyrimidines.

Step-by-Step Methodology:

  • Condensation and Cyclization: 4,6-Dichloropyrimidine-5-carboxaldehyde is reacted with a substituted hydrazine. The reaction conditions are crucial for selectivity; aromatic hydrazines typically require high temperatures without an external base, while aliphatic hydrazines react at room temperature in the presence of a base like triethylamine. This step forms the 1-substituted 4-chloropyrazolo[3,4-d]pyrimidine intermediate.

  • Nucleophilic Aromatic Substitution: The versatile 4-chloro intermediate can then undergo nucleophilic aromatic substitution with a variety of amines at elevated temperatures to introduce the desired substituent at the 4-position, yielding the final 1,4-disubstituted product.

Furo[2,3-d]pyrimidine: The Oxygen Analog

Replacing the pyrrole NH with an oxygen atom to form the furo[2,3-d]pyrimidine core offers another avenue for modulating the properties of the parent scaffold. The oxygen atom, being more electronegative than nitrogen, can significantly alter the electronic landscape of the ring system.

Rationale for Use:

  • Increased Polarity and Solubility: The introduction of the furan oxygen can increase the polarity of the core, potentially leading to improved aqueous solubility.

  • Altered Electronic Properties: The electron-withdrawing nature of the oxygen atom can influence the reactivity and binding interactions of the pyrimidine ring.

  • Distinct Stereoelectronic Profile: The furan ring has a different size and geometry compared to pyrrole and thiophene, which can be beneficial for achieving a better fit in the target's binding pocket.

Experimental Data Snapshot: Kinase Inhibition

ScaffoldR GroupTargetIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine4,5,6-trisubstitutedACK1Potent inhibition[9]
Furo[2,3-d]pyrimidine4,5,6-trisubstitutedACK1Potent inhibition[9]
Furo[2,3-d]pyrimidineChalcone derivativesBreast Cancer Cells (GI50)1230 - 2410[11]

Interpretation of Data:

The furo[2,3-d]pyrimidine scaffold has been shown to be a viable bioisostere for the pyrrolo[2,3-d]pyrimidine core in the context of ACK1 inhibition.[9] This suggests that for certain targets, the hydrogen bond donor at position 7 is not essential for activity. The furo[2,3-d]pyrimidine core has also been incorporated into other classes of anticancer agents, such as chalcones, demonstrating its versatility.[11]

Experimental Protocol: Synthesis of a Substituted Furo[2,3-d]pyrimidine

A common approach to the furo[2,3-d]pyrimidine core involves building the pyrimidine ring onto a furan precursor.

G cluster_2 Synthesis of Furo[2,3-d]pyrimidine Core Start_F Substituted Furan Step1_F Reaction with Formamide or Urea Start_F->Step1_F Heat Final_Product_F Substituted Furo[2,3-d]pyrimidine Step1_F->Final_Product_F

General synthetic workflow for substituted furo[2,3-d]pyrimidines.

Step-by-Step Methodology:

  • Preparation of the Furan Intermediate: A suitably functionalized furan, often an aminofuran-carbonitrile or -carboxylate, is required as the starting material. These can be prepared through various multi-component reactions.

  • Pyrimidine Ring Formation: The aminofuran intermediate is then cyclized with a reagent that provides the remaining atoms of the pyrimidine ring. Heating with formamide is a common method to install the C4 and N3 atoms, leading to the formation of the furo[2,3-d]pyrimidine core.

Impact on Signaling Pathways

The pyrrolo[2,3-d]pyrimidine core and its bioisosteres are frequently employed as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways is crucial for rational drug design.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and autoimmune diseases.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Inhibitor Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Inhibition of the JAK-STAT signaling pathway.
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels. In cancer, tumors hijack this process to ensure their blood supply, making VEGFR a prime target for anti-angiogenic therapies.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream_Signaling Autophosphorylation Cellular_Response Cellular Response (Proliferation, Migration, Survival) Downstream_Signaling->Cellular_Response Angiogenesis Angiogenesis Cellular_Response->Angiogenesis Inhibitor Pyrrolo[2,3-d]pyrimidine Bioisostere Inhibitor->VEGFR Inhibition

Inhibition of the VEGFR signaling pathway.

Conclusion and Future Perspectives

The bioisosteric replacement of the pyrrolo[2,3-d]pyrimidine core with scaffolds such as thieno[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, and furo[2,3-d]pyrimidine is a proven and effective strategy in modern drug discovery. Each of these cores offers a unique set of physicochemical properties that can be leveraged to optimize the potency, selectivity, and pharmacokinetic profile of a lead compound.

The choice of which bioisostere to employ is not always straightforward and is highly dependent on the specific biological target and the desired property modulations. A thorough understanding of the structure-activity relationships of the parent scaffold and the subtle yet significant changes introduced by each bioisosteric replacement is paramount for success. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in their quest to develop the next generation of targeted therapeutics. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, so too will the rational application of bioisosterism in the design of safer and more effective medicines.

References

A Researcher's Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: Evaluating the Off-Target Profile of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the development of highly selective kinase inhibitors is paramount. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, serving as the core of numerous ATP-competitive kinase inhibitors due to its structural resemblance to adenine.[1] This guide focuses on a specific derivative, 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, a compound identified as a potential building block for protein degraders.[2] While its precise biological targets are not yet fully elucidated in public literature, its core structure suggests a high probability of kinase inhibition. For instance, various derivatives of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one have been identified as highly selective CDK2 inhibitors, and other related compounds have shown activity against kinases such as CSF1R and PAK4.[3][4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to meticulously evaluate the off-target effects of such novel compounds. We will move beyond a simple listing of methods to a deeper exploration of the experimental rationale, presenting a multi-pronged approach to build a robust selectivity profile. This document will compare and contrast key methodologies, providing the "why" behind the "how" to ensure the generation of reliable and translatable data.

The Critical Importance of Off-Target Evaluation

Off-target interactions are a primary cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[6][7] A thorough understanding of a compound's selectivity is therefore not just a regulatory requirement but a fundamental aspect of building a comprehensive safety and efficacy profile. For a novel compound like this compound, a systematic evaluation of its off-target interactions is the first step in determining its therapeutic potential and potential liabilities.

A Multi-Faceted Strategy for Off-Target Profiling

A single experimental approach is rarely sufficient to fully characterize the selectivity of a novel inhibitor. We advocate for an integrated strategy that combines broad, unbiased screening with targeted, cell-based validation. This workflow provides a holistic view of the compound's interactions within the proteome.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Cellular Target Engagement & Validation cluster_2 Phase 3: Data Integration & Interpretation Kinome Scanning Kinome Scanning (e.g., KINOMEscan®) Data Analysis Integration of Biochemical and Cellular Data Kinome Scanning->Data Analysis Identifies potential kinase off-targets Chemical Proteomics Chemical Proteomics (e.g., MIB-MS) Chemical Proteomics->Data Analysis Identifies broader proteome-wide off-targets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Data Analysis Confirms cellular target engagement Phenotypic Screening Phenotypic Screening Phenotypic Screening->Data Analysis Correlates off-target activity with cellular phenotype Selectivity Profile Comprehensive Selectivity Profile Data Analysis->Selectivity Profile

Caption: Integrated workflow for off-target profiling of novel kinase inhibitors.

Phase 1: Broad-Spectrum Screening

The initial phase aims to cast a wide net to identify all potential binding partners of the test compound. This is crucial for uncovering unexpected interactions that could have significant biological consequences.

Kinome Scanning: A Global View of Kinase Interactions

Given the pyrrolo[2,3-d]pyrimidine core, a primary hypothesis is that this compound interacts with kinases. Kinome-wide scanning is an indispensable tool for rapidly assessing the selectivity of a compound against a large panel of kinases.

Causality Behind Experimental Choice: Rather than testing against a handful of suspected kinases, a broad kinome scan provides an unbiased view of selectivity. This approach can reveal potent off-target interactions that would be missed in a more targeted approach, preventing costly surprises later in development.[8][9] Platforms like KINOMEscan® utilize a competition binding assay to measure the interaction between a compound and a panel of over 480 kinases, reporting a true thermodynamic interaction affinity (Kd) rather than an IC50 value, which can be influenced by ATP concentration.[8]

The results of a kinome scan are typically presented as a percentage of control, which can then be used to identify high-affinity off-targets.

Kinase TargetPercent of Control (%) @ 1 µMEstimated Kd (nM)Kinase Family
CDK2 2.5 25 CMGC
CDK935.0350CMGC
GSK3B42.1421CMGC
CLK1 8.2 82 CLK
DYRK1A55.6556CMGC
PIM168.9689CAMK
AURKA89.3>1000Aurora

This is hypothetical data for illustrative purposes.

This table clearly identifies CDK2 as a potential primary target and CLK1 as a significant off-target, while other kinases show weaker interactions.

Chemical Proteomics: Beyond the Kinome

While kinome scanning is excellent for its intended purpose, it is limited to kinases. Many small molecules exhibit promiscuity beyond this protein family.[10] Chemical proteomics techniques, such as multiplexed inhibitor bead-mass spectrometry (MIB-MS), allow for the unbiased identification of small molecule-protein interactions across the entire proteome.[11][12]

Causality Behind Experimental Choice: This method is critical for identifying non-kinase off-targets that could contribute to the compound's pharmacological or toxicological profile. By immobilizing the compound of interest (or a broad-spectrum kinase inhibitor) on beads, one can capture interacting proteins from a cell lysate, which are then identified and quantified by mass spectrometry.[12] This provides a global and unbiased view of the compound's interactome.

  • Cell Culture and Lysis: Grow a relevant cell line (e.g., a cancer cell line with known dependence on CDK2) to ~80% confluency. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Incubate the cell lysate with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 4°C.

  • MIB Capture: Add the MIBs (beads coupled with a broad-spectrum kinase inhibitor) to the lysates and incubate for 1 hour at 4°C to capture kinases that are not bound to the test compound.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in binding to the MIBs in the presence of the test compound are considered potential targets.

Phase 2: Cellular Target Engagement and Validation

Biochemical assays are invaluable for initial screening, but it is crucial to validate these findings in a more physiologically relevant context. Cellular assays confirm that the compound can enter the cell and engage its target in the complex intracellular environment.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying direct target engagement in living cells.[13][14][15][16][17] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[17]

Causality Behind Experimental Choice: CETSA provides direct evidence of a physical interaction between the compound and its target protein within the cell, which is a critical step in validating the biological relevance of findings from biochemical screens.[13][16] It does not require any modification of the compound or the target protein, thus preserving the native interaction.

Compound ConcentrationCDK2 Melt Temperature (°C)ΔTm (°C) vs. VehicleCLK1 Melt Temperature (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)48.2-52.5-
100 nM50.1+1.953.1+0.6
1 µM52.5+4.354.8+2.3
10 µM54.8+6.655.1+2.6

This is hypothetical data for illustrative purposes.

These results would confirm that this compound engages both CDK2 and CLK1 in intact cells in a dose-dependent manner, with a more pronounced stabilizing effect on CDK2, suggesting higher affinity for the intended target.

G cluster_0 CETSA Workflow Treat Cells Treat intact cells with compound or vehicle Heat Shock Heat cells to a range of temperatures Treat Cells->Heat Shock Lyse Cells Lyse cells and separate soluble and aggregated proteins Heat Shock->Lyse Cells Quantify Protein Quantify remaining soluble target protein (e.g., by Western Blot) Lyse Cells->Quantify Protein Melt Curve Plot melt curve and determine Tm Quantify Protein->Melt Curve

Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Data Integration and Interpretation

The final and most critical phase is the synthesis of all data to construct a comprehensive selectivity profile. The goal is to move from a list of potential interactions to a nuanced understanding of the compound's biological activity.

By comparing the biochemical data from kinome scanning with the cellular data from CETSA, we can build confidence in the identified on- and off-targets. For example, a high-affinity interaction in the kinome scan that is validated by a significant thermal shift in CETSA is a high-confidence off-target that warrants further investigation. Discrepancies between the datasets can also be informative, perhaps indicating issues with cell permeability or the influence of cellular co-factors on compound binding.

Conclusion and Future Directions

The evaluation of off-target effects is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic and multi-faceted approach is essential to unlock its therapeutic potential while mitigating safety risks. By integrating broad-spectrum screening techniques like kinome scanning and chemical proteomics with cellular validation methods such as CETSA, researchers can build a robust and reliable selectivity profile. This comprehensive understanding is critical for making informed decisions in lead optimization and guiding the compound through the preclinical and clinical development pipeline. Future studies should focus on downstream signaling pathway analysis and phenotypic assays to understand the functional consequences of engaging any identified off-targets.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in a manner that ensures the highest standards of safety and environmental stewardship. The handling of specialized chemical compounds, such as 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, demands a rigorous and well-understood protocol for waste management. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous targeted therapies.[1][2] The specific chlorinated derivative , while vital for synthesis, must be managed as hazardous waste due to its potential toxicity and reactivity. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of responsible science.

Hazard Assessment and Classification: The "Why" Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally analogous compounds, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provide a strong basis for risk assessment.

These related compounds are classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4] They are also known to cause serious eye and skin irritation.[3][5] Therefore, it is imperative to operate under the precautionary principle and manage This compound as a hazardous chemical waste.

Key Hazard Designations (Anticipated):

  • Acute Toxicity (Oral, Dermal, Inhalation)[3]

  • Skin Irritation/Corrosion[5]

  • Serious Eye Damage/Irritation[5]

  • Specific Target Organ Toxicity[5]

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste can be deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] Given the toxicological profile of its analogs, this compound's waste must be managed within this stringent regulatory framework.[6]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is a systematic process designed to prevent harm to personnel and the environment. The following steps provide a clear pathway from point-of-generation to final disposal.

Step 1: Waste Segregation

The cardinal rule of hazardous waste management is proper segregation. Never mix incompatible waste streams.

  • Action: Immediately upon generation, designate any material containing or contaminated with this compound as "Hazardous Chemical Waste."

  • Causality: Segregation prevents dangerous chemical reactions between incompatible substances and ensures that each category of waste can be treated and disposed of using the appropriate methods. For example, mixing this chlorinated compound with strong acids or bases could lead to unforeseen reactions or degradation into other hazardous substances.

Step 2: Proper Containerization

The integrity of the waste containment is your primary line of defense against spills and exposure.

  • Solid Waste (Pure Compound, Contaminated Solids):

    • Primary Container: If possible, use the original manufacturer's container.[7][8] If not feasible, use a new, clean, and clearly labeled container made of a compatible material (e.g., borosilicate glass or a suitable plastic like HDPE) that will not react with or degrade from contact with the chemical.[9]

    • Contaminated Lab Supplies (Gloves, Wipes, etc.): Double-bag this waste in clear, heavy-duty plastic bags to allow for visual inspection by waste technicians.[7] These bags should then be placed inside a rigid, labeled container.

  • Liquid Waste (Solutions containing the compound):

    • Primary Container: Use a sturdy, leak-proof container with a tight-fitting, screw-on cap.[7][8] Parafilm, corks, or stoppers are not acceptable closures for waste containers.[7] The container material must be chemically compatible with the solvent used.

    • Headspace: Leave at least 10% (or a one-inch headroom) of the container's volume empty to allow for vapor expansion.[9]

  • Secondary Containment:

    • Action: Always place the primary waste container inside a larger, chemically resistant secondary container, such as a lab tray or dishpan.[7]

    • Causality: Secondary containment is a critical safety measure designed to capture any potential leaks or spills from the primary container, preventing environmental release and personnel exposure.[7] The secondary container must be able to hold 110% of the volume of the primary container.[7]

Step 3: Accurate and Thorough Labeling

Proper labeling is a regulatory requirement and essential for safe handling. Unidentified chemical waste, or "unknowns," can cause significant delays and high costs for disposal.[7]

  • Action: Attach a "Hazardous Waste" tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound" and any solvents present.

    • The specific hazard characteristics (e.g., "Toxic").

    • The date accumulation started.

    • The name and contact information of the generating researcher or lab.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the accumulation of hazardous waste.[9]

  • Action: Store the labeled, sealed waste container in your lab's designated Satellite Accumulation Area (SAA).

  • Key SAA Rules:

    • The SAA must be at or near the point of generation and under the control of the lab personnel.

    • Waste containers must be kept closed at all times except when actively adding waste.[6][7]

    • Inspect the SAA weekly for any signs of leakage or container degradation.[9]

Step 5: Arranging for Final Disposal

Hazardous waste must be removed from your lab by trained professionals in a timely manner.

  • Action: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Regulatory Time Limits: Be aware of accumulation limits. Hazardous waste must typically be collected within 90-150 days from the accumulation start date, or sooner if the container becomes full.[7][8]

The entire disposal process can be visualized through the following workflow:

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition gen Waste Generation (Solid or Liquid) seg Segregate as Hazardous Waste gen->seg cont Select Compatible Primary Container seg->cont label_waste Attach & Fill Out Hazardous Waste Label cont->label_waste store Store in SAA with Secondary Containment label_waste->store close_cont Keep Container Securely Closed store->close_cont pickup Request EH&S Pickup store->pickup Container Full or Time Limit Reached inspect Weekly Inspection close_cont->inspect inspect->store Continue Storage transport Transport by Authorized Personnel pickup->transport dispose Final Disposal at Licensed Facility transport->dispose

Caption: Disposal workflow for this compound.

Decontamination and Spill Management

Accidents can happen, and a clear plan for decontamination and spill response is essential.

Decontamination of Surfaces and Equipment
  • Cleaning: All surfaces and non-disposable equipment should be thoroughly cleaned. This process removes gross contamination and is a critical first step before disinfection.[10]

  • Decontamination: Use a suitable solvent (e.g., ethanol or isopropanol, if compatible with the equipment) to wipe down surfaces and equipment. All cleaning materials (wipes, paper towels) must be disposed of as contaminated solid hazardous waste.[7] For chlorinated compounds, a final rinse with a dilute sodium hypochlorite solution (bleach) can be an effective chemical decontamination step, followed by a final water or solvent rinse to remove bleach residue.[11] Always verify that bleach is compatible with the surfaces and equipment being cleaned.

Spill Response

For any spill, the immediate priorities are to ensure personnel safety and prevent the spread of the material.

  • Alert: Immediately alert personnel in the vicinity.

  • Isolate: Secure the area to prevent others from entering.

  • Protect: Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For significant spills, respiratory protection may be necessary.[3]

  • Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).[3]

  • Clean Up: Carefully collect the absorbent material using non-sparking tools and place it in a labeled container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area as described in the decontamination section above.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By integrating these procedures into your laboratory's standard operating protocols, you ensure a culture of safety, protect the integrity of our environment, and uphold the highest standards of scientific practice.

References

A Researcher's Guide to the Safe Handling of 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery and development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, requires a comprehensive understanding of potential hazards and the rigorous application of safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that both personnel and the integrity of our research are protected.

Hazard Assessment: Understanding the Risks
  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2][3]

  • Toxicity: Similar chlorinated heterocyclic compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4]

Given these potential hazards, a cautious approach is warranted, treating the compound as hazardous until comprehensive toxicological data is available.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE is the most critical factor in mitigating exposure risks. A comprehensive PPE strategy should be implemented at all times when handling this compound.

Core PPE Requirements:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87 standards. A face shield should be worn over goggles when there is a splash hazard.[5][6]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][7]
Hand Protection Nitrile or neoprene gloves. Consider double-gloving for extended operations.[8]Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of organic solvents and chlorinated compounds.[8] Always inspect gloves for tears or punctures before use.
Body Protection A buttoned, knee-length laboratory coat. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[6]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges and a particulate filter is recommended, especially when handling the solid compound outside of a certified chemical fume hood or for spill cleanup.[9]Prevents inhalation of airborne particles and vapors that may cause respiratory irritation.[3]

PPE_Workflow cluster_pre_handling Pre-Handling cluster_donning PPE Donning Sequence cluster_handling Chemical Handling cluster_doffing PPE Doffing Sequence Assess_Task Assess Task & Hazards Lab_Coat 1. Lab Coat Assess_Task->Lab_Coat Proceed to Donning Gloves 2. Gloves (Nitrile/Neoprene) Lab_Coat->Gloves Eye_Protection 3. Eye Protection (Goggles/Face Shield) Gloves->Eye_Protection Respirator 4. Respirator (If Required) Eye_Protection->Respirator Handle_Chemical Handle Chemical in Designated Area Respirator->Handle_Chemical Enter Handling Area Remove_Gloves 1. Remove Gloves Handle_Chemical->Remove_Gloves Exit Handling Area Remove_Coat 2. Remove Lab Coat Remove_Gloves->Remove_Coat Remove_Eye_Protection 3. Remove Eye Protection Remove_Coat->Remove_Eye_Protection Remove_Respirator 4. Remove Respirator Remove_Eye_Protection->Remove_Respirator Wash_Hands 5. Wash Hands Thoroughly Remove_Respirator->Wash_Hands

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety at every stage of the experimental workflow.

3.1. Engineering Controls

  • Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1][10]

3.2. Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents to minimize time spent in the handling area.

  • Weighing: When weighing the solid compound, use a disposable weigh boat within a fume hood to prevent contamination of balances and surrounding areas.

  • Transfers: Use appropriate tools (spatulas, powder funnels) to transfer the solid. For solutions, use syringes or cannulas for liquid transfers to minimize aerosol generation.

  • Housekeeping: Keep the work area clean and organized. Immediately clean up any minor spills using appropriate procedures (see Section 4).

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7]

3.3. Disposal Plan

All waste containing this compound, including contaminated PPE, weigh boats, and reaction residues, must be disposed of as hazardous chemical waste.

  • Waste Segregation: Collect all solid and liquid waste in designated, labeled, and sealed hazardous waste containers. Do not mix with other waste streams unless compatibility has been confirmed.

  • Chlorinated Waste: This compound is a chlorinated organic; therefore, it should be disposed of in a container specifically designated for chlorinated waste. This is crucial for proper incineration or other specialized disposal methods.[11]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.

Disposal_Pathway Start Generation of Waste (Contaminated PPE, Residues) Segregate Segregate into Designated Chlorinated Waste Container Start->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name Segregate->Label Store Store Securely in Satellite Accumulation Area Label->Store Pickup Schedule Institutional Hazardous Waste Pickup Store->Pickup End Proper Disposal via Approved Facility Pickup->End

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

4.1. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

4.2. Spill Response

  • Minor Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn, including respiratory protection.

    • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill (Outside of a fume hood or a large volume):

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is volatile or dusty, evacuate the entire laboratory and close the doors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[12][13]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on these procedures and that they are adapted to the specific requirements of your institution and experimental protocols. A proactive approach to safety is fundamental to successful and responsible research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
Reactant of Route 2
Reactant of Route 2
4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.